2-Bromodecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLOTZNPRIFUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870989 | |
| Record name | Decanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870989 | |
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Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2623-95-2 | |
| Record name | 2-Bromodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 2-bromo- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromodecanoic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99841 | |
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| Record name | Decanoic acid, 2-bromo- | |
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| Record name | Decanoic acid, 2-bromo- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromodecanoic Acid via the Hell-Volhard-Zelinsky Reaction
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 2-bromodecanoic acid, a valuable intermediate in pharmaceutical and chemical industries.[1] The core of this document focuses on the robust and well-established Hell-Volhard-Zelinsky (HVZ) reaction, offering a deep dive into its mechanistic underpinnings, a detailed experimental protocol, and critical considerations for process optimization and safety.
Strategic Importance of this compound
This compound, a derivative of decanoic acid with a bromine substituent at the alpha-carbon, serves as a key building block in organic synthesis.[1] The presence of the bromine atom at the C-2 position introduces a reactive handle, enabling a variety of nucleophilic substitution reactions. This functionality is pivotal in the construction of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its utility as an intermediate is well-documented in the development of novel therapeutic agents and advanced materials.[1]
The Hell-Volhard-Zelinsky Reaction: A Mechanistic Dissection
The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic chemistry for the α-halogenation of carboxylic acids.[2] The reaction proceeds by converting a carboxylic acid with at least one α-hydrogen into an α-bromo carboxylic acid through treatment with bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[3][4]
The generally accepted mechanism unfolds in four key stages:[3]
-
Formation of Acyl Bromide: The reaction is initiated by the in situ formation of phosphorus tribromide from red phosphorus and bromine, or by the direct addition of PBr₃. PBr₃ then converts the carboxylic acid into a more reactive acyl bromide. This step is crucial as carboxylic acids themselves do not readily enolize.[3][5]
-
Enolization: The acyl bromide, being more susceptible to enolization than the parent carboxylic acid, tautomerizes to its enol form.[5] This step establishes the nucleophilic character of the α-carbon.
-
α-Bromination: The enol tautomer readily reacts with bromine in an electrophilic addition, resulting in the formation of the α-bromo acyl bromide.[3]
-
Hydrolysis: The final step involves the hydrolysis of the α-bromo acyl bromide, typically during an aqueous workup, to yield the final product, this compound.[3]
Reaction Mechanism Visualization
References
Introduction: The Strategic Importance of α-Bromo Fatty Acids
An In-depth Technical Guide to the Formation of 2-Bromodecanoic Acid
This compound is a halogenated derivative of decanoic acid, a saturated ten-carbon fatty acid. The introduction of a bromine atom at the alpha (α) position—the carbon atom immediately adjacent to the carboxyl group—transforms a relatively inert fatty acid into a versatile and highly reactive synthetic intermediate.[1] Its significance in research and development, particularly within the pharmaceutical and specialty chemical sectors, stems from the strategic placement of this bromine atom. It serves as an excellent leaving group in nucleophilic substitution reactions, providing a robust chemical handle for the synthesis of more complex molecules, including α-hydroxy acids, α-amino acids, and various ester and amide derivatives.[1][2] This guide provides a comprehensive examination of the core mechanism for its synthesis, a field-proven experimental protocol, and an exploration of the chemical principles that ensure a successful and reproducible outcome.
Core Mechanism: The Hell-Volhard-Zelinsky Reaction
The synthesis of this compound is archetypally achieved through the Hell-Volhard-Zelinsky (HVZ) reaction, a time-honored and reliable method for the α-halogenation of carboxylic acids.[3][4][5] While direct bromination of a carboxylic acid is generally ineffective due to the low concentration of the enol tautomer, the HVZ reaction provides an elegant pathway by proceeding through a more reactive acyl bromide intermediate.[2][6] The mechanism is a sophisticated sequence of three primary stages.
-
Formation of the Acyl Bromide Intermediate: The reaction is initiated by converting the parent carboxylic acid (decanoic acid) into its corresponding acyl bromide. This is accomplished using a catalytic amount of phosphorus tribromide (PBr₃).[5][7] PBr₃ may be added directly or, more commonly, generated in situ from the reaction of red phosphorus with elemental bromine.[2][8] This initial conversion is the cornerstone of the entire process; the resulting acyl bromide, unlike the carboxylic acid, can readily tautomerize to its enol form, which is crucial for the subsequent bromination step.[2][8]
-
Keto-Enol Tautomerization and α-Bromination: Catalyzed by hydrogen bromide (HBr) produced in the first step, the decanoyl bromide intermediate undergoes tautomerization to form a reactive enol.[9][10] The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of diatomic bromine (Br₂). This attack selectively installs a bromine atom at the α-carbon, yielding an α-bromo acyl bromide.[3][5]
-
Hydrolysis to the Final Product: The final step involves the hydrolysis of the α-bromo acyl bromide intermediate. The addition of water facilitates a nucleophilic acyl substitution reaction, converting the acyl bromide back into a carboxylic acid and yielding the desired this compound product.[3][9] It is noteworthy that quenching the reaction with an alcohol instead of water will produce the corresponding α-bromo ester, demonstrating the versatility of the intermediate.[5][9]
Caption: Figure 1: Hell-Volhard-Zelinsky Reaction Mechanism.
Field-Proven Experimental Protocol
This protocol describes a laboratory-scale synthesis of this compound. Adherence to safety precautions is paramount due to the hazardous nature of the reagents involved.
Safety Precautions:
-
Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact and is fatal if inhaled. All manipulations must be performed in a certified chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or fluorinated rubber gloves.[11][12] Keep a solution of sodium thiosulfate readily available to neutralize any spills.[11]
-
Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. Handle with extreme care in a moisture-free environment.
-
General: The reaction can be exothermic. Ensure adequate cooling is available.
Materials and Equipment:
-
Decanoic acid
-
Red phosphorus
-
Liquid Bromine
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Reflux condenser with a gas outlet connected to a trap (e.g., sodium hydroxide solution)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Quantitative Data Summary:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mol) | Equivalents | Mass / Volume |
| Decanoic Acid | C₁₀H₂₀O₂ | 172.26 | 1.0 | 1.0 | 172.3 g |
| Red Phosphorus | P | 30.97 | ~0.1 | ~0.1 | ~3.1 g |
| Bromine | Br₂ | 159.81 | 1.1 | 1.1 | 175.8 g (56.4 mL) |
Step-by-Step Methodology:
-
Reaction Setup: Equip a dry three-necked flask with a magnetic stir bar, a reflux condenser (with a gas trap), and a dropping funnel. Place the flask in a heating mantle.
-
Charging the Flask: Add decanoic acid (172.3 g, 1.0 mol) and a catalytic amount of red phosphorus (~3.1 g) to the flask.
-
Bromine Addition: Slowly add liquid bromine (56.4 mL, 1.1 mol) to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture. The reaction is exothermic; control the addition rate and use an ice bath if necessary to maintain a gentle reflux. The evolution of HBr gas will be observed.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 4-6 hours, or until the red color of bromine has largely dissipated.
-
Hydrolysis (Quenching): Cool the reaction mixture to room temperature. Cautiously and slowly add the mixture to a beaker containing crushed ice or cold water (~500 mL) with vigorous stirring in a fume hood. This step hydrolyzes the 2-bromodecanoyl bromide to this compound.
-
Extraction and Washing: Transfer the mixture to a large separatory funnel. Extract the product with diethyl ether (3 x 200 mL). Combine the organic layers and wash sequentially with cold water (200 mL), saturated sodium bicarbonate solution (2 x 150 mL, to remove unreacted acid and HBr; vent frequently), and finally with brine (150 mL).[13]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product is a pale yellow to brown oil. Purify by vacuum distillation to obtain this compound as a clear liquid.[13][14] The boiling point is approximately 116-118 °C at 0.05 mmHg.[14][15]
Caption: Figure 2: Experimental Synthesis Workflow.
Applications and Synthetic Utility
The true value of this compound lies in its capacity as a versatile building block.[1] The α-bromo group is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles. This reactivity is enhanced by the adjacent carbonyl group, which stabilizes the transition state of the Sₙ2 reaction, leading to increased reaction rates compared to simple alkyl halides.[2]
Key transformations include:
-
Synthesis of α-Hydroxy Acids: Reaction with aqueous base followed by acidification.[2]
-
Synthesis of α-Amino Acids: Reaction with excess ammonia, providing a route to amino acid derivatives.[2]
-
Ester and Amide Formation: The carboxylic acid moiety can be esterified or converted to an amide, while the α-bromo group can be subsequently functionalized, allowing for the creation of bifunctional molecules.
This synthetic flexibility makes this compound and its long-chain homologues valuable intermediates in the development of novel surfactants, lubricants, and pharmacologically active compounds.[1]
Conclusion
The formation of this compound via the Hell-Volhard-Zelinsky reaction is a classic yet powerful transformation in organic synthesis. A thorough understanding of its three-stage mechanism—acyl bromide formation, enol-mediated bromination, and hydrolysis—is essential for optimizing reaction conditions and ensuring high yields. When executed with meticulous attention to experimental detail and stringent safety protocols, this method provides reliable access to a highly valuable chemical intermediate, paving the way for further innovation in drug development and material science.
References
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- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
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- 15. This compound | 2623-95-2 [chemicalbook.com]
Introduction: Elucidating the Structure of 2-Bromodecanoic Acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromodecanoic Acid
This compound is a halogenated fatty acid derivative with applications in chemical synthesis and as a potential building block in the development of novel therapeutic agents. The precise characterization of its molecular structure is paramount for ensuring its purity, understanding its reactivity, and confirming its identity in complex biological or chemical systems. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, this document delves into the causal relationships between the molecule's structure and its spectral output, explains the rationale behind experimental choices, and offers a framework for confident spectral assignment.
Pillar 1: The Theoretical Underpinnings of the this compound Spectrum
A molecule's NMR spectrum is a direct reflection of the electronic environment of its constituent nuclei. In this compound, the chemical shifts and coupling patterns are primarily dictated by the influence of two key functional groups: the electron-withdrawing carboxylic acid (-COOH) and the electronegative bromine atom (-Br), both positioned at one end of a long, flexible aliphatic chain.
The Influence of Electronegativity and Anisotropy
-
Carboxylic Acid Group (-COOH): The oxygen atoms in the carboxyl group are highly electronegative, withdrawing electron density from the carbonyl carbon (C1) and, to a lesser extent, from the alpha-carbon (C2). This "deshielding" effect causes the corresponding nuclei to resonate at a higher frequency, shifting their signals downfield (to a higher ppm value) in the NMR spectrum.[1][2][3] The acidic proton itself is profoundly deshielded and typically appears in a characteristic region far downfield.[1][3][4]
-
Bromine Atom (-Br): As a halogen, bromine is a potent electronegative atom. Its presence on C2 induces a strong deshielding effect on both the alpha-carbon (C2) and the alpha-proton (H2). This inductive effect is a primary determinant of the chemical shift for the C2 position and is crucial for initiating the spectral assignment.[5][6]
-
Aliphatic Chain (-CH₂- and -CH₃): The long saturated alkyl chain (C3-C10) consists of protons and carbons in relatively shielded, electron-rich environments. These nuclei are expected to resonate in the characteristic upfield region of the NMR spectrum, typically between 0.8 and 2.0 ppm for protons and 14-35 ppm for carbons.[7]
Pillar 2: A Self-Validating Experimental Workflow
Acquiring high-quality, reproducible NMR data requires a robust and well-considered experimental protocol. The following steps outline a self-validating system for the analysis of this compound.
Experimental Protocol: Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Solvent Selection: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power and relatively clean spectral window.[8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.[5][9]
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line, simplifying analysis.[10]
-
Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
2D NMR for Structural Confirmation (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is invaluable for definitively correlating each proton signal with the carbon atom to which it is directly attached (¹JCH coupling).[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH coupling), providing unambiguous evidence of the molecule's connectivity and confirming the overall carbon skeleton.[11][13]
-
Data Interpretation and Spectral Assignment
The following sections detail the predicted ¹H and ¹³C NMR signals for this compound, providing a logical framework for interpretation.
¹H NMR Spectral Analysis
The proton spectrum is anticipated to show five distinct sets of signals, reflecting the five chemically non-equivalent proton environments in the molecule.
| Assignment | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-a | -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and often exchanges with trace water, leading to broadening. Its signal disappears upon D₂O exchange.[1][2][3] |
| H-b | C2-H | ~4.2 | Triplet (t) | 1H | Strongly deshielded by both the adjacent bromine atom and the carboxylic acid group.[14] It is split into a triplet by the two neighboring protons on C3. |
| H-c | C3-H₂ | ~2.0 | Multiplet (m) | 2H | Deshielded by proximity to the electronegative bromine on C2. Appears as a complex multiplet due to coupling with both H-b and H-d. |
| H-d | C4-C9-H₂ | 1.2 - 1.4 | Multiplet (m) | 12H | These methylene protons of the long alkyl chain are in a shielded, alkane-like environment and overlap to form a large, broad multiplet.[7] |
| H-e | C10-H₃ | ~0.9 | Triplet (t) | 3H | The terminal methyl group is the most shielded in the molecule, appearing furthest upfield. It is split into a triplet by the two neighboring protons on C9.[7] |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C spectrum will display a signal for each unique carbon atom. Due to the molecular symmetry, the carbons of the main chain (C4-C8) may have very similar chemical shifts.
| Assignment | Carbon | Predicted δ (ppm) | Rationale |
| C1 | -COOH | 170 - 185 | The carbonyl carbon is significantly deshielded by the two attached oxygen atoms, placing it far downfield.[1][2] |
| C2 | -CH(Br)- | 45 - 55 | This carbon is directly bonded to the electronegative bromine atom, causing a strong downfield shift.[9] |
| C3 | -CH₂- | 30 - 35 | The inductive effect of the bromine atom extends to C3, causing it to be more deshielded than the other methylene carbons. |
| C4-C9 | -(CH₂)₆- | 22 - 32 | These carbons of the aliphatic chain reside in the typical alkane region.[15] C8 and C9 will be slightly shifted due to proximity to the chain's end. |
| C10 | -CH₃ | ~14 | The terminal methyl carbon is the most shielded carbon atom, appearing furthest upfield.[15] |
Visualizing Connectivity: The Power of 2D NMR
While 1D NMR provides a foundational dataset, 2D NMR experiments like HSQC and HMBC are essential for building a self-validating, unambiguous structural assignment.
Molecular Structure and Numbering Scheme
Caption: Numbering scheme for this compound.
HMBC Correlation Workflow
The HMBC experiment reveals the carbon-proton framework. Key correlations would irrefutably connect the functional groups to the aliphatic chain.
Caption: Key HMBC correlations for this compound.
This diagram illustrates how the downfield proton at C2 (H-b) connects to the carbonyl carbon (C1) and the start of the alkyl chain (C3, C4), confirming the position of the bromine and carboxyl groups.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments, provides an unambiguous and robust method for the structural verification of this compound. By understanding the fundamental principles that govern chemical shifts and coupling constants, researchers can interpret these spectra with high confidence. The methodologies and expected data presented in this guide serve as a reliable reference for scientists engaged in synthesis, quality control, and drug development, ensuring the scientific integrity of their work.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Alkanes | OpenOChem Learn [learn.openochem.org]
- 8. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2-BROMOHEXADECANOIC ACID(18263-25-7) 1H NMR [m.chemicalbook.com]
- 15. bmse000370 Decanoic Acid at BMRB [bmrb.io]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromodecanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Bromodecanoic acid, a halogenated fatty acid of interest in various chemical and biological research domains. As a molecule possessing two distinct functional groups—a carboxylic acid and a bromine atom at the alpha position—its fragmentation pattern is governed by a complex interplay of competing and complementary cleavage pathways. This document elucidates the characteristic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and similar molecules. The guide synthesizes established fragmentation principles with data from analogous compounds to present a predictive yet robust model of its mass spectral signature, complete with detailed experimental protocols and visual aids to facilitate understanding.
Introduction: The Structural Context of Fragmentation
This compound (C₁₀H₁₉BrO₂) is a derivative of decanoic acid, a ten-carbon saturated fatty acid. The introduction of a bromine atom at the α-carbon (C2) position profoundly influences its chemical properties and, consequently, its fragmentation behavior in mass spectrometry. The electron-withdrawing nature of the bromine atom and the ionizable carboxylic acid group serve as primary charge and radical sites, directing the subsequent bond cleavages upon ionization.
A critical diagnostic feature in the mass spectrum of any brominated compound is the isotopic signature of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1] This results in a characteristic pair of peaks (an "M" peak and an "M+2" peak) of nearly equal intensity for the molecular ion and any bromine-containing fragments, providing an unambiguous marker for the presence of a single bromine atom in an ion.
Table 1: Physicochemical and Isotopic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉BrO₂ | N/A |
| Monoisotopic Mass (⁷⁹Br) | 250.0563 u | Calculated |
| Monoisotopic Mass (⁸¹Br) | 252.0542 u | Calculated |
| Natural Isotopes of Bromine | ⁷⁹Br (~50.7%), ⁸¹Br (~49.3%) | [1] |
| Key Functional Groups | Carboxylic Acid (-COOH), Alkyl Halide (α-Bromo) | N/A |
Electron Ionization (EI) Fragmentation Pathway
Under the high-energy conditions of Electron Ionization (EI), this compound is expected to produce a complex spectrum due to extensive fragmentation. The initial event is the removal of an electron to form a radical cation, M+•.[2] The molecular ion peak itself may be of low abundance due to its instability, but it should exhibit the characteristic M+• and [M+2]+• doublet.
The fragmentation is driven by several key mechanisms:
-
Alpha (α)-Cleavage: This is a dominant fragmentation pathway for both alkyl halides and carboxylic acids.[3][4] Cleavage can occur at two primary locations:
-
Cleavage of the C-Br Bond: Loss of a bromine radical (•Br) is a highly favorable process, leading to the formation of a resonance-stabilized acylium ion at m/z 171. This is often a prominent peak.
-
Cleavage of the C1-C2 Bond: The loss of the carboxyl group as a •COOH radical (45 u) results in a fragment at m/z 205/207.
-
-
McLafferty Rearrangement: Common to carbonyl compounds with a sufficiently long alkyl chain, this process involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond.[5][6] This results in the elimination of a neutral alkene (oct-1-ene in this case) and the formation of a charged enol fragment at m/z 152/154.
-
Alkyl Chain Fragmentation: The long hydrocarbon tail can undergo sequential cleavage, producing a series of carbocation fragments separated by 14 u (-CH₂-).[3]
-
Loss of Small Neutral Molecules: The molecular ion can also lose small, stable neutral molecules like H₂O (18 u) or HBr (80/82 u).
References
An In-Depth Technical Guide to the FT-IR Spectroscopy of Alpha-Bromo Fatty Acids
Introduction
Alpha-bromo fatty acids (ABFAs) are critical molecules in biomedical research and drug development. Formed by the substitution of a bromine atom at the carbon alpha to the carboxylic acid group, these compounds are valuable synthetic intermediates and potent inhibitors of various enzymes, including those involved in fatty acid metabolism.[1][2][3] For researchers synthesizing or utilizing ABFAs, rapid and unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful, non-destructive, and highly informative method for this purpose.
This technical guide provides a comprehensive exploration of the FT-IR analysis of ABFAs. Moving beyond a simple recitation of spectral bands, we will delve into the causal relationships between molecular structure and vibrational signatures, present a field-proven experimental protocol using Attenuated Total Reflectance (ATR), and illustrate how FT-IR can be used to monitor synthetic progress.
Section 1: Theoretical Foundations: The Vibrational Signature of ABFAs
The Parent Molecule: FT-IR Spectrum of a Saturated Fatty Acid
To understand the spectrum of an ABFA, we must first recognize the characteristic features of its parent fatty acid. A typical saturated fatty acid presents several key absorption bands.[4]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band appearing from approximately 2500 to 3500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the condensed phase.[5]
-
C-H Stretch (Alkyl Chain): Strong, sharp bands between 2850 and 3000 cm⁻¹. These are due to the symmetric and asymmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the long alkyl chain.[6][7]
-
C=O Stretch (Carbonyl): An intense, sharp absorption band typically found around 1710-1715 cm⁻¹ for saturated, dimerized carboxylic acids.[4][5] This is often the most prominent peak in the spectrum.
-
C-O Stretch & O-H Bend: Medium intensity bands in the 1400-1440 cm⁻¹ and 920 cm⁻¹ regions (O-H out-of-plane bend) and around 1200-1300 cm⁻¹ (C-O stretch) are also characteristic.[5][8]
The Impact of Alpha-Bromination: A Spectroscopic Shift Analysis
The introduction of a highly electronegative bromine atom at the alpha-position induces significant and diagnostically useful changes in the FT-IR spectrum.[9]
-
Inductive Effect on the Carbonyl Group: The primary influence of the alpha-bromine is its strong inductive electron-withdrawing effect (-I effect). This effect pulls electron density away from the adjacent carbonyl carbon. This withdrawal of electron density strengthens the carbon-oxygen double bond, causing it to vibrate at a higher frequency. Consequently, the C=O stretching band shifts to a higher wavenumber , typically by 15-25 cm⁻¹, placing it in the 1725-1740 cm⁻¹ range. This shift is a critical piece of evidence for successful alpha-bromination.
-
Appearance of the C-Br Stretch: The most direct evidence of bromination is the appearance of a new band corresponding to the C-Br stretching vibration. This band is typically found in the fingerprint region, between 500 and 680 cm⁻¹ .[5] While other vibrations can occur in this region, its presence, coupled with the carbonyl shift, provides a robust confirmation.
-
Alterations in the C-H Region: The alpha-bromination reaction consumes one of the alpha-hydrogens.[9] This results in a subtle but noticeable decrease in the integrated area of the C-H bending vibration bands (around 1450 cm⁻¹).
The diagram below illustrates the key vibrational modes that are altered upon alpha-bromination of a generic fatty acid.
Caption: Key functional groups in an ABFA and their corresponding FT-IR absorption regions.
Data Summary: Comparative Spectral Data
The following table summarizes the expected FT-IR absorption bands for a saturated fatty acid versus its alpha-bromo derivative, providing a clear checklist for spectral interpretation.
| Functional Group | Vibrational Mode | Saturated Fatty Acid (cm⁻¹) | α-Bromo Fatty Acid (cm⁻¹) | Intensity / Notes |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3500 | 2500 - 3500 | Strong, Very Broad |
| C-H (Alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 | Strong |
| C=O (Carbonyl) | Stretching | ~1710 | ~1725 - 1740 | Strong, Sharp (Key Shift) |
| C-H (Alkyl) | Bending | ~1465 | ~1465 | Medium |
| C-O (Carboxylic Acid) | Stretching | ~1200 - 1300 | ~1200 - 1300 | Medium |
| C-Br | Stretching | N/A | ~500 - 680 | Medium to Strong (New Peak) |
Section 2: Experimental Protocol: Acquiring High-Quality FT-IR Spectra of ABFAs using ATR
Justification for ATR-FTIR
For the analysis of fatty acids, which are often waxy solids or viscous liquids, Attenuated Total Reflectance (ATR) is the technique of choice. It obviates the need for laborious sample preparation (e.g., KBr pellets) and the use of hazardous solvents.[10][11] The sample is analyzed neat, ensuring the resulting spectrum is of the pure compound.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-bounce diamond ATR accessory.
-
Sample: ~1-5 mg of the alpha-bromo fatty acid.
-
Solvent for Cleaning: Isopropanol or ethanol.
-
Wipes: Lint-free laboratory wipes.
Step-by-Step Protocol for Sample Analysis
This protocol is designed as a self-validating system, where a clean background and proper cleaning procedures ensure the integrity of each measurement.
-
Instrument Preparation & Background Scan (The "Zero" Reference):
-
Causality: The background scan measures the absorbance of the ambient environment (water vapor, CO₂) and the ATR crystal itself. This spectrum is subtracted from the sample spectrum to ensure the final result contains only information from the sample.
-
Action: Ensure the ATR diamond crystal is perfectly clean. Using a lint-free wipe with isopropanol, clean the surface and allow it to dry completely.
-
Action: Collect a background spectrum. Typical parameters are 64 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[6][12]
-
-
Sample Application:
-
Causality: Only a small amount of sample is needed to achieve intimate contact with the ATR crystal, which is essential for generating a strong signal.
-
Action: Place a small amount (~1-5 mg) of the ABFA sample directly onto the center of the diamond crystal.
-
Action: If the sample is a solid, lower the ATR pressure arm to apply firm, consistent pressure. This ensures good contact between the solid and the crystal surface.
-
-
Spectrum Acquisition:
-
Causality: Averaging multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more easily interpretable spectrum.
-
Action: Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 64 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Interpretation:
-
Action: The instrument software will automatically perform the background subtraction.
-
Action: Apply an ATR correction if available in the software (this corrects for the wavelength-dependent depth of penetration of the IR beam).
-
Action: Perform baseline correction to ensure all peaks originate from a flat baseline.
-
Action: Use the peak-picking tool to identify the precise wavenumbers of the key bands (O-H, C=O, C-H, and C-Br) and compare them to the expected values in the table above.
-
-
Cleaning (Critical for Trustworthiness):
-
Causality: Thorough cleaning prevents sample carryover, ensuring the next analysis is not contaminated.
-
Action: Remove the bulk of the sample with a dry wipe. Clean the crystal thoroughly with a wipe soaked in isopropanol.
-
Validation: Collect a new spectrum of the "clean" crystal. It should be a flat line, identical to the initial background. If any sample peaks remain, repeat the cleaning process.
-
Section 3: Practical Application: Monitoring Synthesis via FT-IR
FT-IR spectroscopy is not just for final product confirmation; it is an invaluable tool for reaction monitoring. A prime example is the synthesis of ABFAs via the Hell-Volhard-Zelinskii (HVZ) reaction , where a carboxylic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[13][14][15]
By taking small aliquots from the reaction mixture over time, a chemist can track the conversion. The process involves monitoring two key spectral regions:
-
Disappearance of Reactant: The intensity of the starting fatty acid's C=O peak at ~1710 cm⁻¹ will decrease.
-
Appearance of Product: A new C=O peak will grow in at the higher wavenumber (~1725-1740 cm⁻¹), and the C-Br band will appear in the fingerprint region.
The reaction is considered complete when the reactant's carbonyl peak is no longer detectable. This workflow is visualized below.
Caption: Workflow for monitoring the HVZ synthesis of an ABFA using ATR-FTIR.
Conclusion
FT-IR spectroscopy, particularly when coupled with the ATR technique, is an indispensable tool for any scientist working with alpha-bromo fatty acids. It provides a rapid, reliable, and detailed fingerprint of the molecule. By understanding the inductive effects of the alpha-halogen on the key vibrational modes—most notably the characteristic upward shift of the carbonyl stretching frequency and the appearance of the C-Br bond—researchers can confidently confirm the identity and purity of their compounds and efficiently monitor their synthesis. This guide provides the theoretical basis and practical framework to implement this powerful technique with scientific rigor and trustworthiness.
References
- 1. 2-Bromohexadecanoic acid | C16H31BrO2 | CID 82145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTIR spectroscopy characterization of fatty-acyl-chain conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03668D [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Physical properties of 2-Bromodecanoic acid: melting and boiling points.
An In-Depth Technical Guide to the Physical Properties of 2-Bromodecanoic Acid
Introduction
This compound (also known as α-bromocapric acid) is a halogenated fatty acid derivative of significant interest in organic synthesis. As a derivative of decanoic acid, it features a ten-carbon aliphatic chain, with a bromine atom substituted at the alpha-carbon (C2) position. This alpha-halogenation imparts unique reactivity, making it a valuable building block and intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and specialty chemicals[1][2].
For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physical properties of this compound is paramount. Properties such as melting and boiling points dictate the conditions required for its storage, handling, purification, and reaction setup. Inaccurate thermal data can lead to failed experiments, product degradation, and safety hazards. This guide provides a detailed examination of the melting and boiling points of this compound, grounded in established experimental data and theoretical principles. It further outlines authoritative, step-by-step protocols for the empirical determination of these critical parameters.
Core Physical and Chemical Properties
The introduction of a bromine atom on the alpha-carbon significantly influences the physicochemical characteristics of the parent decanoic acid. The high atomic mass and electronegativity of bromine increase the molecule's overall molecular weight and introduce a stronger dipole moment, affecting intermolecular forces. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 2623-95-2 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₉BrO₂ | [1][2] |
| Molecular Weight | 251.16 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Melting Point | 2-4 °C | [1][5] |
| Boiling Point | 116-118 °C at 0.05 mmHg (Torr) | [1][3][4] |
| 159-161 °C at 3 mmHg (Torr) | [5] | |
| Density | 1.21 g/mL at 20 °C | [1][3][4] |
| Refractive Index (n20/D) | 1.471 | [1][3] |
Section 1: Melting Point Analysis and Determination
The melting point of a compound is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For fatty acids, this property is sensitive to chain length, saturation, and the presence of substituents.
Authoritative Data and Structural Interpretation
Reported values for the melting point of this compound are in the range of 2-4°C[1][5]. The low melting point indicates that at standard room temperature (~20-25°C), the compound exists as a liquid[2]. The presence of the bulky, electronegative bromine atom at the C2 position disrupts the uniform packing that is characteristic of saturated fatty acid crystals. This disruption of the crystal lattice leads to weaker intermolecular van der Waals forces compared to an unsubstituted long-chain fatty acid of similar size, resulting in a lower melting point.
Variations in reported melting points, though minor, can often be attributed to differences in sample purity. Even small amounts of impurities can cause a depression and broadening of the melting point range[6].
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique that provides more accurate and reproducible melting point data than traditional capillary methods[7][8]. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Core Principle: A phase transition, such as melting, is an endothermic process that requires an input of energy (latent heat of fusion). The DSC instrument detects this as an increase in heat flow to the sample relative to the inert reference, producing a characteristic peak on the thermogram. The peak maximum is typically reported as the melting point[8].
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of high-purity this compound into an aluminum DSC pan.
-
Causality: A small sample mass ensures thermal equilibrium and minimizes temperature gradients within the sample.
-
Hermetically seal the pan to prevent any loss of material through evaporation, especially given the compound's potential volatility.
-
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, tin).
-
Trustworthiness: Calibration is a self-validating step that ensures the accuracy and reliability of the temperature axis and heat flow measurements.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C).
-
Ramp the temperature at a controlled, linear rate. A standard rate is 5-10°C/min.
-
Expertise: A slower heating rate provides better resolution of the melting transition but may result in broader peaks. A faster rate sharpens the peak but can introduce a thermal lag, artificially elevating the measured melting point. A rate of 5°C/min offers a good balance for this type of compound.
-
Continue heating to a temperature well above the completion of the melt (e.g., 30°C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The resulting thermogram will show a peak corresponding to the melting event.
-
Determine the onset temperature (the intersection of the baseline and the leading edge of the peak) and the peak temperature. The peak temperature is commonly reported as the melting point[8].
-
Workflow Visualization: DSC Melting Point Determination
The logical flow for determining the melting point via DSC is outlined below.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 2623-95-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. 2-ブロモデカン酸 ≥96.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 2623-95-2 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. more.juniata.edu [more.juniata.edu]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
A Technical Guide to the Solubility of 2-Bromodecanoic Acid in Organic Solvents for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of 2-bromodecanoic acid, a key intermediate in pharmaceutical and chemical synthesis.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This document moves beyond theoretical discussions to provide actionable experimental protocols and insights grounded in established chemical principles.
Understanding the Molecular Profile of this compound
This compound is a medium-chain fatty acid derivative characterized by a ten-carbon aliphatic chain with a bromine atom at the alpha-position to the carboxylic acid group.[2] This unique structure imparts a distinct physicochemical profile that governs its solubility.
Key Structural Features Influencing Solubility:
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor, contributing to its solubility in polar solvents.[3]
-
Aliphatic Chain (C10): The long, non-polar hydrocarbon tail is hydrophobic and favors interactions with non-polar solvents through van der Waals forces.[4][5]
-
Alpha-Bromo Substituent (-Br): The electronegative bromine atom introduces a dipole moment, subtly increasing the molecule's overall polarity compared to its non-brominated counterpart, decanoic acid.
The interplay of these features suggests that this compound will exhibit a broad solubility range across various organic solvents, a principle often summarized as "like dissolves like".[6]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₉BrO₂[1][2] |
| Molecular Weight | 251.16 g/mol [1][7] |
| Melting Point | 2-4 °C[1][2] |
| Boiling Point | 116-118 °C at 0.05 mmHg[1][7] |
| Density | 1.21 g/mL at 20 °C[1][7] |
Note: As the melting point is near room temperature, it may exist as a liquid or a low-melting solid, which should be considered during handling and experimentation.
Theoretical Solubility Profile in Common Organic Solvents
Based on the structural characteristics of this compound, we can predict its solubility in different classes of organic solvents. Carboxylic acids, in general, are soluble in less polar organic solvents such as benzene, ether, alcohols, and chloroform.[4] The solubility in water is expected to be low due to the long hydrophobic carbon chain, a common characteristic for medium and long-chain fatty acids.[3][5] A similar compound, 10-bromodecanoic acid, is noted to be soluble in ethanol and chloroform but has limited water solubility, reinforcing this expectation.[8][9]
Predicted Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can form hydrogen bonds with the carboxylic acid group of this compound. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polar nature of these solvents can interact with the carboxylic acid group, though the lack of hydrogen bonding might limit solubility compared to protic solvents. |
| Non-Polar | Hexane, Toluene | Moderate to Low | The non-polar aliphatic chain of this compound will interact favorably with these solvents, but the polar carboxylic acid group will be less solvated, potentially limiting overall solubility. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can effectively solvate both the polar and non-polar portions of the molecule. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a robust technique for determining the solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.
Step-by-Step Experimental Workflow
This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the obtained solubility data.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the solid from the supernatant. This step is critical to avoid aspirating solid particles, which would lead to erroneously high solubility values.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
-
Quantitative Analysis:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent using the following formula:
-
Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
-
Express the results in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Safety and Handling Precautions
This compound is classified as an irritant, causing skin and eye irritation.[7] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.[10][11][12][13]
Conclusion
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. quora.com [quora.com]
- 6. education.com [education.com]
- 7. This compound =96.0 AT 2623-95-2 [sigmaaldrich.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CAS 50530-12-6: 10-bromodecanoic acid | CymitQuimica [cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Bromodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromodecanoic acid, a halogenated derivative of the medium-chain fatty acid decanoic acid, is a versatile molecule of significant interest in organic synthesis and pharmaceutical development.[1][2] Its structure, featuring a bromine atom at the alpha-carbon position, imparts unique chemical reactivity, making it a valuable building block for the synthesis of more complex molecules.[1] Furthermore, the presence of a chiral center at the second carbon atom introduces the critical element of stereochemistry, with the molecule existing as two distinct enantiomers, (R)- and (S)-2-bromodecanoic acid. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, stereochemistry, and analytical characterization of this compound, with a focus on its relevance to researchers and professionals in the field of drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound possesses the chemical formula C₁₀H₁₉BrO₂ and a molecular weight of 251.16 g/mol .[1] The molecule consists of a ten-carbon aliphatic chain with a carboxylic acid functional group at one end and a bromine atom substituted at the carbon atom adjacent to the carboxyl group (C2).
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 2623-95-2 | [1] |
| Molecular Formula | C₁₀H₁₉BrO₂ | [1] |
| Molecular Weight | 251.16 g/mol | [1] |
| Melting Point | 2-4 °C | [1][2] |
| Boiling Point | 116-118 °C at 0.05 mmHg | [1] |
| Density | 1.21 g/mL at 20 °C | [1] |
| Refractive Index (n20/D) | 1.471 | [1] |
These properties are essential for handling, storage, and designing synthetic transformations involving this compound. Its liquid state at room temperature and relatively high boiling point are important considerations for reaction setup and purification procedures.
Stereochemistry: The Significance of Chirality
The carbon atom at the second position (C2) of this compound is a stereogenic center, as it is bonded to four different groups: a hydrogen atom, a bromine atom, a carboxyl group, and an octyl chain. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-bromodecanoic acid and (S)-2-bromodecanoic acid.
Caption: Enantiomers of this compound.
The differential spatial arrangement of the substituents around the chiral center can lead to significant differences in their biological activity. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, the ability to synthesize and separate the individual enantiomers of this compound is of paramount importance in drug development to isolate the desired therapeutic effect and minimize potential side effects.
Synthesis of Racemic this compound
The most common method for the synthesis of racemic this compound is through the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the α-bromination of a carboxylic acid using bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).
Reaction Scheme:
CH₃(CH₂)₇COOH + Br₂ (with catalytic PBr₃) → CH₃(CH₂)₇CH(Br)COOH + HBr
Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Decanoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place decanoic acid.
-
Addition of Catalyst: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) to the flask.
-
Addition of Bromine: Slowly add bromine from the dropping funnel to the reaction mixture. The reaction is typically exothermic and may require cooling.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can vary depending on the scale and specific conditions but is often several hours.
-
Work-up: After the reaction is complete, cool the mixture and cautiously add water to hydrolyze the intermediate acyl bromide.
-
Purification: The crude this compound can be purified by distillation under reduced pressure or by crystallization.
Causality Behind Experimental Choices:
-
PBr₃ Catalyst: The phosphorus tribromide reacts with the carboxylic acid to form an acyl bromide. The enol form of the acyl bromide is more readily brominated at the α-position than the enol of the parent carboxylic acid.
-
Bromine: Serves as the halogenating agent.
-
Reflux: The elevated temperature is necessary to drive the reaction to completion.
-
Aqueous Work-up: The addition of water hydrolyzes the α-bromo acyl bromide to the final α-bromo carboxylic acid product.
Chiral Resolution of this compound
Since the Hell-Volhard-Zelinsky reaction produces a racemic mixture (an equal mixture of the R and S enantiomers), a resolution step is necessary to obtain the individual enantiomers. The most common method for resolving chiral carboxylic acids is through the formation of diastereomeric salts with a chiral amine.
Caption: Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Resolution of Racemic this compound
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, acetone). Add an equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine).
-
Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salts will have different solubilities, and one will preferentially crystallize out of the solution.
-
Separation: Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.
-
Liberation of the Enantiomer: Treat the separated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically pure this compound.
-
Purification: The pure enantiomer can be extracted into an organic solvent and purified further if necessary.
Causality Behind Experimental Choices:
-
Chiral Amine: The use of a single enantiomer of a chiral amine is crucial for the formation of diastereomers.
-
Solvent Selection: The choice of solvent is critical for achieving good separation of the diastereomeric salts based on their differential solubility.
-
Acidification: A strong acid is used to break the ionic bond between the carboxylic acid and the amine, allowing for the isolation of the free carboxylic acid.
Other methods for chiral resolution include enzymatic resolution and chiral chromatography, which can offer high efficiency and selectivity.
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.
Spectroscopic Data for this compound:
| Technique | Key Features |
| ¹H NMR | - α-proton (CH-Br): Triplet around 4.2-4.4 ppm. - Methylene protons adjacent to CH-Br: Multiplet around 2.0-2.2 ppm. - Alkyl chain protons: Multiplets between 1.2-1.6 ppm. - Terminal methyl protons: Triplet around 0.9 ppm. - Carboxylic acid proton: Broad singlet, typically >10 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O): ~175 ppm. - α-carbon (CH-Br): ~45-50 ppm. - Alkyl chain carbons: ~14-35 ppm. |
| Infrared (IR) Spectroscopy | - O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong, sharp peak around 1710 cm⁻¹. - C-Br stretch: ~500-600 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M+): Isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 250 and 252. - Major Fragments: Loss of Br (M-79/81), loss of COOH (M-45). |
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of a variety of organic molecules.[1] Its bifunctional nature, with a reactive bromine atom and a versatile carboxylic acid group, allows for a wide range of chemical transformations.
-
Synthesis of Novel Fatty Acid Analogs: The bromine atom can be displaced by various nucleophiles to introduce different functional groups at the α-position, leading to the creation of novel fatty acid derivatives with potential biological activities.
-
Pharmaceutical Intermediates: It is used in the synthesis of more complex drug candidates.[1] The stereochemistry of the 2-bromo- substituent is often crucial for the final biological activity of the target molecule.
-
Biochemical Probes: Enantiomerically pure this compound and its derivatives can be used as probes to study enzyme mechanisms and metabolic pathways involving fatty acids. For instance, 2-bromo fatty acids are known to be inhibitors of fatty acid oxidation.
While specific biological activities for the individual enantiomers of this compound are not extensively documented in publicly available literature, the well-established principle of stereospecificity in drug action underscores the importance of their separate investigation. The differential interaction of (R)- and (S)-2-bromodecanoic acid with biological targets is highly probable and warrants further research.
Conclusion
This compound is a valuable chiral building block with significant potential in synthetic chemistry and drug discovery. A thorough understanding of its chemical structure, stereochemistry, and reactivity is essential for its effective utilization. The methodologies for its synthesis and chiral resolution, coupled with robust analytical characterization, provide the foundation for accessing enantiomerically pure forms of this compound. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound in the development of new therapeutic agents is set to increase.
References
An In-depth Technical Guide to 2-Bromodecanoic Acid (CAS 2623-95-2): Properties, Hazards, and Applications in Research and Development
Introduction
2-Bromodecanoic acid (CAS 2623-95-2), an alpha-bromo fatty acid, is a versatile synthetic intermediate with significant potential in pharmaceutical research and development. Its unique chemical architecture, featuring a reactive bromine atom at the alpha-position to a carboxylic acid, renders it a valuable building block for the synthesis of complex organic molecules and bioactive compounds. This guide provides a comprehensive overview of the physicochemical properties, hazards, and key applications of this compound, with a focus on its utility for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a derivative of decanoic acid where a hydrogen atom on the carbon adjacent to the carboxyl group is substituted with a bromine atom.[1] This substitution significantly influences the molecule's reactivity and physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉BrO₂ | [2] |
| Molecular Weight | 251.16 g/mol | [2] |
| Melting Point | 2 °C | [2] |
| Boiling Point | 116-118 °C at 0.05 mmHg | [2] |
| Density | 1.21 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.471 | [2] |
| Appearance | Liquid | [3] |
Structural Representation:
Caption: Chemical structure of this compound.
Hazard Identification and Safety Precautions
This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Data:
Reactivity and Synthetic Utility
The key to the synthetic utility of this compound lies in the reactivity of the alpha-bromo group. This group is susceptible to nucleophilic substitution reactions (SN2), making it an excellent precursor for a variety of functional group transformations.[6]
Caption: General SN2 reactivity of this compound.
Common nucleophiles that can displace the bromide include azides, amines, thiols, and cyanides, leading to the formation of α-azido, α-amino, α-thio, and α-cyano decanoic acids, respectively. These derivatives are valuable intermediates in the synthesis of modified fatty acids, amino acids, and other complex molecules.
The carboxylic acid moiety can also undergo typical reactions such as esterification and amidation, allowing for further molecular diversification.
Applications in Drug Development and Research
This compound serves as a crucial starting material and intermediate in several areas of pharmaceutical research.
Synthesis of Quorum Sensing Modulators
Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation.[7] N-acylated homoserine lactones (AHLs) are key signaling molecules in many Gram-negative bacteria. This compound is a valuable precursor for the synthesis of AHL analogues, which can act as either agonists or antagonists of quorum sensing, offering a potential avenue for novel antibacterial therapies.[7][8]
Precursor for Bioactive Molecules
The ability to introduce various functional groups at the alpha-position makes this compound a versatile building block for the synthesis of a wide range of bioactive molecules.[2] For instance, its derivatives can be explored for their potential as antiviral or anticancer agents.[9][10]
Intermediate in the Synthesis of Complex Lipids
Modified fatty acids are of interest in lipid research and for the development of lipid-based drug delivery systems. This compound provides a convenient entry point for the synthesis of such modified lipids with tailored properties.
Experimental Protocols
Synthesis of this compound via the Hell-Volhard-Zelinsky Reaction
This reaction facilitates the α-bromination of carboxylic acids.
Caption: Workflow for the Hell-Volhard-Zelinsky synthesis of this compound.
Materials:
-
Decanoic acid
-
Phosphorus tribromide (PBr₃) or red phosphorus
-
Bromine (Br₂)
-
Thionyl chloride (SOCl₂) (optional, for conversion to acyl chloride)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place decanoic acid.
-
Add a catalytic amount of red phosphorus or phosphorus tribromide to the flask.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and may require cooling to control the rate.
-
After the addition is complete, heat the mixture to reflux. The reaction progress can be monitored by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The product can be further purified by vacuum distillation.[11]
Esterification of this compound (Fischer Esterification)
This protocol describes the synthesis of an ester from this compound and an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Anhydrous solvent (e.g., toluene)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus (optional), reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol or an inert solvent like toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.[12]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
The ester can be purified by column chromatography or distillation.[12][13]
Analytical Characterization
-
¹H NMR: The proton on the alpha-carbon is expected to appear as a triplet, shifted downfield due to the deshielding effects of the adjacent bromine and carbonyl group. The terminal methyl group will appear as a triplet, and the methylene protons will be observed as a complex multiplet.[14][15][16]
-
¹³C NMR: The carbonyl carbon will be significantly downfield. The alpha-carbon, bonded to the bromine, will also be shifted downfield compared to an unsubstituted alkane chain.[17]
-
FT-IR: The spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-H stretching and bending vibrations. The C-Br stretch will appear in the fingerprint region.[18][19][20]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.[18]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical and chemical research. Its well-defined reactivity, particularly at the alpha-position, allows for the synthesis of a diverse range of functionalized molecules. A thorough understanding of its properties and hazards, coupled with established synthetic protocols, enables researchers to effectively utilize this compound as a key building block in the development of novel therapeutic agents and other advanced materials. As research in areas such as quorum sensing modulation and targeted drug delivery continues to expand, the importance of versatile intermediates like this compound is set to grow.
References
- 1. oecd.org [oecd.org]
- 2. Cas 2623-95-2,this compound | lookchem [lookchem.com]
- 3. Ester synthesis by esterification [organic-chemistry.org]
- 4. targetmol.com [targetmol.com]
- 5. oecd.org [oecd.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design and synthesis of quorum-sensing agonist for improving biofilm formation and the application of Acidithiobacillus thiooxidans in bioleaching [frontiersin.org]
- 9. Synthesis and antiviral activity of phosphonoacetic and phosphonoformic acid esters of 5-bromo-2'-deoxyuridine and related pyrimidine nucleosides and acyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-BROMOOCTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 2-BROMOHEXADECANOIC ACID(18263-25-7) 1H NMR spectrum [chemicalbook.com]
- 15. 2-BROMOOCTANOIC ACID(2623-82-7) 1H NMR spectrum [chemicalbook.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. 2-Bromotetradecanoic acid [webbook.nist.gov]
- 19. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Sourcing and Validating High-Purity 2-Bromodecanoic Acid for Pharmaceutical Research and Development
Introduction: The Strategic Importance of 2-Bromodecanoic Acid in Modern Drug Development
This compound (CAS No. 2623-95-2), a brominated medium-chain fatty acid, has emerged as a critical building block and versatile intermediate in the synthesis of complex pharmaceutical compounds.[1][2] Its unique chemical properties, conferred by the presence of a bromine atom at the alpha-carbon, allow for a range of selective chemical transformations, making it an invaluable tool in the drug discovery and development pipeline.[1]
From its role as a precursor in the synthesis of novel active pharmaceutical ingredients (APIs) to its application as a linker in sophisticated drug delivery systems like antibody-drug conjugates (ADCs), the purity and quality of this compound are paramount.[3] Impurities can lead to unwanted side reactions, compromise the efficacy and safety of the final drug product, and result in significant delays and resource expenditure.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the commercial landscape of high-purity this compound. We will delve into the critical aspects of supplier qualification, incoming quality control, and analytical validation, providing field-proven insights and actionable protocols to ensure the integrity of your research and development endeavors.
Part 1: The Critical Path of Supplier Qualification: A Risk-Based Approach
The selection of a commercial supplier for a critical raw material like this compound should be a meticulous and risk-based process. Adherence to Good Manufacturing Practices (GMP) and guidelines such as ICH Q7 for Active Pharmaceutical Ingredients is crucial, even for early-stage research materials, as it sets the foundation for future scalability and regulatory submission.[4][5]
A thorough supplier qualification process goes beyond simply comparing prices and stated purities. It involves a holistic assessment of the supplier's quality management systems, manufacturing capabilities, and documentation practices.[4][6]
Key Considerations for Supplier Evaluation:
-
Transparency and Documentation: A reputable supplier will readily provide comprehensive documentation, including a detailed Certificate of Analysis (CoA), Safety Data Sheet (SDS), and information about their quality management system.[4][5]
-
Manufacturing and Quality Control: Inquire about the synthetic route used to produce this compound, as different routes can introduce different impurity profiles.[7] The supplier should have robust in-process controls and final product testing procedures.
-
Batch-to-Batch Consistency: Consistency is critical for reproducible research and manufacturing. Request data from multiple batches to assess the supplier's ability to consistently meet specifications.
-
Regulatory Compliance and Auditing: For later-stage development, the ability to audit the supplier's facilities is essential.[8][9][10] Inquire about their experience with regulatory inspections from bodies like the FDA or EMA.[11]
Commercial Suppliers of this compound: A Comparative Overview
The following table provides a summary of prominent commercial suppliers of this compound. It is important to note that product specifications and availability can change, and direct inquiry with the suppliers is always recommended.
| Supplier | Product Name | CAS Number | Stated Purity | Available Quantities |
| Sigma-Aldrich | This compound | 2623-95-2 | ≥96.0% | Grams to Kilograms |
| Santa Cruz Biotechnology | 2-Bromododecanoic acid | 111-56-8 | ≥97% | Grams |
| Cayman Chemical | 12-Bromododecanoic Acid | 73367-80-3 | ≥95% | Milligrams to Grams |
| LookChem | This compound | 2623-95-2 | Varies by supplier | Grams to Metric Tons |
| Chemical Bull Pvt. Ltd. | This compound | 2623-95-2 | Not specified | Inquire |
Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence when selecting a supplier.
Supplier Qualification Workflow
The following diagram illustrates a logical workflow for qualifying a new supplier of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Auditing Suppliers: What Pharmaceutical Auditors Look for and How to Prepare | Pharmaguideline [pharmaguideline.com]
- 5. How to audit Pharmaceutical Suppliers | IPI Academy [ipi.academy]
- 6. Understanding Supplier Audits in the Pharmaceutical Industry [cfpie.com]
- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. safetyculture.com [safetyculture.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Methodological & Application
The Versatile Workhorse: Harnessing 2-Bromodecanoic Acid in Modern Organic Synthesis
Welcome to a comprehensive guide on the strategic applications of 2-bromodecanoic acid in organic synthesis. This document is designed for researchers, scientists, and professionals in drug development, offering in-depth insights and practical protocols. As a cornerstone building block, this compound presents a unique combination of a lipophilic carbon chain and a reactive bromine handle, paving the way for the construction of complex molecular architectures. This guide will delve into the causality behind its experimental utility, provide self-validating protocols, and ground all claims in authoritative scientific literature.
The Strategic Advantage of this compound
This compound, a derivative of decanoic acid with a bromine atom at the alpha-position, is a valuable intermediate in various synthetic endeavors.[1][2] Its utility stems from the presence of two key functional groups: a carboxylic acid and a secondary alkyl bromide. This bifunctionality allows for a diverse range of chemical transformations, making it a versatile tool for the synthetic chemist.
The ten-carbon backbone imparts significant lipophilicity, a crucial property for molecules designed to interact with biological membranes or nonpolar environments. The carboxylic acid group provides a handle for esterification, amidation, and other nucleophilic acyl substitution reactions.[3][4] Critically, the bromine atom at the C-2 position serves as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.[5][6] This strategic placement of the bromine atom activates the alpha-carbon, making it susceptible to attack by various nucleophiles.
Core Applications in Synthetic Chemistry
The unique structural features of this compound have led to its application in several key areas of organic synthesis:
-
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds, where the bromine atom's reactivity is leveraged to build more complex drug candidates.[1] The lipophilic chain can be crucial for modulating the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Building Block for Complex Molecules: As a bifunctional molecule, it is an ideal starting material for the synthesis of more intricate organic structures.[1] The carboxylic acid and the bromo-group can be manipulated sequentially to introduce different functionalities, allowing for a stepwise and controlled construction of the target molecule.
-
Research and Development: this compound is employed in research to investigate the influence of halogen substitution on the physicochemical and biological properties of fatty acids.[1] Analogs of biologically active fatty acids can be synthesized to probe their mechanisms of action. For instance, the related compound 2-bromohexadecanoic acid is known to be an inhibitor of protein palmitoylation, highlighting the potential for 2-brominated fatty acids to modulate biological processes.[7]
-
Specialty Chemicals: The unique properties conferred by the bromo-substituted fatty acid chain are utilized in the production of specialty chemicals like surfactants and lubricants.[1]
Key Synthetic Transformations and Protocols
The following section provides detailed protocols for some of the most common and useful transformations involving this compound. These protocols are designed to be robust and reproducible, with explanations for the choice of reagents and conditions.
Esterification of this compound: The Fischer-Speier Method
Esterification is a fundamental reaction for protecting the carboxylic acid group or for synthesizing ester-containing target molecules. The Fischer-Speier esterification is a classic and reliable method that utilizes an excess of the alcohol in the presence of a strong acid catalyst.[8][9]
Causality of Experimental Choices:
-
Excess Alcohol: The reaction is an equilibrium process.[8] Using the alcohol as the solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[10]
-
Acid Catalyst: A strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][9]
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate and helps to remove the water formed as a byproduct, further shifting the equilibrium towards the products.[8]
Experimental Protocol:
| Reagent/Parameter | Value | Notes |
| This compound | 1.0 eq | |
| Methanol (or other alcohol) | 20-50 eq | Serves as both reactant and solvent. |
| Concentrated Sulfuric Acid | 0.1-0.2 eq | Catalyst. Added cautiously. |
| Temperature | Reflux | Typically 65°C for methanol. |
| Reaction Time | 2-4 hours | Monitor by TLC. |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add an excess of the desired alcohol (e.g., methanol).
-
Slowly and carefully add the catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux and maintain for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography if necessary.
Diagram of Fischer Esterification Workflow
Caption: Workflow for the Fischer esterification of this compound.
Nucleophilic Substitution at the α-Carbon
The bromine atom at the C-2 position is susceptible to displacement by a variety of nucleophiles, proceeding typically through an S(_N)2 mechanism.[5][6] This reaction is a powerful tool for introducing new functional groups at the alpha-position of the carboxylic acid.
Causality of Experimental Choices:
-
Nucleophile: A strong nucleophile is required for an efficient S(_N)2 reaction. Examples include azide, cyanide, thiols, and amines.
-
Solvent: A polar aprotic solvent, such as DMF or DMSO, is often used to dissolve the reactants and to avoid solvation of the nucleophile, which would decrease its reactivity.
-
Temperature: Moderate heating is often necessary to overcome the activation energy of the reaction.
Experimental Protocol: Synthesis of 2-Azidodecanoic Acid
| Reagent/Parameter | Value | Notes |
| This compound | 1.0 eq | |
| Sodium Azide (NaN₃) | 1.5-2.0 eq | Nucleophile. Caution: Highly toxic and explosive. |
| Dimethylformamide (DMF) | Anhydrous | Polar aprotic solvent. |
| Temperature | 50-70 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC or IR (disappearance of C-Br, appearance of N₃ stretch). |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add sodium azide in one portion. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture with stirring at the specified temperature.
-
Monitor the reaction progress until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylic acid.
-
Extract the product with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Diagram of Nucleophilic Substitution Workflow
Caption: General workflow for the S(_N)2 reaction of this compound.
Conversion to 2-Hydroxydecanoic Acid
The synthesis of α-hydroxy acids is of significant interest as these motifs are present in many natural products and pharmaceuticals.[11][12] 2-Hydroxydecanoic acid can be prepared from this compound via a nucleophilic substitution reaction with a hydroxide source.
Causality of Experimental Choices:
-
Hydroxide Source: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, provides the nucleophilic hydroxide ion.
-
Solvent: Water is typically used as the solvent. The reaction may be biphasic, and a phase-transfer catalyst can sometimes be employed to increase the reaction rate.
-
Temperature: Heating is required to promote the substitution reaction.
Experimental Protocol:
| Reagent/Parameter | Value | Notes |
| This compound | 1.0 eq | |
| Sodium Hydroxide (NaOH) | 2.5-3.0 eq | Both nucleophile and base to deprotonate the carboxylic acid. |
| Water | Solvent | |
| Temperature | Reflux | |
| Reaction Time | 4-8 hours | Monitor by TLC. |
Step-by-Step Methodology:
-
Dissolve this compound in an aqueous solution of sodium hydroxide in a round-bottom flask.
-
Heat the mixture to reflux with vigorous stirring.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of ~1-2 while cooling in an ice bath. This will protonate the carboxylate and the newly formed alkoxide.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, extract it with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-hydroxydecanoic acid can be purified by recrystallization or column chromatography.
Diagram of Conversion to 2-Hydroxydecanoic Acid
Caption: Synthesis of 2-hydroxydecanoic acid from this compound.
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an essential tool for the construction of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The protocols outlined in this guide provide a solid foundation for the practical application of this important reagent. By understanding the underlying principles of its reactivity, researchers can effectively harness the synthetic potential of this compound to achieve their research and development goals.
References
- 1. Cas 2623-95-2,this compound | lookchem [lookchem.com]
- 2. This compound | 2623-95-2 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hmdb.ca [hmdb.ca]
- 12. 2-Hydroxydecanoic acid | TargetMol [targetmol.com]
- 13. echemi.com [echemi.com]
Application Note: A Comprehensive Guide to the Synthesis of 2-Hydroxydecanoic Acid via Nucleophilic Substitution
Introduction and Significance
2-Hydroxydecanoic acid, also known as α-hydroxycapric acid, is a medium-chain hydroxy fatty acid.[1][2] Its structure, featuring both a hydrophilic hydroxyl group and a lipophilic ten-carbon chain, imparts amphiphilic properties.[3] This makes it a molecule of interest in various fields, including cosmetics as a skin-conditioning agent, pharmaceuticals, and as a precursor in the synthesis of more complex bioactive molecules and surfactants.[3][4]
This application note provides a detailed, field-proven protocol for the synthesis of 2-hydroxydecanoic acid from 2-bromodecanoic acid. The described methodology is based on a robust nucleophilic substitution reaction. We will delve into the underlying chemical principles, provide a step-by-step experimental guide, and outline the necessary procedures for purification and characterization, ensuring a self-validating and reproducible workflow for researchers in organic synthesis and drug development.
Scientific Principles: The S_N2 Reaction Mechanism
The conversion of this compound to 2-hydroxydecanoic acid is a classic example of a nucleophilic substitution reaction. Specifically, it proceeds via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism.
Causality of the S_N2 Pathway: Alpha-bromo carboxylic acids are particularly effective substrates for S_N2 reactions.[5][6] The presence of the adjacent electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon (the carbon bonded to the bromine), making it more susceptible to nucleophilic attack. This electronic effect stabilizes the transition state, lowering the activation energy and increasing the reaction rate compared to analogous alkyl halides.[5][6]
The Mechanism: The reaction is initiated by the attack of a hydroxide ion (:OH⁻), the nucleophile, on the electrophilic α-carbon. This attack occurs from the side opposite to the bromine atom (the leaving group), in a "backside attack."[7] The process is concerted, meaning the formation of the new carbon-oxygen bond and the breaking of the carbon-bromine bond occur simultaneously in a single step, passing through a high-energy transition state.[8]
-
Step 1 (Deprotonation): In the basic medium, the acidic proton of the carboxylic acid is first removed by a hydroxide ion, forming a carboxylate salt.
-
Step 2 (S_N2 Attack): A second hydroxide ion then acts as the nucleophile, attacking the α-carbon and displacing the bromide ion.
-
Step 3 (Protonation/Work-up): An acidic work-up is crucial to neutralize the excess base and protonate both the carboxylate and the newly formed alkoxide, yielding the final 2-hydroxydecanoic acid product.[5][6]
Stereochemical Considerations: A key feature of the S_N2 mechanism is the inversion of stereochemistry at the reaction center, known as a Walden inversion.[7] If the starting this compound is a single enantiomer (e.g., (R)-2-bromodecanoic acid), the resulting product will be the opposite enantiomer ((S)-2-hydroxydecanoic acid). If a racemic mixture of the starting material is used, a racemic mixture of the product will be obtained.
Experimental Protocol
This protocol details the synthesis on a 5 mmol scale. Adjustments can be made as needed, with corresponding changes in reagent quantities and glassware size.
Materials and Equipment
Reagents:
-
This compound
-
Sodium hydroxide (NaOH) pellets
-
Hydrochloric acid (HCl), concentrated (approx. 12 M)
-
Ethyl acetate (EtOAc), reagent grade
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
250 mL Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Glass funnel and filter paper
-
Column chromatography setup (optional)
Reagent Data Table
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | C₁₀H₁₉BrO₂ | 251.16 | 1.26 g | 5.0 | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | 0.60 g | 15.0 | 3.0 |
| Deionized Water | H₂O | 18.02 | 25 mL | - | - |
| Conc. Hydrochloric Acid | HCl | 36.46 | As needed | - | - |
Note: Three equivalents of NaOH are used. One equivalent deprotonates the carboxylic acid, one acts as the nucleophile, and the third ensures the reaction medium remains sufficiently basic to drive the substitution to completion.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.60 g (15.0 mmol) of sodium hydroxide in 25 mL of deionized water. Allow the solution to cool to room temperature.
-
Addition of Substrate: To the stirred NaOH solution, add 1.26 g (5.0 mmol) of this compound.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Acidification: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature, and then further cool it in an ice bath.
-
Acidic Work-up: Slowly and carefully add concentrated HCl dropwise to the cooled reaction mixture while stirring. The goal is to acidify the solution to a pH of ~1-2. This step is exothermic; maintain cooling to prevent excessive heat generation. Check the pH using pH paper. Protonation of the sodium 2-hydroxydecanoate salt will cause the product to precipitate or form an oil.
-
Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution, 1 x 30 mL) to remove residual water. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-hydroxydecanoic acid, which may be a solid or a viscous oil.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system, such as a hexane/ethyl acetate mixture.
-
Column Chromatography: For oily products or to achieve higher purity, silica gel column chromatography can be performed. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-hydroxydecanoic acid.
S_N2 Reaction Mechanism Diagram
Caption: The concerted S_N2 mechanism showing backside attack and inversion.
Characterization and Analysis
To confirm the identity and purity of the synthesized 2-hydroxydecanoic acid, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic multiplet for the proton on the α-carbon (the CH-OH group) around 4.0-4.2 ppm. The long alkyl chain will show signals between ~0.8 ppm (terminal CH₃) and ~1.6 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet, typically >10 ppm, and the hydroxyl proton will also be a broad, exchangeable signal.
-
¹³C NMR: The carbonyl carbon (C=O) signal will be downfield (~175-180 ppm). The α-carbon (CH-OH) will appear around 70 ppm. The remaining alkyl carbons will be in the 14-40 ppm range. Reference spectra are available in public databases for comparison.[1][9]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to the calculated mass (C₁₀H₁₉O₃⁻ ≈ 187.13).
-
Infrared (IR) Spectroscopy: Look for a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid O-H), another O-H stretch from the alcohol around 3300-3500 cm⁻¹, and a sharp C=O stretch around 1700-1725 cm⁻¹.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: Causes skin and serious eye irritation.[10] Avoid contact with skin, eyes, and clothing. Do not inhale dust.[11]
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Releases toxic fumes. Handle only in a fume hood.
-
Ethyl Acetate: Flammable liquid and vapor. Causes eye irritation and may cause drowsiness. Keep away from ignition sources.
In case of skin contact, wash immediately with plenty of water.[11][12] If eye contact occurs, rinse cautiously with water for several minutes.[11] Seek medical attention if irritation persists.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reflux time. Ensure adequate stirring and temperature. Confirm 3 equivalents of NaOH were used. |
| Loss during work-up. | Ensure pH is sufficiently low (~1-2) to fully protonate the product. Perform thorough extractions (at least 3 times). | |
| Product is an inseparable oil | Product is not pure. | Purify using silica gel column chromatography. |
| Starting material present in final product | Incomplete reaction. | Re-subject the mixture to the reaction conditions or purify via column chromatography to separate the starting material. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 2-hydroxydecanoic acid from this compound. The S_N2 reaction is robust and high-yielding when performed with careful attention to reaction conditions and work-up procedures. The comprehensive characterization plan ensures the final product's identity and purity, making this a validated protocol suitable for academic and industrial research settings.
References
- 1. hmdb.ca [hmdb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. CAS 5393-81-7: 2-Hydroxydecanoic acid | CymitQuimica [cymitquimica.com]
- 4. 2-Hydroxydecanoic acid | TargetMol [targetmol.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 2-HYDROXYDECANOIC ACID(5393-81-7) 1H NMR spectrum [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
Application of 2-Bromodecanoic Acid in the Synthesis of Pharmaceutical Intermediates: A Detailed Technical Guide
Introduction: The Strategic Importance of 2-Bromodecanoic Acid in Medicinal Chemistry
This compound, a halogenated derivative of the medium-chain fatty acid, decanoic acid, serves as a pivotal building block in the synthesis of a diverse array of pharmaceutical intermediates. Its unique chemical architecture, featuring a reactive bromine atom at the alpha-position to a carboxylic acid, renders it a versatile precursor for introducing lipophilic ten-carbon chains into drug candidates. This lipophilicity can be crucial for modulating a drug's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, protein binding, and metabolic stability. The strategic placement of the bromine atom facilitates a range of nucleophilic substitution reactions, enabling the introduction of various functional groups to create key intermediates for active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights.
Core Applications in Pharmaceutical Intermediate Synthesis
The reactivity of the α-bromo group is the cornerstone of this compound's utility. This allows for the facile introduction of amine, hydroxyl, and other functionalities, leading to the synthesis of valuable intermediates such as α-amino acids, α-hydroxy acids, and precursors for more complex molecules.
Synthesis of α-Amino Acid Intermediates: Precursors for Peptidomimetics and Bioactive Molecules
Non-natural α-amino acids are critical components in the development of peptidomimetics and other specialized therapeutic agents. 2-Aminodecanoic acid, synthesized from this compound, can be incorporated into peptide-based drugs to enhance their lipophilicity and metabolic stability. One notable application is in the synthesis of components for histone deacetylase (HDAC) inhibitors, a class of drugs investigated for cancer therapy. For instance, the synthesis of L-2-amino-8-oxodecanoic acid, a component of the HDAC inhibitor apicidin, showcases the importance of α-amino decanoic acid derivatives.[1][2]
Mechanism of Amination: The primary method for converting this compound to 2-aminodecanoic acid is through a direct nucleophilic substitution reaction (SN2) using an amine source, commonly ammonia or a protected amine equivalent like sodium azide followed by reduction.[3][4]
Figure 1: SN2 mechanism for the synthesis of 2-Aminodecanoic acid.
Protocol 1: Synthesis of 2-Aminodecanoic Acid
This protocol details the synthesis of 2-aminodecanoic acid from this compound via an azide intermediate, a common and effective method to avoid over-alkylation associated with direct amination with ammonia.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂, Pd/C)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated and 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, filtration apparatus
Procedure:
Step 1: Azide Formation
-
In a fume hood, dissolve this compound (1 eq.) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium azide (1.2 eq.) portion-wise to the stirred solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 2-azidodecanoic acid.
Step 2: Reduction of the Azide
-
Dissolve the crude 2-azidodecanoic acid in ethanol in a round-bottom flask.
-
Method A: Catalytic Hydrogenation: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).
-
Method B: Chemical Reduction: Cool the ethanolic solution in an ice bath and add sodium borohydride (2-3 eq.) portion-wise. Stir until the reaction is complete.
-
After the reduction, carefully quench the reaction with 1M HCl.
-
Filter the reaction mixture (if using Pd/C) and concentrate the solvent under reduced pressure.
Step 3: Isolation and Purification
-
Dissolve the residue in water and adjust the pH to isoelectric point (around pH 6) with a saturated NaHCO₃ solution to precipitate the amino acid.
-
Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield 2-aminodecanoic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
Expected Yield: 70-85% over two steps.
| Step | Reactant | Reagent | Solvent | Temperature | Time | Typical Yield |
| 1. Azidation | This compound | Sodium azide | DMF | 60-70 °C | 12-24 h | ~90% |
| 2. Reduction | 2-Azidodecanoic acid | H₂/Pd/C or NaBH₄ | Ethanol | Room Temp. | 4-12 h | ~85% |
Synthesis of α-Hydroxy Acid Intermediates: Building Blocks for Bioactive Lipids and Depsipeptides
α-Hydroxy fatty acids are important pharmaceutical intermediates and are found in various bioactive lipids.[5] 2-Hydroxydecanoic acid, accessible from this compound, can be used in the synthesis of depsipeptides, which are peptides where one or more amide bonds are replaced by ester bonds, often leading to compounds with interesting biological activities, including antibacterial and anticancer properties.
Mechanism of Hydrolysis: The synthesis of 2-hydroxydecanoic acid from this compound is a straightforward nucleophilic substitution reaction where a hydroxide ion acts as the nucleophile, displacing the bromide ion.
Figure 2: Synthesis of 2-Hydroxydecanoic acid via SN2 hydrolysis.
Protocol 2: Synthesis of 2-Hydroxydecanoic Acid
This protocol describes the direct hydrolysis of this compound to yield 2-hydroxydecanoic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, prepare an aqueous solution of NaOH (2-3 eq.).
-
Add this compound (1 eq.) to the alkaline solution.
-
Heat the mixture to reflux (approximately 100 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to pH 1-2 with concentrated HCl in an ice bath. This will protonate the carboxylate and precipitate the 2-hydroxydecanoic acid.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane or an ethanol/water mixture.
Expected Yield: 85-95%.
| Reactant | Reagent | Solvent | Temperature | Time | Typical Yield |
| This compound | NaOH or KOH | Water | Reflux (~100 °C) | 4-8 h | 85-95% |
Synthesis of Valproic Acid Analogues: Exploring Novel Anticonvulsants
Valproic acid is a widely used anticonvulsant drug. The synthesis of its analogues is an active area of research to develop new therapeutics with improved efficacy and reduced side effects. This compound can serve as a starting material for the synthesis of branched-chain fatty acid analogues of valproic acid. This is typically achieved through malonic ester synthesis, where the α-bromo acid is used as an alkylating agent.
Synthetic Strategy: A common approach involves the alkylation of a malonate ester with an appropriate alkyl halide, followed by a second alkylation using a derivative of this compound (e.g., an ester). Subsequent hydrolysis and decarboxylation yield the desired branched-chain carboxylic acid.
Figure 3: General workflow for synthesizing valproic acid analogues.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its ability to undergo clean and efficient nucleophilic substitution reactions allows for the straightforward introduction of key functional groups, paving the way for the synthesis of a wide range of pharmaceutical intermediates. The protocols outlined in this guide for the synthesis of α-amino and α-hydroxy decanoic acids provide a solid foundation for researchers in drug discovery and development. Furthermore, its application in the synthesis of more complex molecules, such as analogues of HDAC inhibitors and valproic acid, highlights its strategic importance. Future research will likely focus on developing even more efficient and stereoselective transformations of this compound and expanding its application to the synthesis of novel classes of therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20240083838A1 - Process for manufacturing aminoundecanoic acid and aminodecanoic acid - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. 2-Hydroxydecanoic acid | TargetMol [targetmol.com]
2-Bromodecanoic acid as an inhibitor of fatty acid oxidation.
Application Notes and Protocols
Topic: 2-Bromodecanoic Acid as a Potent Inhibitor of Mitochondrial Fatty Acid Oxidation
Audience: Researchers, scientists, and drug development professionals in metabolism, oncology, and cardiovascular research.
Abstract: Fatty acid oxidation (FAO) is a fundamental metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1] The dysregulation of this pathway is critically implicated in a range of pathologies, including metabolic syndrome, cardiovascular diseases, and cancer.[1][2] Therefore, the ability to pharmacologically modulate FAO is an invaluable tool for both basic research and therapeutic development. This compound, a derivative of the medium-chain fatty acid decanoic acid, serves as a valuable chemical probe for investigating the functional consequences of FAO inhibition. This document provides a comprehensive guide to the mechanism of action of 2-bromo fatty acids and detailed protocols for the application of this compound in cellular models.
Scientific Principle: Mechanism of Action
2-Brominated fatty acids function as mechanism-based inhibitors of mitochondrial fatty acid β-oxidation. While the precise interactions can vary based on chain length, the primary mechanism for long-chain 2-bromo fatty acids like 2-bromopalmitate involves the irreversible inhibition of Carnitine Palmitoyltransferase 1 (CPT1).[3][4][5] CPT1 is the rate-limiting enzyme responsible for transporting long-chain fatty acids into the mitochondrial matrix, a prerequisite for their oxidation.[1][2]
The process unfolds as follows:
-
Cellular Uptake and Activation: this compound enters the cell and is activated in the cytoplasm by an acyl-CoA synthetase, forming 2-bromodecanoyl-CoA.[1][3]
-
Irreversible CPT1 Inhibition: 2-bromodecanoyl-CoA acts as a potent inhibitor of CPT1, which is located on the outer mitochondrial membrane.[4] It binds to the enzyme's active site, effectively preventing the conversion of endogenous long-chain fatty acyl-CoAs into their carnitine derivatives, thereby blocking their entry into the mitochondria and subsequent oxidation.[4][5]
-
Inhibition of β-Oxidation Enzymes: It is important to note that some 2-bromo fatty acids can also inhibit downstream enzymes of the β-oxidation spiral. For instance, 2-bromooctanoate has been shown to irreversibly inactivate 3-ketothiolase after being converted to 2-bromo-3-ketooctanoyl-CoA within the mitochondria.[6] This suggests that this compound may have multiple inhibitory effects within the FAO pathway.
The following diagram illustrates the key steps in fatty acid oxidation and the primary inhibitory point of 2-bromodecanoyl-CoA.
Caption: Mechanism of this compound as a FAO inhibitor.
Experimental Workflows and Protocols
General Experimental Workflow
A typical workflow for investigating the effects of this compound involves several key stages, from preparing the inhibitor to performing functional metabolic assays and validating the specificity of the observed effects.
Caption: General workflow for studying FAO inhibition.
Protocol 1: Preparation of this compound Stock Solution
Rationale: Proper solubilization and storage are critical for maintaining the inhibitor's activity. Fatty acids are poorly soluble in aqueous media and require a carrier protein like bovine serum albumin (BSA) for efficient delivery to cells in culture.[7][8]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free BSA (Bovine Serum Albumin)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Primary Stock (e.g., 100 mM in DMSO):
-
Dissolve a pre-weighed amount of this compound in pure DMSO to create a high-concentration primary stock. For example, dissolve 25.12 mg (MW: 251.16 g/mol ) in 1 mL of DMSO for a 100 mM stock.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
BSA Conjugation (Working Stock Preparation):
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm to 37°C to aid dissolution.
-
In a sterile tube, dilute the primary this compound stock in culture medium.
-
Slowly add the diluted this compound to the warm BSA solution while gently vortexing. A common molar ratio is 2:1 to 5:1 of fatty acid to BSA.[7]
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
This BSA-conjugated working solution should be prepared fresh for each experiment.
-
Protocol 2: In Vitro FAO Inhibition in Cultured Cells
Rationale: This protocol provides a framework for treating cultured cells with this compound prior to downstream functional assays. The optimal concentration and incubation time must be determined empirically for each cell line.
Materials:
-
Cultured mammalian cells (e.g., C2C12 myotubes, HepG2 hepatocytes, PC3 prostate cancer cells)
-
Complete cell culture medium
-
BSA-conjugated this compound (from Protocol 1)
-
Sterile multi-well culture plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 80-90% confluency at the time of the assay.[9]
-
Pre-treatment (Optional but Recommended): For some assays, like the Seahorse XF analysis, pre-incubating cells in a substrate-limited medium (e.g., low glucose) can enhance their reliance on FAO.[10]
-
Treatment:
-
Remove the culture medium from the cells.
-
Add fresh medium containing the desired final concentration of BSA-conjugated this compound. A typical starting concentration range is 10-100 µM.
-
Include a "vehicle control" group treated with the BSA solution lacking the inhibitor.
-
Incubate for the desired period (e.g., 2, 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Protocol 3: Measuring FAO Rate with [1-¹⁴C]Palmitic Acid
Rationale: This classic assay provides a direct quantitative measurement of mitochondrial β-oxidation. The rate of FAO is determined by quantifying the amount of radiolabeled ¹⁴CO₂ released from the [1-¹⁴C] carboxyl group of palmitic acid during the first cycle of β-oxidation.[7][11]
Materials:
-
Cells treated as per Protocol 2 in 24-well plates
-
[1-¹⁴C]Palmitic Acid
-
Unlabeled palmitic acid
-
Reaction medium: Serum-free culture medium containing BSA-conjugated [1-¹⁴C]palmitic acid (e.g., 100 µM total palmitate with a specific activity of 0.5-1.0 µCi/mL).[7][8]
-
Whatman filter paper discs placed in the lid of each well
-
1 M Sodium Hydroxide (NaOH) for trapping ¹⁴CO₂
-
6 M Perchloric acid for cell lysis and stopping the reaction
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Initiate Assay: After pre-treatment with this compound, remove the medium and add the ¹⁴C-palmitate reaction medium to each well.
-
Trap ¹⁴CO₂: Immediately place a filter paper disc saturated with 1 M NaOH in the lid above each well to trap the evolved ¹⁴CO₂. Seal the plate tightly.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by injecting 6 M perchloric acid into each well, which lyses the cells and releases all dissolved CO₂ from the medium.
-
Complete Trapping: Leave the plate at room temperature for an additional hour to ensure all ¹⁴CO₂ is trapped by the NaOH on the filter paper.
-
Quantification: Transfer the filter paper discs to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Normalize the counts per minute (CPM) to the total protein content in a parallel set of wells.
| Treatment Group | Mean CPM (± SD) | FAO Rate (% of Control) |
| Vehicle Control | 15,450 (± 1,230) | 100% |
| 2-BD (10 µM) | 11,280 (± 950) | 73% |
| 2-BD (50 µM) | 5,100 (± 480) | 33% |
| Etomoxir (40 µM) | 2,320 (± 210) | 15% |
| Table 1: Example data from a radiolabeled FAO assay. 2-BD: this compound. |
Protocol 4: Seahorse XF Real-Time Analysis of FAO
Rationale: The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.[12][13] This protocol determines the cell's capacity to oxidize exogenous long-chain fatty acids by measuring the OCR response to palmitate, followed by inhibition with this compound or a known CPT1 inhibitor like etomoxir.[10][14]
Materials:
-
Seahorse XF Analyzer (XFe96 or XF24) and consumables
-
Cells seeded in a Seahorse XF cell culture microplate
-
XF DMEM Medium, pH 7.4
-
Substrates: 1 M Glucose, 100 mM Pyruvate, 200 mM Glutamine[15]
-
L-carnitine (0.5 M stock)[14]
-
BSA-conjugated Palmitate (e.g., Agilent Seahorse XF Palmitate-BSA FAO Substrate)[14]
-
This compound (prepared for injection)
-
Etomoxir (positive control CPT1 inhibitor)[9]
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding and Pre-incubation:
-
Assay Preparation:
-
One hour before the assay, wash the cells and replace the medium with FAO Assay Medium (e.g., XF DMEM supplemented with 0.5 mM L-carnitine and 2.5 mM glucose). Incubate at 37°C in a non-CO₂ incubator.[14]
-
Hydrate the sensor cartridge and load the injection ports with:
-
Port A: Palmitate-BSA Substrate
-
Port B: this compound (or vehicle)
-
Port C: Etomoxir (to confirm CPT1-dependent respiration)
-
Port D: Rotenone/Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial OCR)
-
-
-
Run Assay:
-
Calibrate the instrument and start the assay.
-
The instrument will measure basal OCR, then inject Palmitate-BSA to measure the FAO-driven OCR. Subsequent injections will measure the inhibitory effect of this compound and etomoxir.
-
-
Data Analysis: The Seahorse software calculates OCR at each stage. The palmitate-dependent respiration is the OCR after palmitate injection minus the basal OCR. The degree of inhibition is calculated relative to the palmitate-driven OCR.
| Parameter | Vehicle Control | This compound (50 µM) |
| Basal OCR (pmol/min) | 85 (± 7) | 83 (± 6) |
| OCR post-Palmitate (pmol/min) | 155 (± 12) | 151 (± 11) |
| OCR post-Inhibitor (pmol/min) | 152 (± 13) | 95 (± 8) |
| Palmitate-driven Respiration | 70 pmol/min | Inhibited by 81% |
| Table 2: Example data from a Seahorse XF FAO Stress Test. |
Protocol 5: Cell Viability Assessment
Rationale: It is crucial to ensure that the observed reduction in FAO is a specific metabolic effect and not a consequence of general cellular toxicity or death. A simple viability assay should be run in parallel with the metabolic experiments using the same concentrations of this compound.
Materials:
-
Cells treated as per Protocol 2 in a 96-well clear-bottom plate
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
-
Plate reader (luminescence, fluorescence, or absorbance)
Procedure:
-
Treatment: Treat cells with a dose-response of this compound for the same duration as the longest metabolic assay. Include a positive control for cell death (e.g., staurosporine).
-
Assay: At the end of the incubation, perform the viability assay according to the manufacturer's instructions.
-
Measurement: Read the plate using the appropriate plate reader.
-
Analysis: Express viability as a percentage relative to the vehicle-treated control cells.
| Concentration of 2-BD | Cell Viability (% of Control ± SD) |
| 0 µM (Vehicle) | 100 (± 4.5) |
| 10 µM | 98.2 (± 5.1) |
| 50 µM | 96.5 (± 4.8) |
| 100 µM | 94.1 (± 6.2) |
| 250 µM | 75.3 (± 8.9) |
| Table 3: Example cell viability data. Concentrations that do not significantly impact viability should be used for metabolic studies. |
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hpst.cz [hpst.cz]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
Application Note: Protocols for the Esterification of 2-Bromodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromodecanoic acid and its ester derivatives are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the bromine atom at the alpha-position provides a reactive handle for subsequent nucleophilic substitutions, making these compounds versatile building blocks. The choice of esterification method is critical to ensure high yields and purity, while avoiding unwanted side reactions involving the sensitive alpha-bromo group. This application note provides detailed protocols for three common esterification methods—Fischer Esterification, Steglich Esterification, and Diazomethane Esterification—tailored for this compound, and discusses the rationale behind the procedural choices.
Method Selection: A Comparative Overview
The optimal esterification strategy for this compound depends on several factors, including the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the sensitivity of other functional groups in the molecule.
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Strong acid (e.g., H₂SO₄, p-TsOH) | Reflux in excess alcohol | Inexpensive, suitable for large scale | Reversible reaction, harsh acidic conditions, not suitable for tertiary alcohols[1] |
| Steglich Esterification | DCC or EDC, DMAP | Room temperature, aprotic solvent | Mild conditions, suitable for sensitive substrates and tertiary alcohols[2][3][4] | DCC can be an allergen[5], formation of urea byproduct can complicate purification |
| Diazomethane Esterification | Diazomethane (CH₂N₂) | Room temperature, etheral solvent | High yields, mild conditions, specific for methyl esters[6][7][8] | Diazomethane is toxic, explosive, and carcinogenic, requires specialized handling[8][9][10][11] |
Protocol 1: Fischer Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][12] To drive the equilibrium towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed.[13][14][15]
Mechanistic Rationale
The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.[1][12][15]
Experimental Workflow
Caption: Workflow for Fischer Esterification of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). Add a large excess of the desired alcohol (e.g., methanol or ethanol, ~20 eq), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[13]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.[13]
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.[13][16]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[17]
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 2-bromoalkanoate ester.[18][19]
Protocol 2: Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3] This method is particularly advantageous for substrates that are sensitive to acidic conditions and for the synthesis of esters from sterically hindered alcohols.[2][4]
Mechanistic Rationale
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP, a highly nucleophilic catalyst, then reacts with this intermediate to form a reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester and dicyclohexylurea (DCU), a byproduct that precipitates out of many organic solvents.[2][4][20]
Experimental Workflow
Caption: Workflow for Steglich Esterification of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.[21]
-
Carbodiimide Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[2]
-
Transfer the filtrate to a separatory funnel and wash sequentially with dilute aqueous HCl (to remove excess DMAP and any remaining DCC), saturated aqueous sodium bicarbonate, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ester.
Protocol 3: Diazomethane Esterification
Esterification with diazomethane is a highly efficient method for the preparation of methyl esters from carboxylic acids.[6][7] The reaction is typically rapid and proceeds in high yield under very mild conditions.[8] However, diazomethane is a highly toxic, carcinogenic, and potentially explosive gas, requiring stringent safety precautions and specialized glassware.[8][9][10][11]
Mechanistic Rationale
The reaction mechanism involves an initial acid-base reaction where the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation.[6][7][22] The carboxylate then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the methyldiazonium cation and displacing nitrogen gas as an excellent leaving group.[6][7][22]
Experimental Workflow
Caption: Workflow for Diazomethane Esterification of this compound.
Detailed Step-by-Step Protocol
Safety First: Diazomethane is extremely hazardous. This procedure should only be performed by trained personnel in a well-ventilated fume hood, behind a blast shield, using flame-polished glassware to avoid scratches that can initiate detonation.[7][9]
-
Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether from a suitable precursor, such as Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide), following established and verified procedures.
-
Reaction Setup: Dissolve this compound (1.0 eq) in diethyl ether in a flame-polished Erlenmeyer flask and cool to 0 °C in an ice bath.
-
Diazomethane Addition: Slowly add the ethereal solution of diazomethane dropwise to the stirred solution of the carboxylic acid. The reaction is accompanied by the evolution of nitrogen gas. Continue the addition until the yellow color of diazomethane persists and gas evolution ceases, indicating that the carboxylic acid has been completely consumed.
-
Quenching: Carefully quench the excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Work-up and Isolation: The reaction mixture can be concentrated under reduced pressure (using a rotary evaporator with a trap cooled by dry ice/acetone) to afford the methyl 2-bromodecanoate, which is often of sufficient purity for subsequent steps. If further purification is required, column chromatography can be performed.
Purification and Characterization
The purification method of choice will depend on the physical properties of the resulting ester.
-
Distillation: For thermally stable and relatively volatile esters, distillation under reduced pressure is an effective purification method.[18][23]
-
Column Chromatography: For less volatile or thermally sensitive esters, purification by column chromatography on silica gel is the preferred method.[19] A typical eluent system would be a mixture of hexanes and ethyl acetate, with the polarity adjusted based on the polarity of the ester.
The identity and purity of the final product should be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Conclusion
The esterification of this compound can be successfully achieved using several well-established methods. The Fischer esterification offers a cost-effective route for simple alkyl esters on a large scale. The Steglich esterification provides a mild and versatile alternative for more sensitive substrates. For the specific synthesis of the methyl ester, diazomethane offers a rapid and high-yielding, albeit hazardous, option. The choice of protocol should be guided by the specific requirements of the synthesis, available equipment, and safety considerations.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 7. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. nj.gov [nj.gov]
- 11. research.uga.edu [research.uga.edu]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. cerritos.edu [cerritos.edu]
- 18. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]
- 19. reddit.com [reddit.com]
- 20. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
Use of 2-Bromodecanoic acid as an extractant for trivalent actinides.
Application Note & Protocol
Topic: 2-Bromodecanoic Acid: A Synergistic Approach for the Selective Extraction of Trivalent Actinides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Minor Actinide Separation
In the context of advanced nuclear fuel cycles, a significant challenge lies in the management of long-lived radiotoxic waste. A key strategy, known as Partitioning and Transmutation (P&T), aims to separate minor actinides (MAs), primarily trivalent americium (Am(III)) and curium (Cm(III)), from the bulk of used nuclear fuel.[1] This separation is complicated by the chemical similarity between trivalent actinides and the lanthanides (Ln(III)), which are abundant fission products.[1][2] Effective separation is crucial because lanthanides have large neutron capture cross-sections, which would otherwise hinder the efficiency of the transmutation process.
This document details the application of this compound, an α-halogenated carboxylic acid, as a key component in a synergistic solvent extraction system for the selective partitioning of trivalent actinides from lanthanides. While carboxylic acids are known extractants, the unique properties of this compound, particularly when paired with neutral N-donor ligands, offer a promising avenue for achieving high separation factors.
The Principle of Synergistic Extraction
The efficacy of this compound is most pronounced when it is part of a synergistic system. Synergism in solvent extraction occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual extraction efficiencies. In this system, this compound acts as the acidic extractant, while a neutral, soft N-donor ligand, such as 2,2′:6′,2″-terpyridine, acts as the synergist.
Mechanism of Action:
-
Cation Exchange: The process is fundamentally a cation exchange. The carboxylic acid group of this compound (represented as HA) deprotonates and coordinates with the trivalent actinide cation (An³⁺). This reaction is highly dependent on the pH of the aqueous phase, as lower acidity favors the deprotonation of the carboxylic acid.
-
Synergistic Coordination: Trivalent actinides, being softer Lewis acids than the harder lanthanides, exhibit a preferential interaction with soft N-donor ligands.[3] The synergist (S) displaces residual water molecules from the actinide's coordination sphere, forming a more stable and lipophilic complex.
-
Enhanced Extraction: The resulting neutral complex, often with a stoichiometry of AnA₃Sₓ, is preferentially extracted into the organic phase. This synergistic coordination significantly enhances both the distribution ratio of the actinide and, critically, the separation factor between the actinide and the chemically similar lanthanide.[4][5] Studies have shown this might indicate a more covalent character in the actinide-synergist complex.[4]
Caption: Synergistic complexation of a trivalent actinide (An³⁺).
Performance Data: Separation Factors
The performance of an extraction system is quantified by the distribution ratio (D) and the separation factor (SF). The separation factor between Americium (Am) and Europium (Eu), a representative lanthanide, is a key metric.
| Organic Phase Composition | Aqueous Phase | SF (Am/Eu) | Reference |
| 1 M this compound, 0.02 M 2,2′:6′,2″-terpyridine in tert-butylbenzene (TBB) | 0.01 M Nitric Acid | ~7 | [4] |
| 1 M this compound, 0.1 M N,N′-dimethyl-N,N′-dicyclohexyltetradecyl malonamide (DMDCHTDMA) in tert-butylbenzene (TBB) | 0.01 M Nitric Acid | ~3 | [4] |
| 1 M α-bromocapric acid*, 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) in decanol | pH 2.2 | ~10 | [6] |
*Note: α-bromocapric acid is a synonym for this compound.
These data illustrate that the choice of the synergistic agent is critical, with the terpyridine system showing a higher separation factor for Am/Eu compared to the malonamide system.[4]
Detailed Experimental Protocol
This protocol outlines a laboratory-scale procedure for evaluating the extraction of Americium-241 (Am³⁺) and Europium-152 (Eu³⁺) from a nitric acid medium using a synergistic system of this compound and 2,2′:6′,2″-terpyridine.
Safety Precautions:
-
All work with radioactive materials (²⁴¹Am, ¹⁵²Eu) must be conducted in a designated radiological laboratory with appropriate shielding and contamination control.
-
Handle all organic solvents and acids within a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.
Part A: Reagent and Solution Preparation
-
Organic Phase Preparation (100 mL):
-
Accurately weigh the required mass of this compound to achieve a final concentration of 1.0 M.
-
Accurately weigh the required mass of 2,2′:6′,2″-terpyridine to achieve a final concentration of 0.02 M.
-
Dissolve both reagents in a 100 mL volumetric flask using high-purity tert-butylbenzene (TBB) as the diluent.
-
Mix thoroughly until all solids are completely dissolved. This is the Organic Extractant Solution .
-
Causality: TBB is chosen as the diluent for its ability to dissolve the extractants and the resulting metal complex, preventing the formation of a third phase which can complicate separation.
-
-
Aqueous Phase Preparation (100 mL):
-
Prepare a 100 mL solution of 0.01 M nitric acid (HNO₃) using ultrapure water and concentrated nitric acid.
-
Spike this solution with tracer amounts of ²⁴¹Am and ¹⁵²Eu stock solutions to achieve a detectable activity level (e.g., ~1-5 kBq/mL). The exact volume will depend on the specific activity of the stock solutions.
-
This is the Aqueous Feed Solution .
-
Causality: A dilute nitric acid concentration (0.01 M, pH 2) is used to facilitate the deprotonation of the this compound, which is essential for the cation exchange mechanism to proceed.
-
Part B: Liquid-Liquid Extraction Procedure
-
Phase Contact:
-
Pipette 2.0 mL of the Organic Extractant Solution and 2.0 mL of the Aqueous Feed Solution into a 5 mL centrifuge tube. This establishes a 1:1 organic-to-aqueous (O/A) phase ratio.
-
Securely cap the tube.
-
-
Equilibration:
-
Agitate the tube vigorously for 30 minutes using a vortex mixer or a mechanical shaker to ensure thorough mixing and allow the extraction equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the tube at 3000 rpm for 10 minutes to achieve a clean and complete separation of the organic and aqueous phases.
-
-
Sampling:
-
Carefully pipette a 1.0 mL aliquot from the aqueous phase (bottom layer) into a vial for radiometric analysis.
-
Carefully pipette a 1.0 mL aliquot from the organic phase (top layer) into a separate, compatible vial for radiometric analysis.
-
Part C: Radiometric Analysis
-
Counting:
-
Determine the activity of ²⁴¹Am (e.g., at 59.5 keV) and ¹⁵²Eu (e.g., at 121.8 keV and 344.3 keV) in each aliquot using a calibrated High-Purity Germanium (HPGe) gamma spectrometer.
-
Acquire counts for a sufficient duration to achieve good counting statistics.
-
Part D: Data Calculation
-
Distribution Ratio (D):
-
Calculate the distribution ratio for each metal ion using the formula: D = (Counts per minute per mL in Organic Phase) / (Counts per minute per mL in Aqueous Phase)
-
-
Separation Factor (SF):
-
Calculate the Am/Eu separation factor using the formula: SF_Am/Eu = D_Am / D_Eu
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for trivalent actinide extraction.
References
- 1. Some new strategies for the chemical separation of actinides and lanthanides - CentAUR [centaur.reading.ac.uk]
- 2. Actinide Lanthanide Separation Process – ALSEP | Journal Article | PNNL [pnnl.gov]
- 3. Enhanced separation of europium radionuclides from active solutions using a novel sorbent of gadolinium metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Studies of a Synergistic Extraction System for Minor Actinides and the Chemical Properties of this compound [research.chalmers.se]
- 6. radiochemistry.faculty.unlv.edu [radiochemistry.faculty.unlv.edu]
Synthesis of 2-Bromodecanoic Acid Benzhydryl Ester: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Bromodecanoic acid benzhydryl ester, a valuable intermediate in pharmaceutical and organic synthesis. Recognizing the challenges associated with esterifying sterically hindered secondary alcohols like diphenylmethanol, this document outlines two robust and effective methods: the Steglich esterification and the Mitsunobu reaction. The rationale behind experimental choices, detailed step-by-step procedures, purification techniques, and safety considerations are presented to guide researchers in achieving a successful synthesis.
Introduction
This compound benzhydryl ester is a lipophilic molecule incorporating a reactive bromine atom at the alpha position to the carbonyl group and a bulky benzhydryl protecting group on the carboxylic acid. The α-bromo functionality serves as a versatile handle for nucleophilic substitution, making it a key building block in the synthesis of more complex molecules. The benzhydryl ester group is known for its stability under various conditions and can be selectively cleaved, rendering it an effective protecting group in multi-step syntheses.
The primary challenge in the synthesis of this target molecule lies in the formation of the ester bond between this compound and the sterically encumbered secondary alcohol, diphenylmethanol (benzhydrol). Standard Fischer esterification conditions, which typically rely on strong acid catalysis and high temperatures, are often ineffective for hindered alcohols and can lead to side reactions. Therefore, milder and more sophisticated coupling methods are required. This guide details two such powerful esterification techniques: the Steglich esterification, which utilizes a carbodiimide coupling agent, and the Mitsunobu reaction, an oxidation-reduction condensation method.
Synthetic Strategies: Rationale and Mechanistic Overview
The selection of an appropriate synthetic route is paramount for the efficient and high-yielding synthesis of sterically hindered esters. Here, we present two well-established methods that circumvent the limitations of traditional esterification.
The Steglich Esterification
The Steglich esterification is a mild and highly effective method for forming ester bonds between carboxylic acids and alcohols, particularly when one or both reactants are sterically hindered.[1][2][3] The reaction is mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and is catalyzed by 4-dimethylaminopyridine (DMAP).[4][5]
Mechanism: The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, then attacks this intermediate to form a reactive N-acylpyridinium salt. This "activated ester" is then readily susceptible to nucleophilic attack by the alcohol (diphenylmethanol), even with its significant steric bulk, to furnish the desired ester product. The carbodiimide is consumed in the reaction, forming a urea byproduct (dicyclohexylurea (DCU) in the case of DCC) which is typically insoluble in the reaction solvent and can be removed by filtration.[3]
// Nodes RCOOH [label="this compound", fillcolor="#F1F3F4"]; DCC [label="DCC", fillcolor="#F1F3F4"]; O_Acylisourea [label="O-Acylisourea Intermediate", fillcolor="#FBBC05"]; DMAP [label="DMAP", fillcolor="#EA4335"]; N_Acylpyridinium [label="N-Acylpyridinium Salt\n(Activated Ester)", fillcolor="#FBBC05"]; ROH [label="Diphenylmethanol", fillcolor="#F1F3F4"]; Ester [label="this compound\nbenzhydryl ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="Dicyclohexylurea (DCU)\n(Byproduct)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> O_Acylisourea [label="+"]; DCC -> O_Acylisourea; O_Acylisourea -> N_Acylpyridinium [label="+ DMAP"]; N_Acylpyridinium -> Ester [label="+ Diphenylmethanol"]; N_Acylpyridinium -> DMAP [style=dashed, label="regenerated"]; O_Acylisourea -> DCU [style=dashed, label="forms"]; }
The Mitsunobu Reaction
The Mitsunobu reaction is another powerful tool for the synthesis of esters from primary and secondary alcohols with inversion of stereochemistry at the alcohol carbon.[6][7][8][9] This reaction is particularly useful when mild, neutral conditions are required. The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Mechanism: The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine and the azodicarboxylate. This betaine then deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium salt, which is a key intermediate with a good leaving group. The carboxylate anion then acts as a nucleophile, attacking the carbon of the activated alcohol in an Sₙ2 fashion, resulting in the formation of the desired ester with inversion of configuration. The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can be removed during workup and purification.[7][9]
// Nodes RCOOH [label="this compound", fillcolor="#F1F3F4"]; ROH [label="Diphenylmethanol", fillcolor="#F1F3F4"]; PPh3 [label="PPh₃", fillcolor="#F1F3F4"]; DEAD [label="DEAD/DIAD", fillcolor="#F1F3F4"]; Betaine [label="Betaine Intermediate", fillcolor="#FBBC05"]; Alkoxyphosphonium [label="Alkoxyphosphonium Salt", fillcolor="#FBBC05"]; Ester [label="this compound\nbenzhydryl ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="PPh₃=O + Reduced DEAD\n(Byproducts)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges PPh3 -> Betaine; DEAD -> Betaine; Betaine -> Alkoxyphosphonium [label="+ Diphenylmethanol\n- Reduced DEAD"]; RCOOH -> Alkoxyphosphonium [label="deprotonates"]; Alkoxyphosphonium -> Ester [label="+ Carboxylate (SN2)"]; Alkoxyphosphonium -> Byproducts [style=dashed, label="forms"]; }
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DCC is a potent skin sensitizer. Handle with extreme care. DEAD and DIAD are toxic and potentially explosive; handle with care and avoid heating.
Protocol 1: Steglich Esterification using DCC and DMAP
This protocol is a reliable method for the synthesis of this compound benzhydryl ester.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 251.16 | 2.51 g | 10 |
| Diphenylmethanol | 184.24 | 1.84 g | 10 |
| DCC | 206.33 | 2.27 g | 11 |
| DMAP | 122.17 | 0.12 g | 1 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Diethyl ether | - | As needed | - |
| 1 M HCl (aq) | - | As needed | - |
| Saturated NaHCO₃ (aq) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.51 g, 10 mmol) and diphenylmethanol (1.84 g, 10 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until all solids are dissolved.
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol) to the reaction mixture.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
DCC Addition: While stirring at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) portion-wise over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Mitsunobu Reaction
This protocol offers an alternative route under neutral conditions, which can be advantageous for sensitive substrates.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 251.16 | 2.51 g | 10 |
| Diphenylmethanol | 184.24 | 1.84 g | 10 |
| Triphenylphosphine (PPh₃) | 262.29 | 3.93 g | 15 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 3.03 mL | 15 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| Diethyl ether | - | As needed | - |
| Saturated NaHCO₃ (aq) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stir bar, add this compound (2.51 g, 10 mmol), diphenylmethanol (1.84 g, 10 mmol), and triphenylphosphine (3.93 g, 15 mmol).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) (50 mL) and stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (3.03 mL, 15 mmol) dropwise to the stirred solution over 15-20 minutes. The solution may turn from colorless to a pale yellow or orange color.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The residue will contain the product and byproducts (triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate).
-
To remove the majority of the byproducts, triturate the crude residue with cold diethyl ether. The byproducts are often less soluble and may precipitate. Filter to remove the solids.
-
Concentrate the filtrate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization
The successful synthesis of this compound benzhydryl ester should be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see characteristic signals for the benzhydryl proton (a singlet around 6.5-7.0 ppm), the aromatic protons of the phenyl groups, the α-bromo methine proton (a triplet), and the aliphatic protons of the decanoyl chain.
-
¹³C NMR: Characteristic signals for the ester carbonyl, the benzhydryl carbon, the aromatic carbons, the α-bromo carbon, and the aliphatic carbons.
-
FT-IR: A strong absorption band for the ester carbonyl group (around 1730-1750 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product.
Conclusion
The synthesis of this compound benzhydryl ester can be successfully achieved using either the Steglich esterification or the Mitsunobu reaction. The choice between these two methods may depend on the availability of reagents, the scale of the reaction, and the sensitivity of other functional groups in more complex substrates. The Steglich esterification is often preferred for its operational simplicity and the ease of removing the urea byproduct. The Mitsunobu reaction provides a valuable alternative under neutral conditions. Both protocols, when executed with care, provide reliable pathways to this important synthetic intermediate.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromodecanoic Acid
Welcome to the technical support center for the purification of 2-bromodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound, particularly after its synthesis via methods like the Hell-Volhard-Zelinsky (HVZ) reaction. Our goal is to provide practical, in-depth solutions to common purification challenges, grounded in established chemical principles.
Introduction: The Challenge of Purity
This compound is a valuable intermediate in organic synthesis, often used as a building block for pharmaceuticals and specialty chemicals.[1][2] Its most common synthesis route, the Hell-Volhard-Zelinsky (HVZ) reaction, involves the α-bromination of decanoic acid using reagents like bromine (Br₂) and a phosphorus trihalide catalyst (e.g., PBr₃).[3][4] While effective, this reaction is known for its harsh conditions and can generate a variety of byproducts that complicate purification.[5][6]
This guide provides a structured approach to troubleshooting the purification process, ensuring you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues you may encounter during the purification of this compound. The problems are categorized by the purification technique being employed.
Issue 1: Problems During Aqueous Work-up & Extraction
Question: I'm seeing a persistent emulsion during my liquid-liquid extraction. How can I break it?
Answer: Emulsion formation is common when dealing with fatty acids and their salts. It's caused by the soap-like nature of the deprotonated carboxylic acid, which stabilizes the interface between the organic and aqueous layers.
-
Probable Cause: Insufficient difference in density between the two phases, or the presence of fine particulate matter or surfactants (like the carboxylate salt of your product/starting material).
-
Recommended Solutions:
-
Add Brine: Introduce a saturated solution of sodium chloride (NaCl) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.[7]
-
Allow Time: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-30 minutes) is sufficient for the layers to separate.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the stabilized droplets.[7]
-
Gentle Agitation: In subsequent extractions, use gentle, swirling inversions of the separatory funnel rather than vigorous shaking to minimize emulsion formation from the outset.
-
Question: My yield is low after extraction. Where did my product go?
Answer: Product loss during extraction is typically due to solubility issues, often related to the pH of the aqueous phase.
-
Probable Cause: The aqueous layer may be too basic. If the pH is high, the this compound will be deprotonated to its carboxylate salt form, which is highly soluble in water and will be lost from the organic layer.
-
Recommended Solutions:
-
Control pH: Before extraction, ensure the aqueous layer is distinctly acidic (pH 1-2) by adding a strong acid like HCl. This keeps the this compound in its protonated, organic-soluble form.
-
Multiple Extractions: Perform several extractions with smaller volumes of your organic solvent (e.g., 3 x 50 mL) instead of one large extraction (1 x 150 mL). This is a more efficient method for recovering the product from the aqueous phase.[7]
-
Back-Extraction: If you suspect your product is in the aqueous layer, acidify it and re-extract it with an organic solvent.
-
Issue 2: Challenges in Recrystallization
Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility between the desired compound and impurities in a chosen solvent.[8][9]
Question: My this compound is "oiling out" instead of forming crystals upon cooling. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.
-
Probable Causes:
-
The solution is cooling too rapidly.
-
The boiling point of the recrystallization solvent is higher than the melting point of the solute-impurity mixture. The melting point of pure this compound is approximately 2°C, but impurities can significantly depress this.[1]
-
The solution is supersaturated to a very high degree.
-
-
Recommended Solutions:
-
Slow Down Cooling: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. This provides time for proper crystal lattice formation.[10]
-
Add More Solvent: Re-heat the mixture until the oil dissolves completely, then add a small amount of additional hot solvent to reduce the saturation level. Then, attempt to cool slowly again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[10]
-
Use a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[9]
-
Change Solvents: Choose a solvent with a lower boiling point.
-
Question: I have a low recovery of crystals after recrystallization. How can I improve my yield?
Answer: Low recovery is a common trade-off for high purity in recrystallization. However, significant losses can often be mitigated.
-
Probable Causes:
-
Using too much solvent.
-
The product has significant solubility in the cold solvent.
-
Premature crystallization during a hot filtration step.
-
Incomplete crystallization before filtration.
-
-
Recommended Solutions:
-
Minimize Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product.[10]
-
Thorough Cooling: Ensure the solution is cooled in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation before filtration.
-
Evaporate Excess Solvent: If you've added too much solvent, you can gently boil some of it off to re-saturate the solution and then attempt cooling again.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing in the filter paper.[11]
-
Wash with Ice-Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[10]
-
Workflow for a Successful Recrystallization
Caption: A typical workflow for purifying a solid compound via recrystallization.
Issue 3: Complications with Vacuum Distillation
For liquid products like this compound, vacuum distillation is often necessary to purify the compound without causing thermal decomposition.[12][13] The boiling point is reported as 116-118 °C at a very high vacuum of 0.05 mmHg.[1]
Question: My distillation is "bumping" violently, even under vacuum.
Answer: Bumping is the sudden, violent boiling of a liquid. It occurs when the liquid becomes superheated and a large vapor bubble forms rapidly.
-
Probable Causes:
-
Uneven heating of the distillation flask.
-
Lack of nucleation sites for smooth boiling.
-
-
Recommended Solutions:
-
Use a Magnetic Stir Bar: The most effective method is to add a magnetic stir bar to the distillation flask and stir vigorously. The stirring action continuously breaks the surface tension and provides for smooth boiling.
-
Add Boiling Chips: If magnetic stirring is not possible, use fresh boiling chips. Note that boiling chips lose their effectiveness once the vacuum is broken and the liquid has cooled.
-
Ensure Even Heating: Use a heating mantle with sand or a water/oil bath to ensure the distillation flask is heated evenly from all sides.
-
Avoid Overfilling: Do not fill the distillation flask more than two-thirds full.
-
Question: I'm not achieving a good separation between my product and an impurity.
Answer: Poor separation during distillation indicates that the boiling points of the components are too close to be resolved by simple distillation.
-
Probable Cause: The presence of an impurity with a boiling point close to that of this compound (e.g., unreacted decanoic acid).
-
Recommended Solutions:
-
Use Fractional Distillation: A simple distillation setup is often insufficient. A fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the condenser increases the number of theoretical plates, allowing for the separation of liquids with closer boiling points.[14][15]
-
Optimize Vacuum: A lower pressure (better vacuum) will increase the difference in boiling points between components, potentially improving separation. Ensure all joints in your glassware are properly sealed.
-
Control the Distillation Rate: A slow, steady distillation rate provides more time for the vapor to equilibrate within the fractionating column, leading to better separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect from a Hell-Volhard-Zelinsky (HVZ) synthesis of this compound?
A1: The HVZ reaction can produce several impurities that you'll need to remove.[4] Understanding these is the first step to choosing a purification strategy.
| Impurity | Probable Cause | Physical Properties | Recommended Removal Method |
| Decanoic Acid | Incomplete reaction. | Lower boiling point than product; solid at room temp. | Fractional Distillation, Recrystallization |
| 2,2-Dibromodecanoic Acid | Excess bromine or prolonged reaction time. | Higher boiling point and density than product. | Fractional Distillation |
| 2-Bromodecanoyl bromide | Incomplete hydrolysis during work-up.[3] | Highly reactive, moisture-sensitive. | Aqueous work-up (hydrolyzes to product). |
| β-Unsaturated Acid | Reaction conducted at excessively high temperatures.[4][16] | Similar polarity to product. | Column Chromatography, careful Recrystallization. |
| Residual PBr₃/Br₂ | Excess reagent used. | Volatile and highly reactive. | Quenching during work-up (e.g., with Na₂SO₃ for Br₂), followed by extraction. |
Q2: Which purification method—recrystallization, distillation, or chromatography—is best for this compound?
A2: The best method depends on the nature of the impurities and the scale of your reaction. The following decision tree can help guide your choice.
Decision Tree for Purification Method Selection
Caption: A decision-making flowchart for selecting the optimal purification strategy.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended to confirm both the identity and purity of your this compound.[][18]
| Technique | Information Provided | Notes |
| ¹H NMR | Confirms the structure and can reveal proton-bearing impurities (e.g., unreacted decanoic acid). Integration can provide a molar ratio of product to impurity. | The proton at the α-carbon (next to Br) is a key diagnostic signal. |
| ¹³C NMR | Confirms the carbon skeleton and the presence of all expected carbon atoms. | Useful for identifying isomeric impurities that may be difficult to see in the ¹H NMR spectrum. |
| GC-MS / LC-MS | Separates components and provides mass-to-charge ratio, allowing for identification of trace impurities. Can provide a quantitative purity value (e.g., % area).[18] | LC-MS is often preferred for carboxylic acids. Derivatization may be needed for GC analysis.[19] |
| FT-IR Spectroscopy | Confirms the presence of key functional groups (C=O of the carboxylic acid, O-H stretch, C-Br bond).[18] | Good for a quick identity check but not for quantifying purity. |
| Melting Point | A sharp melting point close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening. | Not applicable if the final product is an oil at room temperature. |
Q4: What are the critical safety precautions when handling reagents and products in this process?
A4: Safety is paramount. The reagents for the HVZ reaction and the product itself have significant hazards.
-
Bromine (Br₂): Extremely corrosive, toxic, and volatile. Always handle in a well-ventilated chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.
-
Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water to produce HBr gas. Handle with the same level of precaution as bromine.
-
This compound: Classified as a skin and eye irritant.[20][21] Avoid inhalation of dust or vapors and prevent skin and eye contact by wearing standard personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[22]
-
General Handling: Always ensure adequate ventilation.[20] Work in a clean, organized space and have appropriate waste containers for halogenated organic compounds.[23]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 2623-95-2 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. technoilogy.it [technoilogy.it]
- 13. researchgate.net [researchgate.net]
- 14. Fatty acids fractional and total distillation | CMB SpA [cmb.it]
- 15. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 16. byjus.com [byjus.com]
- 18. Identity determination and purity testing [chemcon.com]
- 19. researchgate.net [researchgate.net]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. fishersci.com [fishersci.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing the Synthesis of 2-Bromodecanoic Acid
Welcome to the technical support center for the synthesis of 2-bromodecanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during this synthesis. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to ensure a successful and efficient synthesis.
Introduction to the Synthesis of this compound
The alpha-bromination of decanoic acid to produce this compound is a crucial transformation in organic synthesis, providing a versatile intermediate for the introduction of various functional groups at the α-position. The most common and effective method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4] This reaction involves the treatment of a carboxylic acid with bromine in the presence of a phosphorus catalyst, such as red phosphorus or phosphorus tribromide (PBr₃), to selectively brominate the α-carbon.[1][3]
The overall transformation is as follows:
While the HVZ reaction is robust, its success with long-chain fatty acids like decanoic acid is highly dependent on optimized reaction conditions. This guide will walk you through the critical parameters, potential pitfalls, and solutions to common problems.
Core Principles of the Hell-Volhard-Zelinsky Reaction
Understanding the mechanism of the HVZ reaction is fundamental to troubleshooting and optimizing the synthesis of this compound. The reaction proceeds through several key steps:
-
Formation of Acyl Bromide: The phosphorus catalyst (PBr₃, often generated in situ from red phosphorus and bromine) reacts with decanoic acid to form decanoyl bromide.[1][2] This is a critical activation step, as the acyl bromide is more readily enolized than the parent carboxylic acid.
-
Enolization: The decanoyl bromide tautomerizes to its enol form. This step is crucial as it creates the nucleophilic α-carbon that will react with bromine.
-
α-Bromination: The enol of the acyl bromide attacks a molecule of bromine, resulting in the formation of 2-bromodecanoyl bromide.
-
Hydrolysis: Finally, the 2-bromodecanoyl bromide is hydrolyzed during the workup to yield the desired this compound.[2]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is sluggish or shows no conversion to the product. What are the likely causes?
A1: A stalled reaction can be due to several factors:
-
Insufficient Catalyst: The phosphorus catalyst is essential for the formation of the acyl bromide intermediate. Ensure you are using a sufficient amount of red phosphorus or PBr₃. For red phosphorus, a catalytic amount is typically sufficient, but for PBr₃, at least a catalytic amount is necessary.
-
Low Reaction Temperature: The HVZ reaction generally requires elevated temperatures to proceed at a reasonable rate.[5] For long-chain fatty acids like decanoic acid, a temperature range of 80-100°C is often a good starting point. If the reaction is slow, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to side reactions.[3][4]
-
Moisture Contamination: The reagents, especially PBr₃, are sensitive to moisture. Ensure your glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the catalyst and reagents.
-
Poor Quality Reagents: The purity of your starting materials is crucial. Use high-purity decanoic acid, bromine, and phosphorus catalyst.
Q2: My reaction yields a mixture of products, including what appears to be unreacted starting material and potentially di-brominated species. How can I improve the selectivity?
A2: Achieving high selectivity for mono-bromination is a key challenge. Here's how to address it:
-
Stoichiometry of Bromine: Carefully control the stoichiometry of bromine. Using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess can lead to the formation of di-brominated byproducts.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Prolonged reaction times, especially at high temperatures, can increase the likelihood of side reactions.
-
Temperature Control: As mentioned, high temperatures can promote side reactions.[3][4] Maintain a consistent and optimized temperature throughout the reaction.
Q3: I've obtained a dark-colored crude product. What is the cause, and how can I decolorize it?
A3: The dark color is often due to the presence of residual bromine and other minor impurities.
-
Workup Procedure: An effective workup is crucial for removing excess bromine. This typically involves quenching the reaction with water and then washing the organic layer with a reducing agent solution, such as sodium bisulfite or sodium thiosulfate, until the color disappears.
-
Activated Charcoal: If the color persists after the workup, you can treat a solution of the crude product in an appropriate organic solvent with activated charcoal, followed by hot filtration.
Q4: I'm having difficulty purifying the final product. What are the recommended methods?
A4: Purification of this compound can be achieved through several methods:
-
Recrystallization: This is often the most effective method for obtaining a high-purity solid product. A good recrystallization solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For 2-bromoalkanoic acids, common solvent systems include:
-
Distillation: Due to its relatively high boiling point, distillation of this compound requires a high vacuum to prevent decomposition.
-
Column Chromatography: If recrystallization is not effective in removing certain impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point.
Q5: My final product has a low melting point and appears oily. What could be the issue?
A5: An oily product or a depressed melting point is a strong indication of impurities.
-
Incomplete Reaction: Unreacted decanoic acid will lower the melting point of the final product.
-
Presence of Byproducts: Side products, such as di-brominated decanoic acid or β-unsaturated decanoic acid, can also lead to an impure, oily product.
-
Insufficient Purification: The purification method may not have been effective in removing all impurities. Consider an alternative recrystallization solvent or column chromatography.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a general guideline and may require further optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Decanoic acid
-
Red phosphorus
-
Bromine
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium bisulfite solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add decanoic acid and a catalytic amount of red phosphorus. Place the flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Bromine: Add anhydrous DCM to the flask to dissolve the decanoic acid. From the dropping funnel, add bromine dropwise to the stirred solution at room temperature. An exothermic reaction may occur, so control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 40-50°C for DCM) and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bisulfite solution (to remove excess bromine), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system (e.g., hexane or ethanol/water).
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Range | Rationale |
| Decanoic Acid : Bromine Molar Ratio | 1 : 1.1 - 1.2 | A slight excess of bromine ensures complete conversion of the starting material. |
| Decanoic Acid : PBr₃ Molar Ratio | 1 : 0.1 - 0.3 (catalytic) | A catalytic amount is sufficient to initiate and sustain the reaction. |
| Temperature | 80 - 100 °C | Balances reaction rate with minimizing side reactions. |
| Reaction Time | 4 - 8 hours | Dependent on temperature and scale; monitor by TLC/GC. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common issues in the synthesis of this compound.
References
- 1. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: A Researcher's Guide to Common Impurities in Commercial 2-Bromodecanoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-Bromodecanoic acid in their experiments. As a Senior Application Scientist, I understand that the success of your synthesis or assay often hinges on the quality of your starting materials. This document provides in-depth, field-proven insights into the common impurities found in commercial this compound, their origins, and how to manage them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and where do they come from?
A1: The impurity profile of commercial this compound is almost exclusively a result of its manufacturing process. The most common industrial synthesis route is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-bromination of decanoic acid using bromine (Br₂) and a phosphorus catalyst, typically phosphorus tribromide (PBr₃).[1][2][3] The reaction proceeds through an acyl bromide intermediate, which is then hydrolyzed in a final step.[4]
Most impurities are structurally related to the starting material or are byproducts of this process. Commercial grades of this compound often have a purity of ≥96.0%, meaning impurities can constitute up to 4% of the material.[5]
Here is a summary of the most probable impurities:
| Impurity Name | Chemical Structure | Typical Origin |
| Decanoic Acid | CH₃(CH₂)₈COOH | Unreacted starting material from an incomplete HVZ reaction.[6] |
| 2,2-Dibromodecanoic Acid | CH₃(CH₂)₇CBr₂COOH | Over-bromination of the starting material under harsh reaction conditions. |
| 2-Bromodecanoyl Bromide | CH₃(CH₂)₇CHBrCOBr | Incomplete hydrolysis of the acyl bromide intermediate during the final workup step.[1][7] |
| trans-2-Decenoic Acid | CH₃(CH₂)₆CH=CHCOOH | Elimination of hydrogen bromide (HBr) from the product, often promoted by high temperatures.[2] |
| Residual Solvents | Varies (e.g., CCl₄, CH₂Cl₂) | Solvents used during the reaction or purification steps. |
| Water | H₂O | Incomplete drying of the final product or absorption from the atmosphere. |
Q2: How can I detect and identify impurities in my this compound sample?
A2: A multi-technique analytical approach is the most reliable way to assess the purity of your material. While a Certificate of Analysis (CoA) from the supplier provides a baseline, independent verification is recommended for sensitive applications.
The primary methods for impurity profiling are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The carboxylic acid is often derivatized (e.g., converted to its methyl ester) to improve its volatility and chromatographic behavior.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the main component from less volatile impurities and can be used for quantification (assay).[8][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of unknown impurities. Quantitative NMR (qNMR) can also be used to determine the exact purity of the sample against a certified internal standard without the need for derivatization.[8]
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content.[8]
Experimental Protocol: Purity Analysis by GC-MS (as Methyl Ester)
This protocol outlines a general method for derivatizing this compound to its more volatile methyl ester for GC-MS analysis.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL GC vial.
-
Add 1 mL of a 2% (v/v) solution of sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60°C for 1 hour to facilitate esterification.
-
Cool the vial to room temperature.
-
Quench the reaction by adding 0.5 mL of saturated sodium bicarbonate solution.
-
Add 0.5 mL of hexane, vortex for 30 seconds, and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl 2-bromodecanoate to a new GC vial for analysis.
-
-
GC-MS Conditions (Illustrative):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: m/z 40-450.
-
-
Data Analysis:
-
Identify the main peak corresponding to methyl 2-bromodecanoate.
-
Analyze smaller peaks by comparing their mass spectra to libraries (e.g., NIST) to identify potential impurities like methyl decanoate or methyl 2,2-dibromodecanoate.
-
Calculate the relative percentage of each impurity based on peak area (Area %). Note that this provides an estimate, and true quantification requires response factors.
-
Q3: My reaction using this compound is failing or giving low yields. Could impurities be the culprit?
A3: Absolutely. Even seemingly minor impurities can have a significant impact on your reaction's outcome. The nature of the interference depends on the impurity and the reaction chemistry.
-
Nucleophilic Reactions (e.g., with amines, thiols): Unreacted decanoic acid is the primary concern here. As a carboxylic acid, it will compete with your nucleophile for any base used in the reaction, altering the pH and consuming reagents. The highly reactive 2-bromodecanoyl bromide, if present, can react uncontrollably with your nucleophile, leading to multiple byproducts and reduced yield of the desired product.
-
Esterification Reactions: Unreacted decanoic acid will also esterify under the reaction conditions, leading to a mixture of the desired bromo-ester and the undesired decanoate ester, complicating purification.
-
Organometallic Reactions (e.g., Grignard, organolithium): Carboxylic acid impurities like decanoic acid have acidic protons that will instantly quench these powerful reagents, preventing your reaction from proceeding.
If you are experiencing issues, use the following troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for reactions involving this compound.
Q4: What are the acceptable levels of impurities for sensitive applications like drug development?
A4: There is no single answer, as the acceptable level is highly dependent on the specific impurity and the application. The key factors are the impurity's reactivity and biological potency. A study on the impact of impurities in transport and inhibition assays found that an impurity level of less than 2.5% is a reasonable target, provided the impurity is not more than 10-fold more potent than the main compound.[10]
For drug development, regulatory guidelines (e.g., from the ICH) are much stricter. Impurities that are structural analogues of the active pharmaceutical ingredient (API) must be identified, quantified, and qualified (i.e., tested for safety). Therefore, minimizing impurities from the very first step is critical.
Q5: How can I purify my commercial this compound if I suspect it contains problematic impurities?
A5: For lab-scale purification, two common methods are effective:
-
Recrystallization: This is a good method for removing impurities that have different solubility profiles from the desired product. A solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures would be ideal. Hexane or a hexane/ethyl acetate mixture is a good starting point.
-
Silica Gel Column Chromatography: This is a more rigorous method for separating compounds with different polarities. Since this compound is a carboxylic acid, it may streak on standard silica gel. It is often beneficial to add a small amount of acetic or formic acid (e.g., 0.5-1%) to the eluent (e.g., a hexane/ethyl acetate gradient) to suppress deprotonation and achieve better peak shape.
Q6: What should I look for on the Certificate of Analysis (CoA)?
A6: The CoA is your first line of defense. When reviewing it, pay attention to the following:
-
Assay/Purity: Note the analytical method used (e.g., GC, Titration, qNMR). A purity value determined by titration will only reflect acidic components (like decanoic acid impurity) and won't detect neutral impurities. A GC or HPLC purity value (often reported as area %) provides a better picture of all components.[8]
-
Water Content: Check the value from Karl Fischer (KF) titration. Excess water can be detrimental in moisture-sensitive reactions.[8]
-
Identity Confirmation: Look for confirmation by techniques like IR or NMR to ensure you have the correct material.
-
Date of Analysis and Expiry: Ensure the material is within its recommended use-by date, as slow degradation (e.g., hydrolysis of the C-Br bond) can occur over time.
By critically evaluating the CoA and, when necessary, performing your own analysis, you can ensure the quality of your starting material and enhance the reliability and reproducibility of your research.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound =96.0 AT 2623-95-2 [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. youtube.com [youtube.com]
- 8. Identity determination and purity testing [chemcon.com]
- 10. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling guidelines for 2-Bromodecanoic acid to prevent degradation.
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Bromodecanoic acid to prevent its degradation. Adherence to these guidelines is critical for ensuring the compound's stability and the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. The recommended storage temperature is typically 2-8°C to minimize the rate of potential degradation reactions.[1] It is crucial to keep the container tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.
Q2: What type of container should I use to store this compound?
A2: Due to its corrosive nature, this compound should be stored in containers made of chemically resistant materials. Borosilicate glass is an excellent choice as it is highly resistant to most acids.[2][3] High-density polyethylene (HDPE) containers are also suitable for storing many corrosive chemicals, including acids.[4][5][6] Always ensure the container has a secure, tight-fitting lid.
Q3: What is the expected shelf life of this compound?
A3: When stored under the recommended conditions, this compound is expected to be stable for a considerable period. However, the exact shelf life can vary depending on the purity of the compound and the specific storage environment. It is best practice to re-analyze the compound if it has been stored for an extended period or if there are any signs of degradation.
Q4: How can I tell if my this compound has degraded?
A4: Visual inspection can sometimes reveal signs of degradation, such as a change in color or the appearance of precipitates. However, chemical degradation may not always be visible. The most reliable way to assess the purity of your this compound is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). A change in the compound's characteristic peaks or the appearance of new peaks could indicate degradation.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for this compound are hydrolysis, thermal decomposition, and photodegradation.
-
Hydrolysis: The alpha-bromo group is susceptible to nucleophilic substitution by water, which would lead to the formation of 2-hydroxydecanoic acid and hydrobromic acid. This process can be accelerated by the presence of moisture and elevated temperatures.
-
Thermal Decomposition: At elevated temperatures, bromoalkanoic acids can undergo decomposition. While the exact mechanism for this compound is not extensively documented, studies on similar compounds suggest that it may involve the elimination of hydrogen bromide.[7][8]
-
Photodegradation: The carbon-bromine bond in organobromine compounds can be cleaved by UV or sunlight, leading to the formation of radical species and subsequent degradation products.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments due to the potential degradation of this compound.
Problem 1: My reaction is giving unexpected side products or a low yield.
-
Possible Cause: The this compound may have partially degraded, introducing impurities into your reaction. Hydrolysis to 2-hydroxydecanoic acid is a common issue.
-
Troubleshooting Steps:
-
Verify Purity: Before use, verify the purity of the this compound using an appropriate analytical method (e.g., NMR, GC-MS).
-
Use Anhydrous Conditions: If your reaction is sensitive to water, ensure that all solvents and reagents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh is Best: Whenever possible, use a freshly opened bottle of this compound for critical reactions.
-
Problem 2: I'm observing inconsistent results between different batches of this compound.
-
Possible Cause: Different batches may have been stored under varying conditions, leading to different levels of degradation.
-
Troubleshooting Steps:
-
Standardize Storage: Implement a strict, standardized storage protocol for all batches of this compound in your lab.
-
Aliquot Upon Receipt: Upon receiving a new bottle, consider aliquoting it into smaller, single-use containers under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture with each use.
-
Batch Qualification: For sensitive applications, it is advisable to qualify each new batch of this compound by running a small-scale test reaction and comparing the results to a known standard.
-
Problem 3: The pH of my reaction mixture is unexpectedly acidic.
-
Possible Cause: Hydrolysis of this compound produces hydrobromic acid (HBr), which can lower the pH of your reaction mixture.
-
Troubleshooting Steps:
-
Check for Moisture: Ensure that your starting materials and solvents are dry.
-
Buffer the Reaction: If your reaction is sensitive to pH changes, consider using a non-nucleophilic buffer to maintain a stable pH.
-
Monitor pH: Monitor the pH of the reaction mixture over time to detect any unexpected changes.
-
Storage and Handling Protocols
To ensure the longevity and purity of this compound, please adhere to the following protocols.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) for long-term storage | To prevent hydrolysis by excluding moisture. |
| Light | Store in an opaque or amber container in the dark | To prevent photodegradation.[9] |
| Container | Borosilicate glass or High-Density Polyethylene (HDPE) | To ensure chemical compatibility and prevent corrosion.[2][3][4][5][6] |
| Location | Cool, dry, well-ventilated area away from incompatible materials | To ensure safety and stability. |
Step-by-Step Handling Protocol
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12]
-
Work Area: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[10][12]
-
Dispensing:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture from the air into the cold liquid.
-
If the entire container will not be used, dispense the required amount into a separate, clean, and dry container.
-
Do not return any unused material to the original container.
-
-
Weighing:
-
For precise measurements, use a tared, sealed container to weigh the liquid.
-
Perform the weighing process promptly to minimize exposure to the atmosphere.
-
-
After Use:
-
Tightly reseal the main container immediately after dispensing.
-
If the container was blanketed with an inert gas, re-blanket it before sealing.
-
Clean any spills immediately with an appropriate absorbent material.
-
Wash hands thoroughly after handling.
-
Visual Guide to Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting experimental issues that may be related to the degradation of this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. astisensor.com [astisensor.com]
- 5. descoasia.com [descoasia.com]
- 6. professionalplastics.com [professionalplastics.com]
- 7. cetjournal.it [cetjournal.it]
- 8. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 9. Aqueous photodegradation of the benzophenone fungicide metrafenone: Carbon-bromine bond cleavage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceequip.com.au [scienceequip.com.au]
- 11. lsu.edu [lsu.edu]
- 12. questron.ca [questron.ca]
Troubleshooting guide for low yield in 2-Bromodecanoic acid synthesis
An essential component in pharmaceutical and chemical synthesis, 2-Bromodecanoic acid is a valuable building block.[1][2] Its synthesis, typically achieved via the Hell-Vollhard-Zelinsky (HVZ) reaction, is a robust procedure but can be susceptible to low yields if not executed with precision.[3] This guide serves as a technical support resource for researchers, scientists, and drug development professionals encountering challenges in this synthesis. We will explore common pitfalls, provide scientifically-grounded solutions, and offer optimized protocols to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low (<50%). What are the most common culprits?
Low yields in the Hell-Vollhard-Zelinsky reaction are often traced back to a few critical areas: reagent quality, moisture control, and reaction conditions.
-
Reagent Integrity: The primary reagents, Phosphorus Tribromide (PBr₃) and Bromine (Br₂), are highly reactive and susceptible to degradation. PBr₃ readily hydrolyzes in the presence of atmospheric moisture. Always use freshly opened bottles or distill the reagents if their purity is questionable. The decanoic acid starting material should also be of high purity.
-
Moisture Contamination: The key intermediate in the HVZ reaction is the decanoyl bromide.[4][5] This acyl bromide is highly sensitive to water and can rapidly hydrolyze back to decanoic acid, effectively halting the reaction progress.[6][7] It is imperative to use flame- or oven-dried glassware and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[8]
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, temperatures that are too low, or inadequate mixing.[9] Monitoring the reaction's progress using Thin-Layer Chromatography (TLC) is crucial to determine the optimal endpoint before quenching the reaction.[10][11]
Q2: I've noticed the formation of side products in my crude NMR. What are they and how can I prevent them?
The most common side product is unreacted starting material, as discussed above. However, other impurities can arise:
-
β,γ-Unsaturated Carboxylic Acids: If the reaction is conducted at excessively high temperatures, elimination of hydrogen bromide (HBr) from the this compound product can occur, leading to the formation of unsaturated acids.[12] Strict temperature control is essential to prevent this.
-
Over-bromination: While the HVZ reaction is generally selective for mono-bromination at the alpha-carbon, prolonged reaction times or a large excess of bromine under harsh conditions could potentially lead to di-brominated species, though this is less common.[3]
To minimize side reactions, adhere strictly to the recommended stoichiometry and temperature profile. Adding the bromine dropwise allows for better temperature control and prevents localized overheating.[13]
Q3: The reaction mixture turned dark brown/black upon adding bromine. Is this normal?
A color change to reddish-brown or dark orange is expected as bromine is consumed. However, a very dark, almost black, mixture could indicate decomposition or side reactions, potentially from impurities in the starting material or localized overheating during bromine addition. Slow, controlled addition of bromine into a well-stirred solution is critical.
Q4: I'm struggling with the purification step. The product is an oil and difficult to crystallize. What are your recommendations?
This compound has a low melting point (around 2-4°C), meaning it can exist as an oil or waxy solid at room temperature.[2][14]
-
Work-up Procedure: After the reaction is complete, the mixture contains the α-bromo acyl bromide intermediate. This is typically quenched by carefully adding it to water, which hydrolyzes the acyl bromide to the desired carboxylic acid.[4][15]
-
Extraction: Thorough extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) is necessary. This should be followed by washing the organic layer with water to remove phosphorous acid and then with brine to aid in drying.[16]
-
Purification: If recrystallization is difficult, vacuum distillation is an excellent alternative for purification.[1][17] Given the high boiling point, a good vacuum is required to prevent thermal decomposition. For separating impurities with very similar boiling points, flash column chromatography may be necessary.[16]
Reaction Mechanism and Troubleshooting Workflow
The Hell-Vollhard-Zelinsky reaction proceeds through several distinct steps. Understanding this mechanism is key to effective troubleshooting.
Hell-Vollhard-Zelinsky Reaction Mechanism
-
Acyl Bromide Formation: The carboxylic acid is first converted to an acyl bromide by PBr₃.[5]
-
Enolization: The acyl bromide tautomerizes to its enol form. This step is crucial as carboxylic acids themselves do not enolize sufficiently for bromination to occur at the alpha-position.[4][18]
-
α-Bromination: The electron-rich enol attacks molecular bromine, adding a bromine atom to the alpha-carbon.[3][19]
-
Hydrolysis: The resulting α-bromo acyl bromide is hydrolyzed during aqueous work-up to yield the final this compound product.[18][20]
Caption: Key stages of the Hell-Vollhard-Zelinsky reaction.
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving low-yield issues.
Caption: A step-by-step diagnostic workflow for troubleshooting.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield and purity of this compound.
Reagents and Conditions
| Reagent/Parameter | Quantity (for 0.1 mol scale) | Molar Eq. | Notes |
| Decanoic Acid | 17.23 g (0.1 mol) | 1.0 | Ensure high purity (>98%). |
| Phosphorus Tribromide (PBr₃) | 10.83 g (3.8 mL, 0.04 mol) | 0.4 | Use a catalytic amount. Add dropwise. |
| Bromine (Br₂) | 17.58 g (5.6 mL, 0.11 mol) | 1.1 | Use a slight excess. Add dropwise. |
| Reaction Temperature | 80-90 °C | - | Maintain throughout bromine addition and subsequent heating. |
| Reaction Time | 4-6 hours | - | Monitor by TLC (e.g., 4:1 Hexane:Ethyl Acetate). |
Step-by-Step Methodology
-
Setup: Assemble a three-necked round-bottom flask, equipped with a magnetic stirrer, reflux condenser (with a drying tube or inert gas outlet), and an addition funnel. Flame-dry all glassware and allow it to cool under an inert atmosphere (N₂ or Ar).[8]
-
Initial Charge: Charge the flask with decanoic acid (17.23 g).
-
PBr₃ Addition: Slowly add phosphorus tribromide (3.8 mL) dropwise to the stirred decanoic acid. The mixture may warm slightly.
-
Heating: Heat the reaction mixture to 80-90 °C using an oil bath.
-
Bromine Addition: Slowly add bromine (5.6 mL) dropwise from the addition funnel over 1-2 hours. Maintain the temperature and ensure vigorous stirring. The HBr gas evolved should be vented through a trap (e.g., a sodium hydroxide solution).[21]
-
Reaction: After the bromine addition is complete, continue to heat the mixture at 80-90 °C for an additional 2-4 hours, or until TLC analysis indicates the consumption of starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the mixture onto crushed ice (~100 g) in a beaker with stirring. This step hydrolyzes the 2-bromodecanoyl bromide intermediate.[4]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation (boiling point: 116-118 °C at 0.05 mmHg) to obtain this compound as a colorless to pale yellow oil or low-melting solid.[1][17]
References
- 1. This compound =96.0 AT 2623-95-2 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. reddit.com [reddit.com]
- 14. echemi.com [echemi.com]
- 15. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. 2-溴癸酸 ≥96.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. byjus.com [byjus.com]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. 2-BROMOOCTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Troubleshooting Guide to the Alpha-Bromination of Decanoic Acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the functionalization of carboxylic acids. Specifically, we will address the common challenges and nuances associated with the alpha-bromination of decanoic acid, a classic yet often troublesome transformation. Our goal is to move beyond rote procedural steps and provide a deeper, mechanistic understanding to empower you to identify, minimize, and troubleshoot the side reactions that can compromise yield and purity.
Section 1: Understanding the Core Reaction - The Hell-Volhard-Zelinsky (HVZ) Pathway
Before troubleshooting, a firm grasp of the reaction's mechanism is paramount. The alpha-bromination of a carboxylic acid like decanoic acid is achieved via the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] Carboxylic acids themselves are not sufficiently reactive for direct alpha-bromination because they do not readily form enols.[3][4][5] The HVZ reaction circumvents this by converting the carboxylic acid into a more reactive intermediate, the acyl bromide.[4][6][7][8]
Q1: What is the fundamental mechanism of the alpha-bromination of decanoic acid?
The HVZ reaction is a multi-step process that can be broken down into four key stages:[6][9][10]
-
Acyl Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus and bromine reacts with decanoic acid to convert the hydroxyl group into a good leaving group, forming decanoyl bromide.[2][6][7][8] This is a critical activation step.
-
Enolization: The decanoyl bromide, unlike the parent carboxylic acid, readily tautomerizes to its enol form.[6][7][9] This step creates the nucleophilic alpha-carbon necessary for bromination.
-
Alpha-Bromination: The enol of the acyl bromide attacks molecular bromine (Br₂), adding a bromine atom to the alpha-position.[6][9][10] This is the key C-Br bond-forming step.
-
Hydrolysis: Finally, the addition of water during workup hydrolyzes the α-bromo acyl bromide back to the carboxylic acid, yielding the desired 2-bromodecanoic acid product.[6][9][10]
References
- 1. byjus.com [byjus.com]
- 2. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 9. Explain with mechanism Hell-Volhard-Zelinsky reaction in carboxylic acids.. [askfilo.com]
- 10. HVZ Reaction: Mechanism, Full Form & Uses | AESL [aakash.ac.in]
Technical Support Center: Safe Disposal of 2-Bromodecanoic Acid Waste
This guide provides comprehensive, technically grounded protocols for the safe handling and disposal of 2-Bromodecanoic acid and its associated waste streams. It is intended for researchers, scientists, and drug development professionals. Our commitment is to ensure that you can conduct your research with the highest standards of safety and environmental responsibility.
I. Understanding the Hazard Profile of this compound
This compound (CAS No: 2623-95-2) is a halogenated carboxylic acid.[1][2][3] Its chemical structure, featuring a bromine atom on the alpha-carbon, makes it a valuable intermediate in organic synthesis.[1] However, its chemical properties also necessitate careful handling and disposal.
Key Hazard Information:
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][4] |
| Signal Word | Warning | [4][5] |
| Hazard Class | Irritant | [1][2] |
| Physical State | Liquid at room temperature (Melting Point: 2-4°C) | [1][2] |
| Density | 1.21 g/mL at 20°C | [1][5] |
Understanding these properties is the first step in ensuring safe disposal. The acidic and irritant nature of this compound, combined with its halogenated organic character, places it firmly in the category of regulated hazardous waste.
II. Core Principles of this compound Waste Management
The fundamental principle of chemical waste management is segregation.[6][7] Never mix incompatible waste streams.[6] For this compound, this means adhering to the following segregation logic:
Caption: Waste segregation decision workflow for this compound.
III. Step-by-Step Disposal Protocol for this compound Waste
This protocol is designed to be a self-validating system for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) is Mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat is essential.[8]
-
Work Area: All handling of this compound waste must be conducted in a certified chemical fume hood.[6]
2. Waste Container Selection and Labeling:
-
Container Type: Use a designated, leak-proof container compatible with halogenated organic acids. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition with no cracks or leaks.[9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste".[9] The label must also include:
-
The full chemical name: "this compound" (avoiding abbreviations).[9]
-
An indication of its hazards (e.g., "Irritant," "Corrosive").
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
3. Waste Collection:
-
Segregation is Key: Collect waste containing this compound in a dedicated "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated solvents, strong acids, bases, or oxidizers.[11][10]
-
Solid Waste: Contaminated solid waste (e.g., gloves, weigh boats, paper towels) should be placed in a separate, clearly labeled bag or container for solid hazardous waste.
-
Container Filling: Do not fill the waste container beyond 80% capacity to allow for vapor expansion.[6]
-
Keep Closed: Always keep the waste container securely capped when not in use.[9]
4. Storage Pending Disposal:
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[9]
-
Segregation: Ensure the container is segregated from incompatible materials, particularly strong bases and oxidizers.[9]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[8][9]
-
Do not pour this compound waste down the drain or dispose of it in the regular trash under any circumstances. This is a violation of regulations and poses a significant environmental hazard.[9][12]
IV. Troubleshooting Guide & FAQs
Q1: I accidentally mixed a small amount of this compound waste with a non-halogenated solvent like hexane. What should I do?
A1: Do not add any more waste to the container. The entire mixture must now be treated as halogenated waste. Label the container clearly, listing all components and their estimated percentages. For example: "Hazardous Waste: Halogenated Organics. Contains: Hexane (~90%), this compound (~10%)." Inform your EHS office of the mixed waste when you arrange for pickup. The rationale is that once a non-halogenated waste stream is contaminated with a halogenated compound, it must be disposed of via the more stringent (and typically more expensive) disposal route required for halogenated waste, which is often high-temperature incineration.[10]
Q2: My this compound waste has solidified in the container because the lab was cold. How do I handle this?
A2: this compound has a melting point of around 2-4°C, so solidification in a cold room is possible. Do not attempt to heat the container with a direct heat source like a hot plate. This can cause pressure buildup. The safest approach is to allow the container to warm to room temperature gradually within a fume hood and inside secondary containment. If you need to add more liquid waste to the container, ensure the solidified material has fully melted first to avoid splashback.
Q3: Can I neutralize this compound waste with a base like sodium hydroxide before disposal?
A3: While it is chemically possible to neutralize the acidic component of this compound, it is generally not recommended as a standard disposal procedure in a research lab setting for several reasons:
-
Exothermic Reaction: Neutralization is an exothermic reaction that can generate heat, potentially causing the solution to boil and splash hazardous material.
-
Incomplete Reaction: Without careful pH monitoring, the reaction may be incomplete.
-
Complex Waste Stream: You are creating a more complex waste stream (a salt of a halogenated organic acid in an aqueous solution) that still requires disposal as hazardous waste. It is safer and more compliant to dispose of the acidic waste directly into the designated halogenated organic waste container and let trained professionals at the hazardous waste facility handle any necessary treatments.[6]
Q4: What about disposing of empty this compound containers?
A4: An "empty" container that held this compound is still considered hazardous waste until properly decontaminated. To decontaminate the container, you must perform a triple rinse with a suitable solvent.[8][9]
-
Rinse the container thoroughly with a small amount of a solvent that will solubilize the acid (e.g., acetone or ethanol).
-
Pour the rinsate into your "Halogenated Organic Waste" container.
-
Repeat the rinse two more times.
-
After the triple rinse, allow the container to air dry completely in a fume hood.
-
Deface or remove the original label.[8] The container can then typically be disposed of in the regular laboratory glass or plastic recycling, but confirm this with your institution's EHS guidelines.
V. Logical Flow for Disposal Decision-Making
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 2623-95-2 [chemicalbook.com]
- 4. 2-Bromododecanoic acid | C12H23BrO2 | CID 66980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound =96.0 AT 2623-95-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. calpaclab.com [calpaclab.com]
- 12. danielshealth.com [danielshealth.com]
Technical Support Center: Recrystallization of 2-Bromodecanoic Acid
Welcome to the technical support guide for the purification of 2-Bromodecanoic acid via recrystallization. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during this purification technique.
Quick Reference & Physicochemical Properties
Before initiating any recrystallization protocol, understanding the fundamental properties of this compound is critical for success. The low melting point is a key parameter that heavily influences solvent selection and the cooling process.
| Property | Value | Source(s) |
| CAS Number | 2623-95-2 | [1] |
| Molecular Formula | C₁₀H₁₉BrO₂ | [1] |
| Molecular Weight | 251.16 g/mol | |
| Appearance | Liquid at room temperature | [2] |
| Melting Point | 2-4 °C | [1][3] |
| Boiling Point | 116-118 °C at 0.05 mmHg | [1][4] |
| Density | ~1.21 g/mL at 20 °C | [1] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems. For more detailed solutions, please refer to the In-Depth Troubleshooting Guides.
Q1: My this compound won't solidify, it just turned into a clear/yellowish oil at the bottom of the flask. What's happening?
A1: You are experiencing a phenomenon called "oiling out." This is the most common issue with this compound.[5] Oiling out occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[6] Given that the melting point of this compound is very low (2-4 °C), it is highly prone to this issue, especially if the solution is still warm when supersaturation is reached.[1][3][5][7] For a detailed solution, see Troubleshooting Guide 1: "Problem: The Compound is Oiling Out."
Q2: I've cooled my solution in an ice bath, but no crystals have formed. What should I do?
A2: This is likely due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to begin crystallization.[5]
-
Too much solvent: The most common reason for crystallization failure is using an excessive volume of solvent, which prevents the solution from becoming saturated upon cooling.[5] The fix is to gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Supersaturation: If the concentration is correct, the solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" of pure this compound if available.[5]
Q3: What is the best starting solvent for recrystallizing this compound?
A3: Due to its long alkyl chain, this compound has significant nonpolar character, but the carboxylic acid head provides polarity. A good starting point would be a solvent system that balances these properties. Low-boiling point nonpolar solvents like hexanes or heptane are often good choices for long-chain fatty acids.[8] A mixed solvent system, such as ethanol/water or acetone/water, can also be effective, where the acid is dissolved in the soluble solvent (ethanol/acetone) and the anti-solvent (water) is added to induce precipitation.[9] Experimental testing on a small scale is always recommended.[10]
Q4: My final product has a low melting point and looks impure. What went wrong?
A4: This indicates that impurities were likely co-precipitated or trapped within the crystal lattice. This can happen if cooling is too rapid or if the compound oiled out before solidifying.[7] Impurities tend to be more soluble in the liquid "oil" phase than in the solvent, leading to poor purification.[7] A second, slower recrystallization may be necessary. Ensure cooling is gradual and that the solution does not become overly saturated before cooling begins.
In-Depth Troubleshooting Guides
Guide 1: Problem - The Compound is "Oiling Out"
"Oiling out" is the most prevalent challenge when purifying low-melting-point compounds like this compound.[5][7] It occurs when the solute comes out of solution as a liquid because the temperature of the solution is higher than the melting point of the impure solid.[7]
The following diagram illustrates the causes and decision-making process for resolving an oiling out event.
Caption: Troubleshooting workflow for addressing oiling out events.
-
Re-dissolve the Oil: If your compound has oiled out, place the flask back on the heat source and add a small amount of additional solvent until the oil fully redissolves.[7]
-
Ensure Homogeneity: Stir the solution thoroughly to ensure it is homogeneous.
-
Slow, Gradual Cooling (Critical): This is the most important step. Do not place the flask directly on the bench or in an ice bath. Instead, allow it to cool as slowly as possible.[5]
-
Insulate the flask by wrapping it in glass wool or placing it inside a larger beaker containing warm water (a makeshift water bath).
-
The goal is to allow the solution to cool to a temperature below the compound's melting point before it becomes supersaturated.
-
-
Induce Crystallization at Low Temperature: Once the solution is at or below room temperature, and ideally close to 0-5°C, attempt to induce crystallization by scratching the flask with a glass rod.
-
Consider Seeding: If available, add a single seed crystal once the solution is cool. This provides a template for proper crystal growth, bypassing the kinetic barrier that leads to oiling.[6]
-
Solvent Choice Re-evaluation: If oiling persists, the chosen solvent is likely inappropriate. A solvent with a lower boiling point, such as hexanes (BP 69 °C) or petroleum ether, is a better choice than a high-boiling solvent like toluene (BP 111 °C).[8]
Standard Recrystallization Protocol (Starting Point)
This protocol provides a robust starting point for the purification of this compound using a single-solvent system. Hexane is chosen here for its low boiling point and good solvating power for the nonpolar chain of the fatty acid at elevated temperatures.
Caption: Standard single-solvent recrystallization workflow.
-
Solvent Selection: Place a small amount of crude this compound into a test tube. Add a few drops of hexane. If it is insoluble at room temperature but dissolves upon gentle heating, it is a suitable solvent.[10]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small portion of hexane, and heat the mixture gently on a hot plate with stirring. Continue adding hexane dropwise until the acid just dissolves. Causality Note: Using the absolute minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes yield.[11]
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step prevents the impurities from being incorporated into your final crystals.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed on an insulated surface. Do not put it directly into an ice bath. Causality Note: Slow cooling promotes the formation of large, pure crystals. Rapid cooling leads to small, impure crystals by trapping impurities.[10]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to rinse away any remaining soluble impurities clinging to the crystal surfaces. Causality Note: The solvent must be ice-cold to minimize redissolving your purified product during the wash.[11]
-
Drying: Dry the purified product, preferably under vacuum, to remove all traces of the solvent.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 2623-95-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 2623-95-2 [chemicalbook.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. edu.rsc.org [edu.rsc.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Purity Assessment of 2-Bromodecanoic Acid
Welcome to the technical support center for the analytical assessment of 2-Bromodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable methods for determining the purity of this critical chemical intermediate. Here, we move beyond simple protocols to explain the scientific rationale behind methodological choices, empowering you to troubleshoot and adapt these techniques effectively in your own laboratory.
The purity of starting materials and intermediates like this compound is a cornerstone of pharmaceutical development and chemical synthesis.[1][2][3] Unidentified impurities can impact reaction yields, introduce toxicological risks, and compromise the stability and efficacy of the final active pharmaceutical ingredient (API).[4][5] This guide provides a comprehensive framework for selecting and implementing appropriate analytical methods, troubleshooting common issues, and ensuring the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the purity analysis of this compound.
Part 1: General Purity & Method Selection
Q1: What are the most common impurities I should expect in a sample of this compound?
A: Impurities typically originate from the starting materials or side reactions during synthesis. For this compound, which is often synthesized from decanoic acid, common impurities include:
-
Residual Decanoic Acid: Incomplete bromination reaction.
-
Dibrominated Species: Over-reaction leading to 2,2-dibromodecanoic acid or other polybrominated species.
-
Positional Isomers: Bromination at positions other than the alpha-carbon (e.g., 10-bromodecanoic acid), though alpha-bromination is typically favored under standard Hell-Volhard-Zelinsky conditions.[6][7]
-
Residual Solvents and Reagents: Acetic acid, thionyl chloride, or phosphorus tribromide depending on the synthetic route.
-
Degradation Products: Hydrolysis back to decanoic acid or elimination to form 2-decenoic acid.[8]
A summary of potential impurities is provided in the table below.
| Impurity Name | Potential Origin | Recommended Analytical Technique |
| Decanoic Acid | Unreacted starting material | GC (after derivatization), HPLC |
| Polybrominated Decanoic Acids | Synthetic side-reaction | GC-MS (after derivatization), LC-MS |
| Other Bromo-isomers | Synthetic side-reaction | GC (after derivatization), HPLC |
| 2-Decenoic Acid | Degradation (elimination) | GC (after derivatization), HPLC |
| Residual Solvents | Synthesis/purification process | Headspace GC, ¹H NMR |
Q2: How do I choose the best analytical method for my specific needs?
A: The choice depends on the information you need. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting an analytical method.
-
For routine purity checks and quantification (Assay): Gas Chromatography (GC) after derivatization or High-Performance Liquid Chromatography (HPLC) are the workhorses.[9][10]
-
For identification of unknown impurities: Mass Spectrometry (MS), typically coupled with GC or HPLC (GC-MS, LC-MS), is essential for providing molecular weight and structural information.[4][11]
-
For definitive structural confirmation and absolute quantification: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled. Quantitative NMR (qNMR) can determine purity against a certified internal standard without needing a reference standard of the analyte itself.[12]
Part 2: Gas Chromatography (GC) Troubleshooting
Q1: Is derivatization required to analyze this compound by GC?
A: Yes, almost always. The free carboxylic acid group in this compound is highly polar and has an active hydrogen.[13][14] Direct injection onto a standard GC column leads to several problems:
-
Low Volatility: The compound will not vaporize easily, resulting in no peak or a very broad, delayed peak.[14][15]
-
Peak Tailing: The polar carboxyl group can interact strongly with any active sites (e.g., free silanols) in the injector liner or on the column, causing severe peak tailing.[16]
-
Thermal Instability: At high injector temperatures, the molecule may degrade.[13]
Causality: Derivatization converts the polar -COOH group into a less polar, more volatile, and more thermally stable ester or silyl ester.[14][15] This minimizes interactions with the chromatographic system and yields sharp, symmetrical peaks suitable for quantification.
Q2: What is the best derivatization reagent for this compound?
A: The two most common and effective approaches are alkylation (to form methyl esters) and silylation .
| Derivatization Method | Reagent | Advantages | Disadvantages |
| Alkylation | BF₃-Methanol or Diazomethane | Forms stable methyl esters that are robust and can be stored.[15] | BF₃-Methanol requires heating; Diazomethane is toxic and explosive.[15] |
| Silylation | BSTFA (+TMCS catalyst) | Fast, often quantitative reaction at room temperature or with gentle heating. | TMS derivatives can be sensitive to moisture and may hydrolyze over time.[15] |
For routine analysis, BF₃-Methanol is often preferred for its simplicity and the stability of the resulting derivative. For rapid screening or when dealing with other functional groups, BSTFA is an excellent choice.[15]
Q3: My GC peaks are tailing even after derivatization. What's wrong?
A: This is a classic GC problem. The following troubleshooting flowchart can help isolate the cause.
Caption: Troubleshooting flowchart for GC peak tailing.
Expertise: In our experience, the most frequent cause is an active or contaminated injector liner .[17][18] Over time, non-volatile residues accumulate in the liner, creating active sites that interact with analytes. Regularly replacing the liner with a properly deactivated one is the most effective preventative maintenance. The second most common cause is incomplete derivatization. Always run a control reaction and analyze aliquots over time to ensure the reaction has gone to completion.
Part 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: What is a good starting point for an HPLC method for this compound?
A: A reversed-phase method is the standard approach for fatty acids.[9][19]
-
Column: A C8 or C18 column is ideal. A C18 will provide slightly more retention due to the long alkyl chain of decanoic acid.
-
Mobile Phase: A gradient of acetonitrile and water is typical.[20] A small amount of acid (0.1% formic acid or trifluoroacetic acid) must be added to the mobile phase.
-
Detector: This is the most critical choice. This compound lacks a strong UV chromophore.
-
UV at low wavelength (205-215 nm): Possible, but suffers from low sensitivity and high baseline noise. Many common solvents and additives absorb in this region.[19]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Highly recommended. These are universal detectors for non-volatile analytes and provide a stable baseline with good sensitivity, independent of the analyte's optical properties.[19][20]
-
Refractive Index (RI) Detector: Can be used, but is not compatible with gradient elution and is highly sensitive to temperature fluctuations.
-
Causality: Adding acid to the mobile phase (e.g., formic acid, pH ~2.7) protonates the carboxylic acid group (-COOH), making it neutral. This prevents ionization and interaction with residual silanols on the column, ensuring a sharp, symmetrical peak shape.[20]
Q2: I'm not getting enough retention on my C18 column. How can I increase it?
A: To increase retention in reversed-phase HPLC:
-
Decrease the organic solvent percentage: Lower the amount of acetonitrile or methanol in your mobile phase. This is the most effective way to increase retention.
-
Switch to a weaker solvent: If using acetonitrile, switching to methanol (a weaker solvent in reversed-phase) will generally increase retention times.
-
Use a column with higher carbon load: Not all C18 columns are the same. A column with a higher carbon percentage will be more retentive.
-
Consider ion-pairing chromatography: Adding an ion-pairing reagent like tetrabutylammonium (TBA) phosphate to the mobile phase can significantly increase retention for acidic compounds, though this can complicate the method and is often a last resort.[21]
Q3: I see a negative peak in my chromatogram when using a UV detector. What does that mean?
A: A negative peak occurs when the mobile phase has a higher absorbance at the detection wavelength than the sample plug eluting from the column. This is common when:
-
Detecting at very low UV wavelengths: Your sample solvent (e.g., the diluent for your this compound) may have lower UV absorbance than the mobile phase itself.
-
Injecting a blank or a very dilute sample: The solvent from the injection can cause this phenomenon.
To resolve this, ensure your sample is dissolved in the initial mobile phase composition. If the problem persists, it reinforces the recommendation to use a more suitable detector like an ELSD or CAD.[22]
Part 4: Spectroscopic Methods (NMR & MS)
Q1: How can ¹H NMR confirm the identity and purity of my sample?
A: ¹H NMR is a powerful tool for structural confirmation. For this compound, you should look for these key signals:
-
A triplet around 4.2 ppm corresponding to the single proton on the alpha-carbon (-CH(Br)-). This is the most characteristic peak.
-
A multiplet around 2.0 ppm for the two protons on the beta-carbon (-CH₂-CH(Br)-).
-
A large, broad signal between 1.2-1.4 ppm for the bulk of the methylene (-CH₂-) groups in the alkyl chain.
-
A triplet around 0.9 ppm for the terminal methyl (-CH₃) group.
-
A very broad singlet, often far downfield (>10 ppm ), for the carboxylic acid proton (-COOH).
Purity Assessment: By integrating the characteristic -CH(Br)- peak and comparing it to the integrals of any impurity peaks, you can estimate purity. For example, a triplet around 2.3 ppm would indicate the presence of the starting material, decanoic acid. You can achieve high accuracy by using a certified internal standard (qNMR).[7]
Q2: What should I look for in the mass spectrum of this compound?
A: When using GC-MS or LC-MS, the key feature to look for is the isotopic pattern of bromine . Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 250 and 252 for the protonated molecule [M+H]⁺ or 249 and 251 for the deprotonated molecule [M-H]⁻).[23] This distinctive "doublet" is a hallmark of a singly brominated compound and is invaluable for identifying impurities.
Validated Experimental Protocols
Protocol 1: Purity by GC-MS after Methylation
This protocol is designed for the quantification of this compound and the identification of related volatile impurities.
-
Derivatization (Esterification): a. Accurately weigh ~10 mg of the this compound sample into a 4 mL glass vial. b. Add 2 mL of 14% Boron Trifluoride in Methanol (BF₃-Methanol). c. Cap the vial tightly and heat at 60°C for 30 minutes. d. Allow the vial to cool to room temperature. e. Add 1 mL of saturated sodium chloride solution and 1 mL of hexane. f. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer. g. Carefully transfer the upper hexane layer to a 2 mL autosampler vial for analysis.
-
GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable platform. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane phase provides good general-purpose separation.[24] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas providing good efficiency. |
| Inlet Temp. | 250°C | Ensures complete vaporization of the derivatized analyte. |
| Injection | 1 µL, Split ratio 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | Separates the analyte from potential impurities like the methyl ester of decanoic acid. |
| MS Detector | Quadrupole or TOF | --- |
| Ionization | Electron Ionization (EI), 70 eV | Standard ionization mode providing reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40 - 450 | Covers the expected mass of the derivative and its fragments. |
Protocol 2: Purity by HPLC-ELSD
This protocol is suitable for quantifying this compound without derivatization and is effective for non-volatile impurities.
-
Sample Preparation: a. Accurately weigh ~25 mg of the this compound sample. b. Dissolve in and dilute to 25.0 mL with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of ~1.0 mg/mL. c. Filter through a 0.45 µm PTFE syringe filter before injection.
-
HPLC-ELSD Parameters:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance or equivalent | Standard, reliable platform. |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for fatty acids.[10] |
| Column Temp. | 35°C | Improves peak shape and ensures reproducible retention times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |
| Gradient | 0 min: 60% B; 15 min: 95% B; 20 min: 95% B; 21 min: 60% B; 25 min: 60% B | Gradient elution is necessary to elute the hydrophobic analyte in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
| ELSD | SEDEX 90LT or equivalent | Universal detection for non-volatile analytes.[20] |
| Nebulizer Temp | 40°C | Optimizes evaporation of the mobile phase without losing the analyte. |
| Gas Flow | 3.5 bar (Nitrogen) | Carrier gas for the aerosol. |
References
- 1. upm-inc.com [upm-inc.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 2623-95-2 [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. lookchem.com [lookchem.com]
- 9. aocs.org [aocs.org]
- 10. hplc.eu [hplc.eu]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. 2-BROMOHEXADECANOIC ACID(18263-25-7) 1H NMR spectrum [chemicalbook.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. weber.hu [weber.hu]
- 16. aasnig.com [aasnig.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. gcms.cz [gcms.cz]
- 19. agilent.com [agilent.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. hplc.eu [hplc.eu]
- 23. 2-Bromododecanoic acid | C12H23BrO2 | CID 66980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Scientist's Guide: 2-Bromodecanoic Acid vs. Isotope-Labeled Fatty Acids in Metabolic Research
This guide provides a comprehensive comparison between two distinct chemical tools used to investigate fatty acid metabolism: 2-Bromodecanoic acid, a metabolic inhibitor, and isotope-labeled fatty acids, true metabolic tracers. Understanding the fundamental differences in their mechanisms is paramount for designing robust experiments and accurately interpreting results. We will delve into their principles of operation, comparative advantages, and detailed experimental protocols to empower researchers in making informed decisions for their specific scientific inquiries.
Chapter 1: The Gold Standard: Isotope-Labeled Fatty Acids for Quantitative Flux Analysis
Isotope-labeled fatty acids are the cornerstone for quantitatively measuring the dynamic processes of lipid metabolism.[1][2][3] By replacing one or more atoms (typically ¹²C with ¹³C or ¹H with ²H) with a heavy, stable isotope, these molecules become distinguishable by mass spectrometry from their endogenous counterparts.[4][]
Principle: Tracing Atoms, Not Just Molecules
The foundational assumption when using stable isotope tracers is that their chemical properties are identical to the native molecule, making them biologically indistinguishable to enzymes and transport systems.[4] This allows them to participate in metabolic pathways without altering the system's physiology. By tracking the incorporation of the heavy isotope into downstream metabolites over time, researchers can calculate the rate of metabolic reactions, a concept known as metabolic flux.[6][7] This provides a dynamic and quantitative picture of pathways such as de novo lipogenesis, fatty acid oxidation, and lipid remodeling.[2][7]
Workflow and Data Output
The general workflow involves introducing the labeled fatty acid to a biological system (in vitro or in vivo), allowing for its metabolism, and then extracting and analyzing metabolites using mass spectrometry. The resulting mass isotopologue distribution (MID) patterns reveal the extent and pathways of the tracer's incorporation.
Caption: Experimental workflow for stable isotope tracing of fatty acid metabolism.
Advantages vs. Limitations
| Feature | Isotope-Labeled Fatty Acids |
| Mechanism | Acts as a true biological tracer, participating in metabolism without perturbation.[4] |
| Data Output | Quantitative flux rates (e.g., µmol/kg/min), precursor contributions, and pathway activity.[6][7] |
| Biological Impact | Minimal to none; considered physiologically inert. |
| Specificity | High; directly traces the path of the labeled atoms. |
| Key Requirement | Mass spectrometry (GC-MS or LC-MS/MS) for detection.[7] |
| Cost | High, due to synthesis of labeled compounds and specialized equipment. |
| Primary Use Case | Quantifying the rates of metabolic pathways in an unperturbed state. |
Chapter 2: The Perturbative Tool: this compound as an Inhibitory Probe
In stark contrast to isotope tracers, this compound and its more commonly studied analogs, 2-bromopalmitate (2-BP) and 2-bromooctanoate, are not passive observers of metabolism.[8][9] They are active pharmacological agents that function primarily as irreversible inhibitors of fatty acid oxidation (FAO).[10][11]
Principle: Tracing the Effect of Inhibition
2-bromo fatty acids are useful for asking a fundamentally different question: "What happens when fatty acid oxidation is blocked?" They are not tracers in the isotopic sense but can be considered probes whose metabolic fate is to inactivate a key enzymatic step.
The mechanism involves the cell's own metabolic machinery. The 2-bromo fatty acid is first activated to its coenzyme A (CoA) thioester (e.g., 2-bromodecanoyl-CoA).[10][11] This activated form then serves as a suicide substrate for enzymes in the β-oxidation spiral. Evidence points to the irreversible inactivation of 3-ketoacyl-CoA thiolase, the final enzyme in the cycle, which prevents the cleavage of the fatty acyl chain into acetyl-CoA.[10]
Caption: Mechanism of β-oxidation inhibition by this compound.
The Challenge of Promiscuity
A significant caveat in using 2-bromo fatty acids is their promiscuity. Studies on 2-BP have shown that it labels hundreds of cellular proteins, not just FAO enzymes.[12][13] It inhibits other acyltransferases and membrane-bound enzymes, likely through non-specific alkylation of cysteine residues.[14][15] This can lead to pleiotropic effects, including ATP depletion and general mitochondrial dysfunction, complicating data interpretation.[16]
Advantages vs. Limitations
| Feature | This compound |
| Mechanism | Irreversible inhibitor of fatty acid oxidation, primarily targeting 3-ketoacyl-CoA thiolase.[8][10] |
| Data Output | Qualitative or semi-quantitative assessment of the consequences of FAO inhibition (e.g., changes in cell viability, oxygen consumption, ATP levels). |
| Biological Impact | Significant perturbation of cellular metabolism and energy status.[16] |
| Specificity | Low; known to be promiscuous and cause off-target effects.[12][13][14] |
| Key Requirement | A downstream functional assay to measure the effect of inhibition. |
| Cost | Relatively low cost for the compound itself. |
| Primary Use Case | Investigating the necessity of FAO for a biological process; creating a pharmacological model of impaired FAO. |
Chapter 3: Head-to-Head Comparison for the Discerning Researcher
The choice between these two classes of molecules is dictated entirely by the scientific question at hand. They are not interchangeable.
| Parameter | Isotope-Labeled Fatty Acid (Tracer) | This compound (Inhibitor) |
| Primary Question | "How fast is this pathway running?" | "Is this pathway necessary for X to occur?" |
| Nature of Tool | A quantitative measurement device. | A biological perturbation tool. |
| Measures | Metabolic Flux: The rate of conversion of substrates to products.[6] | Metabolic Consequence: The downstream effects of blocking a pathway. |
| Physiological Relevance | High. Reflects the unperturbed biological state. | Low. Creates an artificial state of metabolic dysfunction. |
| Data Interpretation | Direct and quantitative. | Indirect; requires careful controls to account for off-target effects.[13] |
| Ideal for Studying | Basal metabolism, effects of diet, gentle drug action, genetic knockouts. | The role of FAO in cancer cell survival, signaling events, or cell differentiation. |
The Causality Behind Experimental Choices
-
To quantify changes in fatty acid oxidation in response to a new drug candidate: You must use an isotope-labeled fatty acid. For example, by administering ¹³C-palmitate and measuring the rate of ¹³CO₂ production, you can directly quantify the drug's effect on FAO flux.[4] Using this compound would be inappropriate as it would simply block the pathway, preventing any measurement of subtle modulation.
-
To determine if cancer cells rely on fatty acid oxidation for survival under nutrient stress: this compound is the appropriate tool. By treating the cells with the inhibitor and observing changes in viability or apoptosis, you can establish a causal link between FAO and cell survival. Using an isotope tracer here would only tell you that the pathway is active, not that it is essential.
Experimental Protocols
Protocol 1: In Vitro Metabolic Tracing with ¹³C-Palmitate
This protocol provides a general framework for tracing fatty acid metabolism in cultured cells.
-
Media Preparation: Prepare culture medium containing a known concentration of uniformly labeled [U-¹³C₁₆]-Palmitic acid complexed to fatty-acid-free BSA. A typical final concentration is 50-100 µM. Prepare identical unlabeled medium for control cultures.
-
Cell Culture: Seed cells in 6-well plates and grow to ~80% confluency.
-
Labeling: Aspirate the standard medium, wash cells once with warm PBS, and add the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation toward an isotopic steady state.[17]
-
Quenching & Extraction:
-
Aspirate the labeling medium and place the plate on ice.
-
Wash cells rapidly with ice-cold saline.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.[18][19]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet debris.[19]
-
-
Sample Preparation: Collect the supernatant, which contains the extracted metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent and analyze using LC-MS/MS to identify and quantify the ¹³C-labeled isotopologues of downstream metabolites (e.g., TCA cycle intermediates, other fatty acids, complex lipids).
Protocol 2: Assessing the Impact of this compound on Cellular Respiration
This protocol uses real-time metabolic analysis to measure the effect of FAO inhibition.
-
Cell Culture: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density. Allow cells to adhere overnight.
-
Assay Medium: The day of the assay, replace the growth medium with a substrate-limited base medium (e.g., containing only glucose and glutamine).
-
Compound Preparation: Prepare a stock solution of this compound. In parallel, prepare a stock of a known FAO activator like Etomoxir as a positive control.
-
Instrument Setup: Calibrate a Seahorse XF Analyzer. Load the prepared compounds into the appropriate ports of the sensor cartridge.
-
Assay Execution:
-
Place the cell plate in the analyzer and measure the basal Oxygen Consumption Rate (OCR).
-
Inject the fatty acid substrate (e.g., Decanoic Acid complexed to BSA) to stimulate FAO-dependent respiration and measure the response.
-
Inject this compound and measure the subsequent change in OCR. A sharp decrease indicates inhibition of FAO.
-
Perform subsequent injections of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess overall mitochondrial health and confirm the specific impact on fatty acid-dependent respiration.
-
-
Data Analysis: Normalize OCR data to cell number. Calculate the FAO-dependent respiration and the degree of inhibition caused by this compound.
Conclusion
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo | Semantic Scholar [semanticscholar.org]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Short-term effects of palmitate and 2-bromopalmitate on the lipolytic activity of rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Short-Chain vs. Long-Chain 2-Bromo Fatty Acids
Introduction
2-Bromo fatty acids are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of functionalized molecules, including α-amino acids and α-hydroxy carboxylic acids.[1][2] Their reactivity is centered on the carbon-bromine bond at the alpha (C2) position, which is activated for nucleophilic substitution. A fundamental question for chemists designing synthetic routes is how the length of the fatty acid's alkyl chain influences the reactivity of this C-Br bond. This guide provides an in-depth comparison of the factors governing the reactivity of short-chain versus long-chain 2-bromo fatty acids, supported by a theoretical framework and a robust experimental design for validation. We will dissect the interplay of electronic effects, steric hindrance, and physical properties that dictate their synthetic utility.
Theoretical Framework: Key Factors Influencing Reactivity
The primary reaction pathway for 2-bromo fatty acids is a bimolecular nucleophilic substitution (SN2) reaction.[1][3] In this mechanism, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide leaving group in a single, concerted step. The adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making these substrates much more reactive than their corresponding alkyl bromides.[1] The differences in reactivity between short and long-chain analogues arise from a combination of factors.
Caption: Core factors influencing the reactivity of 2-bromo fatty acids.
Steric Hindrance
Steric hindrance refers to the obstruction of a reaction pathway due to the physical size of substituents near the reaction center. In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (a "backside attack").[4][5]
-
Short-Chain Acids (e.g., 2-Bromobutanoic Acid): The shorter alkyl chain presents a minimal steric barrier. The α-carbon is relatively unencumbered, allowing for easy access by the incoming nucleophile.
-
Long-Chain Acids (e.g., 2-Bromohexadecanoic Acid): While the alkyl chain is linear, its length and flexibility are significant. The long chain can fold back upon itself, creating a sterically crowded local environment that can partially shield the α-carbon. This dynamic obstruction impedes the nucleophile's approach, slowing the reaction rate compared to short-chain analogues.[4][6]
Electronic Effects
The primary electronic influence is the strong electron-withdrawing effect of the α-bromine and the adjacent carbonyl group, which renders the α-carbon highly electrophilic.[1] The alkyl chain's contribution is secondary.
-
Inductive Effect: Alkyl chains are weakly electron-donating through induction.[7][8][9] This effect pushes electron density towards the reaction center, which can slightly destabilize the negatively charged SN2 transition state. In theory, a longer chain has a slightly stronger inductive effect. However, this effect attenuates rapidly with distance and is generally considered negligible beyond three or four carbon atoms.[7][8] Therefore, the electronic difference between a C4 and a C16 chain is minimal and not a primary driver of reactivity differences.
Physical Properties: The Practical Reality
Perhaps the most significant practical difference influencing observed reactivity is the vast disparity in physical properties, particularly solubility.
-
Solubility: As the nonpolar alkyl chain lengthens, the molecule becomes progressively more lipophilic and less soluble in polar solvents.[10][11] Short-chain 2-bromo fatty acids have appreciable solubility in polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile, which are ideal for SN2 reactions.[12]
-
Long-chain 2-bromo fatty acids are poorly soluble in these solvents and may require co-solvents or nonpolar environments.[13] In many common solvents, they can form aggregates or micelles, which reduces the effective concentration of the substrate available to react with the nucleophile. This solubility mismatch can dramatically decrease the reaction rate, often becoming the rate-limiting factor in a practical setting.
Experimental Design: A Comparative Kinetic Study
To empirically validate the theoretical differences, a well-designed kinetic study is essential. This protocol provides a self-validating system by ensuring that all conditions, other than the substrate's chain length, are held constant.
Objective: To quantitatively compare the rate of nucleophilic substitution for 2-bromobutanoic acid (short-chain) and 2-bromohexadecanoic acid (long-chain) with sodium azide.
Caption: Experimental workflow for the comparative kinetic analysis.
Detailed Experimental Protocol
-
Materials & Reagents:
-
2-Bromobutanoic Acid (Short-Chain Substrate)
-
2-Bromohexadecanoic Acid (Long-Chain Substrate)
-
Sodium Azide (NaN₃, Nucleophile)
-
Dimethylformamide (DMF, Anhydrous, Solvent)
-
Dodecanophenone (Internal Standard for HPLC Analysis)
-
Ethyl Acetate, Deionized Water, Saturated NaCl solution (for work-up)
-
HPLC-grade Acetonitrile and Water with 0.1% Formic Acid (Mobile Phase)
-
-
Reaction Setup (Performed in parallel for both substrates):
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and temperature probe, add 20 mL of anhydrous DMF and the internal standard (e.g., 50 mg of Dodecanophenone).
-
Place the flask in an oil bath pre-heated to 40 °C and stir for 15 minutes to ensure thermal equilibrium.
-
Add the 2-bromo fatty acid substrate (1.0 mmol). Stir until fully dissolved. Note any differences in dissolution time or clarity. For the long-chain acid, slight warming may be needed initially to achieve dissolution.
-
Add sodium azide (1.2 mmol, 1.2 equivalents). Start the timer immediately. This is t = 0 .
-
-
Reaction Monitoring:
-
At specified time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 0.5 mL aliquot from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing 2 mL of ice-cold deionized water to stop the reaction.
-
-
Sample Work-up & Analysis:
-
To each quenched aliquot vial, add 2 mL of ethyl acetate. Vortex thoroughly for 30 seconds.
-
Allow the layers to separate and transfer the organic (top) layer to a clean vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of the HPLC mobile phase for analysis.
-
Analyze the samples by Reverse-Phase HPLC with UV detection. Monitor the disappearance of the starting material and the appearance of the 2-azido fatty acid product, quantifying both against the constant peak area of the internal standard. Analytical methods like LC-MS can also be employed for high sensitivity.[14][15]
-
Anticipated Results & Discussion
The kinetic data from the experiment would be tabulated to allow for a direct comparison of reaction rates.
| Substrate | Chain Length | Initial Reaction Rate (M/s) (Hypothetical) | Time to 50% Conversion (min) (Hypothetical) | Observations |
| 2-Bromobutanoic Acid | C4 | 1.5 x 10⁻⁵ | ~45 | Clear, homogeneous solution throughout. |
| 2-Bromohexadecanoic Acid | C16 | 0.4 x 10⁻⁵ | >180 | Slower to dissolve; solution may appear slightly hazy. |
Interpretation of Results
-
Primary Finding: The short-chain 2-bromobutanoic acid is expected to react significantly faster than the long-chain 2-bromohexadecanoic acid.
-
Causality and Field-Proven Insights:
-
Dominant Factor - Steric Hindrance & Solubility: The primary reason for the slower rate in the C16 acid is a combination of its lower effective concentration due to poorer solubility and the increased steric hindrance from its long alkyl chain. The flexible chain creates a dynamic "shroud" around the electrophilic center, reducing the frequency of successful collisions with the nucleophile.
-
Solvent-Substrate Mismatch: The choice of DMF favors the dissolution of the polar nucleophile (NaN₃). However, it is a suboptimal solvent for the highly lipophilic C16 acid. This mismatch hinders the ability of the reactants to co-exist in the same phase, effectively slowing the reaction. This is a common challenge in reactions involving polar and nonpolar species.
-
Conclusion and Practical Recommendations
The reactivity of 2-bromo fatty acids in SN2 reactions is inversely correlated with alkyl chain length. Short-chain variants are markedly more reactive due to lower steric hindrance and superior solubility in polar aprotic solvents.
For researchers and drug development professionals, these findings have direct practical implications:
-
Reaction Conditions: When working with long-chain 2-bromo fatty acids, be prepared to use longer reaction times, higher temperatures, or more concentrated reagents to achieve comparable conversions to their short-chain counterparts.
-
Solvent Selection: The choice of solvent is critical. For long-chain substrates, consider solvent systems with better solubilizing power for nonpolar molecules, such as THF or dioxane, or explore the use of phase-transfer catalysts to shuttle the nucleophile into a less polar phase where the substrate resides.
-
Process Optimization: For scaling up reactions with long-chain fatty acids, careful optimization of solubility and mass transfer is paramount to ensure consistent and efficient reactions.
By understanding the fundamental principles of steric hindrance and the practical limitations imposed by physical properties, chemists can better predict reactivity and design more effective and efficient synthetic strategies for this important class of molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Long-Chain vs. Medium- and Short-Chain Fatty Acids: What's the Difference? - Creative Proteomics [creative-proteomics.com]
- 11. quora.com [quora.com]
- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Methods to Quantify Free Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
The Strategic Advantage of 2-Bromodecanoic Acid in Metabolic Research: A Comparative Guide
In the intricate landscape of metabolic research, the selection of appropriate chemical tools is paramount to elucidating complex cellular processes. Fatty acid analogs, in particular, have proven indispensable for probing the mechanisms of lipid metabolism and its associated signaling pathways. Among these, 2-Bromodecanoic acid emerges as a potent and versatile tool, offering distinct advantages over other fatty acid analogs for researchers and drug development professionals. This guide provides an in-depth comparison of this compound with its counterparts, supported by experimental evidence and methodological insights.
Understanding the Landscape: Fatty Acid Analogs in Metabolic Research
Fatty acids are not merely cellular fuel; they are integral to cellular structure, signaling, and post-translational modifications. The study of these diverse roles often necessitates the use of fatty acid analogs that can competitively or irreversibly inhibit specific metabolic pathways. The introduction of a bromine atom at the alpha-carbon (C2) position creates a class of compounds, the 2-bromo fatty acids, that are recognized by cellular machinery but ultimately disrupt key enzymatic steps.
The primary targets for these analogs include enzymes involved in fatty acid β-oxidation and protein acylation. By inhibiting these pathways, researchers can investigate the downstream consequences of impaired lipid metabolism, from alterations in cellular energy homeostasis to the modulation of protein function and localization.
This compound: A Profile
This compound is a medium-chain fatty acid (MCFA) analog. Its ten-carbon backbone allows for efficient transport across cellular membranes, a characteristic feature of MCFAs. The presence of the bromine atom at the C2 position is the key to its inhibitory action.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of fatty acid β-oxidation. Once inside the cell, it is activated to its coenzyme A (CoA) thioester, 2-bromodecanoyl-CoA. This molecule then enters the β-oxidation spiral where it is converted to 2-bromo-3-ketodecanoyl-CoA, a highly reactive α-haloketone. This intermediate acts as a potent and irreversible inhibitor of 3-ketothiolase, the final enzyme in the β-oxidation cycle.[1] The inactivation of 3-ketothiolase effectively halts the breakdown of fatty acids, leading to an accumulation of upstream intermediates and a deficit in acetyl-CoA production from this source.
The Comparative Advantage: this compound vs. Other Analogs
The utility of this compound is best understood through a direct comparison with other commonly used fatty acid analogs, which differ primarily in their carbon chain length.
This compound vs. Long-Chain 2-Bromo Fatty Acids (e.g., 2-Bromopalmitic Acid)
Long-chain 2-bromo fatty acids, such as 2-bromopalmitic acid (2-BP), are widely used in metabolic research. However, their mechanism of action and cellular transport differ significantly from their medium-chain counterparts.
2-Bromopalmitic acid is a potent inhibitor of Carnitine Palmitoyltransferase I (CPT-I), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria.[2][3] This inhibition occurs at the outer mitochondrial membrane, preventing the entry of long-chain fatty acids into the β-oxidation pathway. While effective at blocking long-chain fatty acid oxidation, this mechanism is distinct from the direct inhibition of the β-oxidation spiral.
Furthermore, 2-bromopalmitate is a well-documented, non-selective inhibitor of protein S-palmitoylation.[4] It targets a broad range of DHHC palmitoyl acyltransferases, making it a useful tool for studying this post-translational modification.[5][6][7] However, this broad specificity can be a disadvantage when the research goal is to specifically target fatty acid oxidation.
The key advantage of this compound in this context is its more targeted inhibition of 3-ketothiolase. As a medium-chain fatty acid, its entry into the mitochondria is less dependent on the CPT system, allowing it to bypass the primary site of action of 2-bromopalmitate and directly inhibit the β-oxidation machinery.[8] This provides a more specific tool for studying the consequences of impaired β-oxidation, with fewer confounding effects on protein palmitoylation.
This compound vs. Shorter-Chain 2-Bromo Fatty Acids (e.g., 2-Bromooctanoic Acid)
2-Bromooctanoic acid, with its eight-carbon chain, shares a similar mechanism of action with this compound, primarily targeting 3-ketothiolase.[1] However, the slightly longer chain length of this compound can offer advantages in terms of cellular uptake and retention, potentially leading to more sustained inhibition. The physical properties, such as hydrophobicity, conferred by the ten-carbon chain may also influence its interaction with enzymes and cellular membranes.
This compound vs. Non-Brominated Analogs (e.g., Decanoic Acid)
Decanoic acid (C10), the non-brominated counterpart of this compound, is also a valuable research tool, but for different purposes. Decanoic acid is readily metabolized through β-oxidation and has been shown to have distinct metabolic effects, including the stimulation of fatty acid synthesis in certain cancer cells and acting as a ligand for PPAR-γ, a nuclear receptor involved in mitochondrial biogenesis.[9][10][11]
The clear advantage of this compound over decanoic acid is its inhibitory nature. While decanoic acid serves as a metabolic substrate and signaling molecule, this compound acts as a metabolic roadblock. This makes it the superior choice for studies aiming to understand the cellular response to the inhibition of fatty acid oxidation.
Quantitative Comparison of Fatty Acid Analogs
| Feature | This compound | 2-Bromopalmitic Acid | Decanoic Acid |
| Primary Target | 3-Ketothiolase | Carnitine Palmitoyltransferase I (CPT-I), DHHC Palmitoyl Acyltransferases | Metabolic Substrate, PPAR-γ Ligand |
| Mechanism | Irreversible inhibition of β-oxidation | Inhibition of mitochondrial fatty acid transport and protein palmitoylation | Enters metabolic pathways, activates signaling |
| Chain Length | Medium (C10) | Long (C16) | Medium (C10) |
| CPT-I Dependence | Low | High | Low |
| Primary Application | Specific inhibition of fatty acid β-oxidation | General inhibition of fatty acid metabolism and protein palmitoylation | Study of medium-chain fatty acid metabolism and signaling |
Experimental Protocols
Protocol 1: Assay for Inhibition of Fatty Acid Oxidation in Intact Cells
This protocol measures the rate of radiolabeled fatty acid oxidation to CO2 in cultured cells, providing a direct assessment of the inhibitory effect of this compound.
Materials:
-
Cultured cells (e.g., HepG2, C2C12)
-
Complete culture medium
-
[1-¹⁴C]Palmitic acid
-
This compound and other fatty acid analogs
-
Fatty acid-free BSA
-
Scintillation vials and fluid
-
Scintillation counter
Methodology:
-
Cell Seeding: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Preparation of Fatty Acid Solutions: Prepare stock solutions of this compound and other analogs in DMSO. Prepare a working solution of [1-¹⁴C]palmitic acid complexed to fatty acid-free BSA in serum-free medium.
-
Pre-incubation with Inhibitors: Wash cells with PBS and pre-incubate with serum-free medium containing the desired concentration of this compound or other analogs for 1-2 hours. Include a vehicle control (DMSO).
-
Initiation of Oxidation Assay: Remove the pre-incubation medium and add the [1-¹⁴C]palmitic acid working solution to each well.
-
CO₂ Trapping: Place a small microcentrifuge tube containing a piece of filter paper soaked in 1M NaOH inside each well to trap the evolved ¹⁴CO₂. Seal the plates.
-
Incubation: Incubate the plates at 37°C for 2-4 hours.
-
Termination and Measurement: Terminate the reaction by adding perchloric acid to the wells. Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Compare the rate of ¹⁴CO₂ production in inhibitor-treated cells to the vehicle control.
Causality behind Experimental Choices:
-
Radiolabeled Palmitic Acid: Using a long-chain fatty acid like palmitic acid allows for the assessment of the entire fatty acid oxidation pathway, including CPT-I transport.
-
Pre-incubation: Pre-incubating with the inhibitor allows for cellular uptake and activation before the substrate is introduced, ensuring a more accurate measurement of its inhibitory effect.
-
CO₂ Trapping: This is a direct measure of the complete oxidation of the fatty acid to acetyl-CoA and its entry into the TCA cycle.
Protocol 2: Measurement of 3-Ketothiolase Activity in Isolated Mitochondria
This protocol directly assesses the inhibitory effect of this compound on its primary target enzyme.
Materials:
-
Isolated mitochondria from rat liver or cultured cells
-
Mitochondrial isolation buffer
-
Acetoacetyl-CoA (substrate)
-
Coenzyme A
-
DTNB (Ellman's reagent)
-
This compound
-
Spectrophotometer
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from tissue or cells using standard differential centrifugation methods.
-
Pre-incubation with Inhibitor: Pre-incubate isolated mitochondria with varying concentrations of this compound in a reaction buffer for a set period (e.g., 10-30 minutes) to allow for its conversion to the inhibitory species.
-
Enzyme Assay: Initiate the reaction by adding acetoacetyl-CoA and Coenzyme A to the mitochondrial suspension.
-
Detection: Monitor the cleavage of acetoacetyl-CoA by measuring the increase in free thiol groups from the newly formed acetyl-CoA using DTNB. The reaction of DTNB with thiols produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.
-
Data Analysis: Calculate the rate of the reaction from the change in absorbance over time. Determine the IC₅₀ value for this compound.
Causality behind Experimental Choices:
-
Isolated Mitochondria: Using isolated organelles allows for the direct assessment of the inhibitor's effect on the mitochondrial enzyme without the complexities of cellular uptake and metabolism.
-
Acetoacetyl-CoA as Substrate: This is a direct substrate for 3-ketothiolase, ensuring that the measured activity is specific to this enzyme.
-
DTNB: This colorimetric reagent provides a sensitive and continuous method for monitoring the enzyme's activity.
Visualizing the Impact: Signaling and Experimental Workflows
Caption: Inhibition of fatty acid β-oxidation by this compound.
Caption: Workflow for assessing fatty acid oxidation inhibition.
Conclusion
This compound offers a strategic advantage for researchers investigating the intricacies of fatty acid metabolism. Its identity as a medium-chain fatty acid analog allows for efficient cellular uptake and a mechanism of action that is less reliant on the carnitine transport system compared to its long-chain counterparts. This leads to a more specific and potent inhibition of the β-oxidation spiral at the level of 3-ketothiolase. By providing a more targeted tool to dissect the roles of fatty acid oxidation, this compound empowers researchers to gain deeper insights into cellular energetics, signaling, and the pathophysiology of metabolic diseases. The careful selection of this analog, in comparison to others, can lead to more precise and interpretable experimental outcomes, ultimately advancing the fields of metabolic research and drug discovery.
References
- 1. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases. | Broad Institute [broadinstitute.org]
- 8. The involvement of carnitine intermediates in peroxisomal fatty acid oxidation: a study with 2-bromofatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Specificity: A Comparative Guide to the Cross-Reactivity of 2-Bromodecanoic Acid in Biological Assays
For researchers, scientists, and drug development professionals, the journey from a promising molecule to a well-characterized biological tool or therapeutic lead is fraught with challenges. One of the most critical yet often underestimated hurdles is understanding a compound's specificity. This guide provides an in-depth analysis of the cross-reactivity of 2-Bromodecanoic acid (2-BDA), a commonly used fatty acid analog, in various biological assays. By presenting a framework for assessing its activity in both its intended biological context and in unrelated assay systems, we aim to equip researchers with the knowledge to anticipate and interpret potential off-target effects, thereby ensuring the integrity and validity of their experimental findings.
The Double-Edged Sword: this compound as a Research Tool
This compound, a synthetic derivative of the medium-chain fatty acid decanoic acid, is widely utilized in metabolic research. Its primary application stems from its ability to inhibit fatty acid β-oxidation.[1][2] The presence of a bromine atom at the alpha-carbon position allows 2-BDA to be enzymatically converted within the mitochondria to a reactive intermediate, 2-bromo-3-ketodecanoyl-CoA. This intermediate can then act as an irreversible inhibitor of key enzymes in the β-oxidation pathway, most notably 3-ketothiolase.[1][3] This targeted inhibition makes 2-BDA a valuable tool for studying the roles of fatty acid metabolism in various physiological and pathological processes.
However, the very reactivity that makes 2-BDA an effective inhibitor also raises concerns about its specificity. The electrophilic nature of the carbon-bromine bond suggests that 2-BDA and its metabolites could potentially react with nucleophilic residues, such as cysteine, in a variety of proteins beyond the intended targets in the fatty acid oxidation pathway. This guide will explore this potential for cross-reactivity by outlining a series of comparative biological assays.
Assessing the Specificity Profile of this compound: A Multi-Assay Approach
To construct a comprehensive picture of 2-BDA's cross-reactivity, we will detail the protocols and expected outcomes for three distinct biological assays:
-
Mitochondrial Oxygen Consumption Assay: To confirm the on-target effect of 2-BDA on fatty acid oxidation.
-
In Vitro Kinase Assay: To probe for off-target effects on a major class of signaling enzymes.
-
GPCR Radioligand Binding Assay: To assess potential interference with a large and diverse family of cell surface receptors.
For these assays, we will compare the activity of 2-BDA with three other compounds:
-
Decanoic Acid: The parent fatty acid, serving as a natural substrate control.
-
2-Hydroxydecanoic Acid: A structurally similar but less reactive analog, serving as a negative control for promiscuous activity.[4][5][6][7]
-
Staurosporine: A well-known promiscuous kinase inhibitor, serving as a positive control for off-target effects in the kinase assay.
On-Target Validation: Mitochondrial Oxygen Consumption Assay
The Seahorse XF Analyzer is a powerful tool for measuring real-time cellular respiration. By providing cells with specific substrates and inhibitors, we can dissect the different components of mitochondrial function. This assay will confirm the inhibitory effect of 2-BDA on fatty acid oxidation.
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
-
Cell Seeding: Seed adherent cells (e.g., C2C12 myoblasts) in a Seahorse XF96 cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[8][9]
-
Cartridge Hydration: Hydrate the Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Compound Preparation: Prepare stock solutions of 2-BDA, decanoic acid, and 2-hydroxydecanoic acid in a suitable vehicle (e.g., DMSO).
-
Cell Treatment: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and the fatty acid substrate (e.g., palmitate-BSA). Add the test compounds to the appropriate wells at various concentrations.
-
Assay Execution: Place the cell plate in the Seahorse XF96 analyzer and follow the Cell Mito Stress Test protocol.[1][8][10] This involves sequential injections of oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
Data Analysis: The oxygen consumption rate (OCR) is measured in real-time. The key parameters of mitochondrial function (basal respiration, ATP production, maximal respiration, and spare respiratory capacity) are calculated.
| Compound | Basal Respiration (OCR pmol/min) | ATP Production (OCR pmol/min) | Maximal Respiration (OCR pmol/min) |
| Vehicle (Control) | 150 ± 10 | 100 ± 8 | 300 ± 20 |
| Decanoic Acid (100 µM) | 180 ± 12 | 120 ± 10 | 350 ± 25 |
| This compound (100 µM) | 80 ± 7 | 50 ± 5 | 150 ± 15 |
| 2-Hydroxydecanoic Acid (100 µM) | 145 ± 9 | 95 ± 7 | 290 ± 18 |
-
Decanoic Acid: As a substrate, it is expected to increase OCR.
-
This compound: A significant decrease in all OCR parameters is anticipated, confirming its inhibitory effect on fatty acid oxidation-dependent respiration.
-
2-Hydroxydecanoic Acid: Little to no effect on OCR is expected, indicating it does not significantly interfere with mitochondrial respiration.
Off-Target Screening: In Vitro Radiometric Kinase Assay
Protein kinases are a large family of enzymes that play crucial roles in cell signaling. Due to the conserved nature of the ATP-binding pocket, many small molecules can exhibit off-target inhibition of kinases. A radiometric kinase assay provides a direct and sensitive method to measure the transfer of a radiolabeled phosphate from ATP to a substrate.
Caption: Workflow for an in vitro radiometric kinase assay.
-
Reagent Preparation: Prepare a reaction buffer containing MgCl2, a kinase (e.g., a promiscuous kinase like SRC), a suitable substrate (e.g., a generic peptide substrate), and [γ-³²P]ATP.[2][3][11][12][13]
-
Compound Addition: Add the test compounds (2-BDA, decanoic acid, 2-hydroxydecanoic acid, and staurosporine) at various concentrations to the reaction wells.
-
Initiate Reaction: Start the kinase reaction by adding the ATP mixture. Incubate at 30°C for a defined period.
-
Stop Reaction and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot an aliquot of each reaction mixture onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
| Compound | Kinase Activity (% of Control) |
| Vehicle (Control) | 100 |
| Decanoic Acid (100 µM) | 98 ± 5 |
| This compound (100 µM) | 45 ± 8 |
| 2-Hydroxydecanoic Acid (100 µM) | 95 ± 6 |
| Staurosporine (1 µM) | 5 ± 2 |
-
Decanoic Acid and 2-Hydroxydecanoic Acid: No significant inhibition is expected.
-
This compound: Based on the promiscuous nature of its longer-chain analog, 2-bromopalmitate, significant inhibition of kinase activity would not be surprising. This would suggest cross-reactivity, likely through covalent modification of cysteine residues in or near the ATP-binding pocket.
-
Staurosporine: As a potent, promiscuous kinase inhibitor, it will show strong inhibition, serving as a positive control.[14][15]
Assessing Membrane Target Interactions: GPCR Radioligand Binding Assay
G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are major drug targets. A radioligand binding assay is a gold standard for quantifying the interaction of a compound with a receptor. This assay will determine if 2-BDA can interfere with the binding of a known ligand to a specific GPCR.
Caption: Workflow for a GPCR radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest (e.g., a fatty acid-sensing GPCR like GPR40 or a completely unrelated receptor).[16][17]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-labeled agonist), and the test compounds at various concentrations.[18][19][20]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters to remove any remaining unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
| Compound | Radioligand Binding (% of Control) |
| Vehicle (Control) | 100 |
| Decanoic Acid (100 µM) | 97 ± 4 |
| This compound (100 µM) | 85 ± 10 |
| 2-Hydroxydecanoic Acid (100 µM) | 96 ± 5 |
| Known GPCR Ligand (10 µM) | 10 ± 3 |
-
Decanoic Acid and 2-Hydroxydecanoic Acid: Unlikely to show significant displacement of the radioligand unless a fatty acid-sensing GPCR is used.
-
This compound: A slight to moderate reduction in radioligand binding might be observed. This could be due to non-specific interactions with the cell membrane or the receptor itself, a common characteristic of lipophilic molecules. While not necessarily indicating specific binding to the orthosteric site, it highlights the potential for assay interference.
-
Known GPCR Ligand: Will effectively displace the radioligand, demonstrating the validity of the assay.
Conclusion: A Call for Comprehensive Characterization
The hypothetical data presented in this guide, grounded in the known reactivity of 2-bromo fatty acids, underscores the importance of a multi-faceted approach to compound characterization. While this compound is a potent and valuable tool for studying fatty acid metabolism, its inherent reactivity suggests a high potential for cross-reactivity with other biological targets.
For the researcher, this means that data generated using 2-BDA should be interpreted with caution. It is crucial to consider the possibility that observed biological effects may not be solely due to the inhibition of fatty acid oxidation. For drug development professionals, these findings highlight the need for extensive off-target screening for any compound containing a similar reactive moiety.
Ultimately, the rigorous and objective assessment of a compound's specificity, as outlined in this guide, is not merely a matter of due diligence but a fundamental requirement for the advancement of robust and reproducible science.
References
- 1. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]
- 2. bio-protocol.org [bio-protocol.org]
- 3. revvity.com [revvity.com]
- 4. 2-Hydroxydecanoic acid | fatty acid | CAS# 5393-81-7 | InvivoChem [invivochem.com]
- 5. CAS 5393-81-7: 2-Hydroxydecanoic acid | CymitQuimica [cymitquimica.com]
- 6. 2-Hydroxydecanoic acid | TargetMol [targetmol.com]
- 7. 2-Hydroxydecanoic Acid | C10H20O3 | CID 21488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. oncobites.blog [oncobites.blog]
- 15. Popular Kinase Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 16. multispaninc.com [multispaninc.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Bromodecanoic Acid in Complex Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of specific fatty acids within complex biological matrices is a critical, yet often challenging, endeavor. 2-Bromodecanoic acid, a halogenated medium-chain fatty acid, presents unique analytical hurdles due to its specific chemical properties and the intricate environment of biological samples like plasma or serum. This guide provides an in-depth comparison of the two gold-standard analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—offering detailed, field-proven protocols and the scientific rationale behind key experimental choices.
The Analytical Challenge: Why this compound is Different
Quantifying any single analyte in a biological sample is a battle against a high-background environment. For this compound, the challenges are threefold:
-
Physicochemical Properties: Like other fatty acids, its carboxyl group imparts polarity, reducing its volatility and making it unsuitable for direct analysis by Gas Chromatography.[1] Its medium chain length means it must be distinguished from a host of endogenous fatty acids and lipids.
-
Complex Matrix: Biological samples such as plasma contain an immense diversity of lipids, proteins, and other small molecules that can interfere with analysis, causing what is known as "matrix effects" that can suppress or enhance the analyte signal.[2]
-
Concentration Range: Target analytes in metabolic studies are often present at very low concentrations, demanding highly sensitive and selective analytical methods.[3]
The presence of a bromine atom, however, is a distinct advantage. The natural isotopic abundance of bromine (79Br at ~50.7% and 81Br at ~49.3%) creates a characteristic M+ and M+2 isotopic pattern in mass spectrometry, providing a highly specific signature for identification and confirmation.[4] Our analytical strategies will be designed to leverage this unique feature.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly reproducible technique for fatty acid analysis, providing excellent chromatographic separation.[5] However, it mandates the chemical derivatization of non-volatile fatty acids into their volatile ester counterparts, most commonly Fatty Acid Methyl Esters (FAMEs).[6][7]
Principle of the GC-MS Approach
The core principle is to first isolate the total lipid fraction from the plasma sample. Since this compound could be present as a free fatty acid or esterified within complex lipids (e.g., triglycerides), a hydrolysis (saponification) step is employed to liberate all fatty acids. These are then converted to FAMEs. This derivatization masks the polar carboxyl group, significantly increasing volatility and improving peak shape for GC analysis.[8] Electron Ionization (EI) is a common and effective technique for FAME analysis, as it generates reproducible fragmentation patterns that are ideal for quantification.[9][10]
Workflow for GC-MS Analysis
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 3. High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. savemyexams.com [savemyexams.com]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. otsuka.co.jp [otsuka.co.jp]
- 9. Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 2-Bromodecanoic Acid and 10-Bromodecanoic Acid in Synthesis
For the discerning researcher in organic synthesis, drug development, and materials science, the choice of a halogenated fatty acid intermediate is a critical decision point that dictates synthetic strategy and molecular architecture. The isomeric pair, 2-Bromodecanoic acid and 10-Bromodecanoic acid, while sharing the same molecular formula (C₁₀H₁₉BrO₂), offer profoundly different synthetic opportunities. The placement of the bromine atom—either at the sterically hindered alpha-position or the accessible terminal omega-position—fundamentally alters the molecule's reactivity, accessibility, and ultimate application.
This guide provides an in-depth comparative analysis of these two key building blocks. We will dissect their synthesis, explore the mechanistic basis for their differential reactivity, and present their strategic applications, supported by established protocols and data. Our objective is to equip you, the researcher, with the field-proven insights necessary to select the optimal isomer for your synthetic campaign.
At a Glance: Physicochemical Properties
A molecule's physical properties are the foundation of its practical utility, influencing solubility, reaction conditions, and purification strategies. Below is a comparative summary of the key physicochemical properties for 2- and 10-Bromodecanoic acid. The most striking difference is the melting point: 10-Bromodecanoic acid is a solid at room temperature, whereas this compound is a liquid, a direct consequence of the different packing efficiencies allowed by their isomeric structures.
| Property | This compound | 10-Bromodecanoic Acid |
| CAS Number | 2623-95-2[1] | 50530-12-6[2][3] |
| Molecular Weight | 251.16 g/mol [1] | 251.16 g/mol [2] |
| Appearance | Liquid | White to light yellow solid[4] |
| Melting Point | ~2-4 °C[4][5] | 38-41 °C (lit.)[4][6] |
| Boiling Point | 116-118 °C @ 0.05 mmHg[1][4] | 160 °C @ 1 Torr[7] |
| Density | ~1.21 g/mL at 20 °C[1][4] | ~1.247 g/cm³[2] |
| pKa (Predicted) | ~2.98 ± 0.21[4] | ~4.78 ± 0.10[2][7] |
| Solubility | N/A | Partly miscible in water[2][7] |
Synthesis of the Isomers: Strategic Pathways
The synthetic routes to these isomers are fundamentally different, dictated by the desired location of the bromine atom. The synthesis of the 2-bromo isomer relies on the selective activation of the α-carbon, while the 10-bromo isomer is built from a precursor that already contains the terminal halogen.
Synthesis of this compound via Hell-Volhard-Zelinsky (HVZ) Reaction
The classic and most reliable method for synthesizing α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[8][9][10] This reaction selectively halogenates the α-position of a carboxylic acid that possesses at least one α-hydrogen.[10]
Causality of the HVZ Reaction: Direct bromination of a carboxylic acid is ineffective because the carboxyl group does not sufficiently activate the α-position for enolization.[11][12] The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl bromide using a phosphorus trihalide, such as PBr₃.[3][13][14] This acyl bromide readily tautomerizes to its enol form, which is the key nucleophilic intermediate that attacks Br₂ to achieve selective α-bromination.[13][14] A final hydrolysis step regenerates the α-bromo carboxylic acid.[13]
Experimental Protocol: Synthesis of this compound
-
Acyl Bromide Formation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place decanoic acid (1.0 eq). Add a catalytic amount of red phosphorus or slowly add phosphorus tribromide (PBr₃, ~0.4 eq).
-
Bromination: Heat the mixture gently. Slowly add elemental bromine (Br₂, 1.1 eq) dropwise from the funnel. The reaction is often exothermic. Maintain reflux until the red color of bromine disappears, which can take several hours to overnight.[7][8]
-
Hydrolysis (Work-up): Cool the reaction mixture to room temperature. Slowly and carefully add water (or an alcohol if the ester is desired) to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide to this compound.[7][13]
-
Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product is typically purified by vacuum distillation to yield this compound as a clear liquid.[7]
Synthesis of 10-Bromodecanoic Acid via Oxidation
The synthesis of 10-Bromodecanoic acid requires a different strategy, as the HVZ reaction is specific to the α-position. The most common approach is the oxidation of a precursor that already contains the terminal bromine, namely 10-bromo-1-decanol.
Causality of the Oxidation Reaction: This two-step approach first installs the terminal bromide on a diol and then selectively oxidizes the primary alcohol. 10-bromo-1-decanol can be synthesized from 1,10-decanediol.[15] The subsequent oxidation of the primary alcohol to a carboxylic acid is a standard transformation. Mild oxidizing agents are required to prevent side reactions involving the alkyl bromide. Jones oxidation (chromic acid) is a robust and high-yielding method for this purpose.[15]
Experimental Protocol: Synthesis of 10-Bromodecanoic Acid
-
Preparation of Jones Reagent: Prepare the chromic acid solution by dissolving chromium trioxide (CrO₃, 1.5 eq) in water, then slowly adding concentrated sulfuric acid (H₂SO₄, 2.0 eq) at 0 °C.
-
Oxidation: In a separate flask, dissolve 10-bromo-1-decanol (1.0 eq) in acetone and cool the solution to -5 °C.[15]
-
Reaction Execution: Slowly add the prepared Jones reagent dropwise to the solution of 10-bromo-1-decanol, maintaining the temperature at or below 0 °C. After the addition is complete, stir the mixture for 2 hours at 0 °C and then allow it to warm to room temperature overnight.[15]
-
Work-up and Purification: Quench the reaction with isopropanol. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ and concentrate. The crude product is purified by silica gel chromatography followed by recrystallization from petroleum ether to yield 10-bromodecanoic acid as a white solid. A typical reported yield is around 73%.[15]
Comparative Reactivity & Synthetic Utility
The synthetic utility of these isomers is a direct function of the bromine atom's position. This positioning dictates the accessibility of the C-Br bond to nucleophiles and the electronic environment of the molecule.
This compound: The α-Activated Synthon
The bromine atom at the C2 position places it adjacent to the electron-withdrawing carbonyl group. This has two major consequences:
-
Enhanced Reactivity in SN2 Reactions: The α-carbon is activated towards nucleophilic substitution. The adjacent carbonyl group helps to stabilize the SN2 transition state, making α-halo carbonyls significantly more reactive than their corresponding primary alkyl halides.[11] This allows for the efficient introduction of nucleophiles like ammonia (for amino acid synthesis), azides, and thiols.[11]
-
Steric Hindrance: Despite the electronic activation, the α-position is a secondary carbon, and it is sterically more hindered than a terminal carbon.[1][16] Bulky nucleophiles will react more slowly compared to their reaction with a primary halide.[16][17][18][19] This steric hindrance is a key factor that must be considered during synthetic planning.[1][16]
Primary Use Case: this compound is an excellent intermediate for synthesizing α-substituted fatty acids, which are precursors to specialty surfactants, lubricants, and pharmacologically active molecules.[4]
10-Bromodecanoic Acid: The Bifunctional Linker
The placement of the bromine at the terminal C10 position creates a fundamentally different synthetic tool.
-
Unhindered Nucleophilic Substitution: The C-Br bond is at a primary carbon, which is sterically unhindered and ideal for SN2 reactions.[16][17][18] This allows for clean, high-yielding substitution reactions with a wide variety of nucleophiles.
-
Orthogonal Reactivity: The molecule possesses two distinct reactive sites: the terminal alkyl bromide and the carboxylic acid. These two functional groups generally do not interfere with each other, allowing for sequential, controlled functionalization. The bromine can be displaced by a nucleophile, while the carboxylic acid can undergo esterification or amidation.[4]
Primary Use Case: 10-Bromodecanoic acid is a premier bifunctional linker.[4] It is extensively used in materials science for surface modification and polymer synthesis.[2][4] In drug development, it serves as a flexible spacer to connect a targeting moiety to a payload, as seen in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates).[9][20]
Case Study: Synthesis of a Hypothetical Amino Acid Derivative
To illustrate the practical differences in handling these isomers, let's consider a hypothetical synthesis of an amino-decanoic acid derivative via reaction with an amine nucleophile.
| Parameter | Pathway A (this compound) | Pathway B (10-Bromodecanoic Acid) | Rationale |
| Reaction Time | Longer (e.g., 12-24h) | Shorter (e.g., 4-8h) | Steric hindrance at the secondary α-carbon slows the SN2 reaction rate compared to the unhindered primary carbon.[16] |
| Temperature | Higher (e.g., 80-100°C) | Milder (e.g., 60-80°C) | More thermal energy is required to overcome the higher activation energy of the sterically hindered reaction. |
| Byproducts | Higher potential for elimination (E2) | Minimal | The use of higher temperatures and a secondary halide increases the likelihood of the competing elimination reaction. |
| Expected Yield | Moderate | High | The cleaner reaction profile and faster rate for the primary halide typically lead to higher isolated yields. |
| Purification | More likely to require chromatography | Often amenable to simple recrystallization | Fewer byproducts simplify the purification process. |
Conclusion: A Tale of Two Isomers
The choice between this compound and 10-Bromodecanoic acid is not merely a matter of positional isomerism; it is a strategic decision that opens different synthetic doors.
-
Choose this compound when your goal is to introduce functionality directly at the α-position, leveraging the electronic activation provided by the adjacent carboxyl group. It is the intermediate of choice for creating α-substituted fatty acids, with the caveat that reaction conditions must be carefully optimized to account for steric hindrance.
-
Choose 10-Bromodecanoic Acid when you require a bifunctional linker with clean, predictable reactivity. Its unhindered terminal bromine and orthogonal carboxylic acid handle make it a superior building block for modular synthesis, particularly in the construction of complex architectures for materials science and drug delivery systems like PROTACs.[4]
By understanding the fundamental principles governing the synthesis and reactivity of these versatile isomers, researchers can make informed decisions, streamline their synthetic routes, and more efficiently achieve their molecular design goals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. medkoo.com [medkoo.com]
- 3. 10-Bromodecanoic Acid | C10H19BrO2 | CID 142712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 10-Bromodecanoic acid [myskinrecipes.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II [kpu.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 10-Bromodecanoic acid synthesis - chemicalbook [chemicalbook.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Bromodecanoic Acid Detection
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of principal analytical methodologies for the detection and quantification of 2-Bromodecanoic acid. Moving beyond mere procedural lists, this document delves into the causal relationships behind experimental choices, grounding each protocol in the principles of scientific integrity and regulatory compliance. The validation data presented herein is synthesized to empower you, the researcher, to select the most fit-for-purpose method for your specific application, be it in metabolic research, impurity profiling, or quality control.
The Validation Imperative: Why Rigorous Method Assessment is Non-Negotiable
Before delving into specific techniques, it is crucial to establish the framework of analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This is not merely a procedural formality but a foundational requirement for generating reliable, reproducible, and accurate data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards, such as the ICH Q2(R1) guidelines, provide a comprehensive framework for this process.[2][3][4] Validation confirms that a method possesses the necessary accuracy, precision, specificity, and robustness to yield trustworthy results.[5][6][7]
The core parameters assessed during validation, as stipulated by ICH Q2(R1), form the basis of our comparative analysis.[1][3][4]
Caption: Core validation parameters as outlined by ICH Q2(R1) guidelines.
Comparative Analysis of Core Analytical Techniques
We will now explore three orthogonal analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar, carboxylic acid like this compound, derivatization is essential to increase its volatility and thermal stability, enabling it to traverse the GC column.
Causality Behind Experimental Choices:
-
Derivatization: The carboxylic acid group is highly polar and can interact poorly with common GC columns, leading to peak tailing and poor sensitivity. Converting it to a less polar ester, such as a methyl ester, is a standard and effective strategy.[8][9] We utilize BF₃-Methanol, a common and efficient reagent for this transesterification.
-
Column Selection: A mid-polarity column (e.g., DB-5ms) is chosen as it provides excellent separation for a wide range of analytes, including fatty acid methyl esters (FAMEs).
-
Detection: Mass spectrometry provides high specificity and sensitivity. Electron Ionization (EI) is used for its robust fragmentation patterns, which create a reproducible "fingerprint" for confident identification. Selected Ion Monitoring (SIM) mode is employed for quantification to maximize sensitivity by focusing only on characteristic ions of the analyte.[8][9]
Experimental Protocol: GC-MS with Methyl Ester Derivatization
-
Sample Preparation: Accurately weigh 1-5 mg of the sample containing this compound into a glass reaction vial.
-
Derivatization: Add 1 mL of 14% Boron Trifluoride in Methanol (BF₃-Methanol). Seal the vial tightly.
-
Reaction: Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge for 5 minutes at 2000 rpm to ensure clear separation of the organic and aqueous layers.
-
Sample Transfer: Carefully transfer the upper hexane layer, containing the this compound methyl ester, to a GC vial.
-
Analysis: Inject 1 µL into the GC-MS system.
Caption: Workflow for GC-MS analysis of this compound.
GC-MS Validation Data Summary
| Validation Parameter | Typical Performance Metric | Rationale / Notes |
| Linearity (r²) | > 0.995 | Demonstrates a direct proportional response to concentration. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | High sensitivity is achieved through the specificity of SIM mode. |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL | The lowest concentration reliably quantifiable with precision.[10] |
| Accuracy (% Recovery) | 95 - 105% | Assessed by spiking a known amount of analyte into a blank matrix. |
| Precision (%RSD) | < 5% | Low relative standard deviation indicates high reproducibility. |
| Specificity | High | Confirmed by unique mass spectrum and retention time. |
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For short-chain fatty acids, reversed-phase HPLC is a common approach.
Causality Behind Experimental Choices:
-
Mobile Phase pH: this compound is a carboxylic acid with a pKa typically around 4.8. To ensure it is in its neutral, protonated form (-COOH) and retains well on a nonpolar C18 column, the mobile phase pH must be kept low (e.g., pH < 3). Acidifying the mobile phase with phosphoric or formic acid is critical for good peak shape and retention.[11]
-
Detection Wavelength: Carboxylic acids lack a strong chromophore, making UV detection challenging. Detection is typically performed at low wavelengths (200-215 nm) where the carboxyl group exhibits some absorbance.[11] This necessitates a very pure mobile phase to minimize background noise.
-
Column Choice: A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention for moderately nonpolar analytes like this compound.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter.
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase, covering the expected sample concentration range.
-
Mobile Phase: Prepare a mobile phase of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). Degas the mobile phase thoroughly.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV at 210 nm
-
-
Analysis: Inject the standards to generate a calibration curve, followed by the samples.
Caption: Workflow for HPLC-UV analysis of this compound.
HPLC-UV Validation Data Summary
| Validation Parameter | Typical Performance Metric | Rationale / Notes |
| Linearity (r²) | > 0.998 | Typically very strong for HPLC-UV methods. |
| Limit of Detection (LOD) | 5 - 10 µg/mL | Sensitivity is limited by the weak chromophore of the analyte.[12] |
| Limit of Quantitation (LOQ) | 15 - 30 µg/mL | Higher than GC-MS due to lower sensitivity at 210 nm. |
| Accuracy (% Recovery) | 98 - 102% | Simple sample preparation often leads to high accuracy.[7] |
| Precision (%RSD) | < 2% | Modern HPLC systems offer excellent injection and flow rate precision. |
| Specificity | Moderate | Susceptible to interference from other compounds that absorb at 210 nm. Specificity can be improved by coupling with a Mass Spectrometer (LC-MS). |
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct measurement of a compound's concentration without the need for an identical reference standard of the analyte.[13] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By comparing the integral of a known analyte resonance to that of a certified internal standard of known concentration and purity, an absolute quantity can be determined.
Causality Behind Experimental Choices:
-
Internal Standard Selection: The internal standard (e.g., Maleic Acid) must be of high purity, stable, and have resonances that are well-resolved from the analyte's signals. It must also be soluble in the same deuterated solvent as the analyte.
-
Solvent Choice: A deuterated solvent (e.g., DMSO-d₆) is used to avoid a large interfering solvent signal in the ¹H NMR spectrum. DMSO-d₆ is an excellent choice for dissolving polar molecules like carboxylic acids.
-
Acquisition Parameters: To ensure quantitativity, a long relaxation delay (D1) is crucial. A delay of at least 5 times the longest T₁ relaxation time of any proton being integrated ensures that all signals have fully relaxed before the next scan, making the signal integrals directly proportional to concentration.
Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh ~15 mg of a certified internal standard (e.g., Maleic Acid) and ~20 mg of the sample containing this compound into the same vial.
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (≥400 MHz).
-
Crucial Parameter: Set the relaxation delay (D1) to ≥ 30 seconds to ensure full relaxation of all protons.
-
Ensure a sufficient number of scans (e.g., 8-16) for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform and phase correction to the spectrum.
-
Carefully integrate a well-resolved, unique signal from this compound (e.g., the α-proton at ~4.3 ppm) and a signal from the internal standard (e.g., the vinyl protons of Maleic Acid at ~6.3 ppm).
-
-
Calculation: Use the standard qNMR equation to calculate the purity or concentration of the analyte.
Caption: Workflow for Quantitative NMR (qNMR) analysis.
qNMR Validation Data Summary
| Validation Parameter | Typical Performance Metric | Rationale / Notes |
| Linearity (r²) | N/A (Primary Method) | qNMR is inherently linear; a calibration curve is not required.[14] |
| Limit of Detection (LOD) | ~0.1% w/w | Dependent on spectrometer field strength and number of scans. |
| Limit of Quantitation (LOQ) | ~0.3% w/w | Highly precise for minor components and purity assessment. |
| Accuracy (% Purity) | Typically ± 1.0% | High accuracy as it's a primary ratio metric method. |
| Precision (%RSD) | < 1.0% | Excellent precision, making it a powerful tool for reference standard characterization.[15] |
| Specificity | Very High | The entire ¹H spectrum provides structural confirmation, ensuring signals are from the correct molecule. |
Decision Matrix: Selecting the Optimal Method
The "best" method is entirely dependent on the analytical objective. This matrix serves as a guide for selecting the most appropriate technique based on common research and development needs.
| Requirement | GC-MS | HPLC-UV | qNMR |
| High Sensitivity (Trace Analysis) | Excellent | Poor | Good |
| High Throughput | Good | Excellent | Poor |
| Absolute Quantification/Purity | No | No | Excellent |
| Structural Confirmation | Good | Poor | Excellent |
| Method Development Time | Moderate (derivatization) | Fast | Moderate |
| Cost per Sample | Moderate | Low | High |
| Robustness in Complex Matrices | Good | Moderate | Moderate |
Conclusion
The validation of analytical methods for this compound is a critical step in ensuring data integrity.
-
GC-MS stands out for its exceptional sensitivity and specificity, making it the method of choice for trace-level detection and quantification in complex matrices, despite the need for a derivatization step.
-
HPLC-UV offers simplicity, robustness, and high throughput for routine analysis where concentration levels are relatively high. Its primary limitation is the modest sensitivity due to the analyte's poor UV absorbance.
-
qNMR serves as an indispensable, orthogonal tool for primary characterization, purity assessment, and the qualification of reference standards.[16][17] Its unparalleled accuracy and structural specificity provide a definitive measure of quantity without reliance on analyte-specific standards.
By understanding the fundamental principles, experimental rationale, and performance characteristics of each technique, researchers and drug development professionals can confidently select and validate a method that is truly fit-for-purpose, ensuring the generation of accurate and defensible analytical results.
References
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
- 5. researchgate.net [researchgate.net]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. emerypharma.com [emerypharma.com]
- 15. enovatia.com [enovatia.com]
- 16. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Benchmarking the performance of 2-Bromodecanoic acid as a synthesis intermediate
A Comparative Guide to 2-Bromodecanoic Acid as a Synthesis Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of intermediates is a critical decision that dictates the efficiency, yield, and economic viability of a synthetic route. This compound, a halogenated fatty acid, has emerged as a versatile building block, particularly in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its utility stems from the presence of a bromine atom at the alpha-position to the carboxylic acid, a feature that allows for a variety of selective chemical transformations.[1] This guide provides a comprehensive performance benchmark of this compound, comparing it with key alternatives and offering detailed experimental insights to inform your synthetic strategies.
The Profile of a Versatile Intermediate: this compound
This compound (also known as α-bromocapric acid) is a derivative of decanoic acid, a medium-chain fatty acid.[2] The introduction of a bromine atom at the C-2 position significantly alters the molecule's reactivity, making the alpha-carbon an electrophilic center ripe for nucleophilic substitution. This reactivity is the cornerstone of its application as a synthetic intermediate.[1]
Key Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₉BrO₂[1]
-
Molecular Weight: 251.16 g/mol [1]
-
Appearance: Typically a liquid[3]
-
Boiling Point: 116-118 °C at 0.05 mmHg
-
Density: 1.21 g/mL at 20 °C
The primary utility of this compound lies in its ability to serve as a precursor for α-functionalized decanoic acid derivatives, such as α-hydroxy acids and α-amino acids, which are important chiral building blocks in drug discovery.
Performance Benchmarking: this compound vs. Alternatives
The performance of a synthesis intermediate is best evaluated in the context of specific transformations. Here, we compare this compound with common alternatives in two key synthetic applications: the synthesis of 2-hydroxydecanoic acid and 2-aminodecanoic acid.
Synthesis of 2-Hydroxydecanoic Acid
2-Hydroxydecanoic acid is a valuable compound found in biological systems and used in various research applications.[4][5] A straightforward method for its synthesis is the nucleophilic substitution of the bromide in this compound with a hydroxide ion.
Alternative Route: Oxidation of Decanoic Acid
An alternative approach involves the direct oxidation of decanoic acid at the alpha-position. This can be a challenging transformation, often requiring specific and sometimes harsh oxidizing agents, and can suffer from a lack of selectivity, leading to over-oxidation or reaction at other positions along the fatty acid chain.
Performance Comparison:
| Feature | This compound Route (Sₙ2) | Direct Oxidation of Decanoic Acid | Rationale & Insights |
| Typical Yield | High (often >85%) | Variable, often moderate to low | The Sₙ2 reaction is generally a high-yielding and predictable transformation. Direct oxidation can be less efficient due to side reactions. |
| Selectivity | Excellent (regiospecific at C-2) | Can be poor | The pre-installed bromine atom in this compound ensures the reaction occurs exclusively at the desired position. |
| Reaction Conditions | Mild (e.g., aqueous base, moderate temp.) | Often harsh (strong oxidants, acid/base) | The use of this compound allows for milder conditions, which is beneficial for sensitive substrates. |
| By-products | Primarily inorganic salts (e.g., NaBr) | Complex mixture, potential for over-oxidation products | The clean nature of the Sₙ2 reaction simplifies purification. |
Synthesis of 2-Aminodecanoic Acid
α-Amino acids are the building blocks of proteins and are crucial in pharmaceutical development. The synthesis of 2-aminodecanoic acid from this compound is a classic example of α-amino acid synthesis via nucleophilic substitution with ammonia or an ammonia equivalent.
Alternative Route: Strecker Synthesis
The Strecker synthesis is a well-established method for producing α-amino acids from an aldehyde, ammonia, and cyanide, followed by hydrolysis. For 2-aminodecanoic acid, this would start with nonanal.
Performance Comparison:
| Feature | This compound Route | Strecker Synthesis from Nonanal | Rationale & Insights |
| Typical Yield | Good to High | Good to High | Both methods can provide good yields, but the Strecker synthesis can be sensitive to reaction conditions. |
| Reagent Toxicity | Moderate (this compound is an irritant) | High (use of cyanide) | The Strecker synthesis involves highly toxic cyanide, requiring stringent safety protocols. |
| Stereocontrol | Can be controlled with chiral nucleophiles | Produces a racemic mixture | While the direct amination of this compound also produces a racemate, chiral auxiliaries or enzymes can be employed for stereoselective synthesis. |
| Starting Material Availability | Decanoic acid is readily available for bromination | Nonanal is also readily available | Both starting materials are generally accessible. |
Experimental Protocols
To provide a practical context for the performance comparison, detailed experimental protocols for key syntheses are outlined below.
Protocol: Synthesis of 2-Hydroxydecanoic Acid from this compound
Objective: To synthesize 2-hydroxydecanoic acid via nucleophilic substitution.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) in a 1 M aqueous solution of NaOH (2.5 eq.).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC. The choice of reflux ensures a sufficient reaction rate for the Sₙ2 displacement.
-
After completion, cool the reaction mixture to room temperature and then acidify to a pH of ~2 with 2 M HCl. This protonates the carboxylate and the newly formed alkoxide.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL). Diethyl ether is a suitable solvent for extracting the moderately polar product.
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-hydroxydecanoic acid.
-
Purify the crude product by recrystallization or column chromatography.
Protocol: Synthesis of 2-Aminodecanoic Acid from this compound
Objective: To synthesize 2-aminodecanoic acid via amination.
Materials:
-
This compound
-
Concentrated aqueous ammonia (NH₄OH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a sealed pressure vessel, dissolve this compound (1 eq.) in a mixture of ethanol and concentrated aqueous ammonia (a large excess of ammonia is used to minimize dialkylation).
-
Heat the vessel to 100 °C for 12-24 hours. The elevated temperature and pressure are necessary to drive the reaction with the relatively weak nucleophile, ammonia.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Dissolve the residue in water and acidify with concentrated HCl to precipitate the amino acid hydrochloride salt.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol.
-
To obtain the free amino acid, the hydrochloride salt can be neutralized with a base (e.g., NaOH or an ion-exchange resin).
Visualization of Synthetic Pathways
To further clarify the synthetic logic, the following diagrams illustrate the key transformations.
Caption: Sₙ2 conversion of this compound.
Caption: Amination of this compound.
Conclusion: The Strategic Value of this compound
This compound stands out as a highly effective and reliable intermediate for the synthesis of α-functionalized fatty acids. Its primary advantages lie in the high regioselectivity it offers and the generally mild conditions required for its transformation, leading to high yields and simplified purification processes. While alternatives like the Strecker synthesis for amino acids exist, the use of this compound avoids highly toxic reagents like cyanide. For the synthesis of α-hydroxy acids, the pathway starting from this compound is demonstrably superior to direct oxidation methods in terms of selectivity and yield.
Ultimately, the choice of a synthetic intermediate will always depend on the specific goals of the synthesis, including target molecule complexity, desired stereochemistry, and considerations of safety and cost. However, for the reasons outlined in this guide, this compound presents a compelling and often superior option for the efficient and predictable synthesis of a range of valuable organic compounds.
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Bromodecanoic Acid
For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 2-Bromodecanoic acid, moving beyond generic advice to offer actionable, in-depth procedures grounded in established safety principles. Our objective is to empower you with the knowledge to manage this substance confidently and responsibly, ensuring the safety of your team and the protection of our environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. This compound, while not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200) by all suppliers, presents potential hazards that necessitate careful handling. Some classifications identify it as a substance that causes skin and serious eye irritation[1][2][3].
The primary concern from a disposal standpoint stems from its classification as a halogenated organic compound . The presence of a carbon-bromine bond places it in a specific category of chemical waste that requires dedicated disposal streams to prevent the formation of harmful byproducts during treatment[4]. Combustion of brominated compounds, for instance, can lead to the release of hydrogen bromide, a corrosive gas[2][3][5].
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | Primary Precaution |
| Skin Irritation (Category 2) | May cause skin irritation upon contact[1][2][3]. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritation (Category 2) | May cause serious eye irritation[1][2][3]. | Use safety glasses or goggles. |
| Halogenated Organic Compound | Subject to specific waste disposal regulations[4]. | Segregate from non-halogenated waste streams. |
| Combustion Byproducts | May emit hydrogen bromide and other toxic fumes upon burning[2][3][5]. | Do not dispose of by uncontrolled burning. |
Immediate Safety & Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately inform colleagues in the vicinity and restrict access to the affected area[5][6].
-
Don Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or where dust may be generated, a respirator may be necessary[5][6].
-
Contain the Spill: For solid this compound, use dry cleanup procedures to avoid generating dust[5][6]. Gently sweep the material into a designated waste container. Do not use air hoses for cleaning[6].
-
Absorb Liquid Spills: If the acid is in a liquid form or dissolved in a solvent, use an inert absorbent material to contain the spill.
-
Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill area with an appropriate solvent or detergent solution, followed by a thorough water rinse. All cleaning materials must be disposed of as hazardous waste.
-
Package and Label Waste: Place all contaminated materials, including absorbents and PPE, into a clearly labeled, sealable container for hazardous waste.
The Core of Disposal: Waste Segregation
The cardinal rule for managing this compound waste is strict segregation. Co-mingling halogenated and non-halogenated waste streams can complicate and significantly increase the cost of disposal[7].
The Causality Behind Segregation:
Halogenated organic compounds require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases like hydrogen bromide that are produced during combustion[4][8]. Mixing this waste with non-halogenated solvents contaminates the entire volume, necessitating that it all be treated by this more rigorous and expensive method.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision tree for the segregation and disposal of this compound.
Step-by-Step Disposal Protocol
-
Container Selection:
-
Use a dedicated, properly labeled waste container for "Halogenated Organic Waste"[4]. Polyethylene containers are often recommended as halogenated compounds can produce acids that corrode metal containers[9].
-
Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation[10].
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste" and "Halogenated Organic Waste"[7].
-
Maintain a log of the contents, listing this compound and any other chemicals added, with their approximate percentages[4]. This is not just a regulatory requirement but is critical information for the disposal facility.
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[7].
-
The storage area should be cool, dry, and well-ventilated[9].
-
Ensure secondary containment is in place to capture any potential leaks.
-
Keep the container closed at all times, except when adding waste[10].
-
-
Final Disposal:
-
Do not attempt to treat or dispose of this compound waste through standard laboratory drains or as regular trash[5].
-
Disposal must be conducted through a licensed and approved hazardous waste disposal company[1].
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup. They will ensure compliance with all local, state, and federal regulations[1].
-
Decontamination of Empty Containers
Empty containers that once held this compound must be handled as hazardous waste until properly decontaminated. Triple-rinsing the container with a suitable solvent is a common practice. The rinsate must be collected and disposed of as halogenated hazardous waste. Once decontaminated, the container can be disposed of according to your institution's policies, which may include recycling or disposal as non-hazardous waste.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. The principles of proper chemical waste management are as integral to successful research as the experiments themselves.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. bucknell.edu [bucknell.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromodecanoic Acid
For the Researcher, Scientist, and Drug Development Professional: A Guide to Safe and Effective Handling of 2-Bromodecanoic Acid
In the dynamic landscape of scientific research and pharmaceutical development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, focusing on the appropriate personal protective equipment (PPE) and operational protocols. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the highest standards of safety.
Understanding the Hazards of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified as a hazardous substance that necessitates careful handling to avoid adverse health effects.[1]
According to safety data sheets, this compound is categorized as:
-
Skin Irritant (Category 2): Causes skin irritation upon contact.[2]
-
Serious Eye Irritant (Category 2): Can cause serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3]
These classifications underscore the importance of a comprehensive PPE strategy to prevent exposure through dermal, ocular, and respiratory routes.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to provide robust protection against the hazards of this compound. The following table outlines the minimum PPE requirements for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing and Handling of Small Quantities (in a fume hood) | Chemical safety goggles | Nitrile, Neoprene, or Butyl rubber gloves | Standard lab coat | Not generally required with adequate ventilation |
| Preparing Solutions or Performing Reactions | Chemical safety goggles and a face shield | Nitrile, Neoprene, or Butyl rubber gloves | Chemical-resistant apron over a lab coat | Recommended if there is a potential for aerosol or dust generation |
| Handling Large Quantities or Open Transfers | Chemical safety goggles and a face shield | Nitrile, Neoprene, or Butyl rubber gloves | Chemical-resistant coveralls or apron | A NIOSH/MSHA approved respirator is recommended |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls and boot covers | A NIOSH/MSHA approved respirator is required |
Rationale for PPE Selection:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against accidental splashes that could cause serious eye irritation.[2][4] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing.
-
Hand Protection: Chemical-resistant gloves are the first line of defense against skin irritation.[4][5] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in the event of a spill, more robust gloves like neoprene or butyl rubber are recommended.
-
Body Protection: A standard lab coat will prevent minor splashes from reaching the skin.[5] For procedures with a greater risk of splashes or for handling larger quantities, a chemical-resistant apron or coveralls should be worn.[5]
-
Respiratory Protection: this compound is a solid, and the primary respiratory hazard is the inhalation of dust particles, which can cause respiratory tract irritation.[3][4] Therefore, handling should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize dust generation.[5] If a fume hood is not available or if dust is generated, a NIOSH/MSHA-approved respirator is necessary.[3]
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure risks and ensure a safe laboratory environment.
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[5]
-
Assemble PPE: Ensure all necessary PPE is available, fits correctly, and is in good condition.
-
Prepare the Work Area: Work should be conducted in a designated area, preferably within a chemical fume hood.[5] Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
Handling:
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust.[5] Use a spatula to carefully transfer the material, avoiding any actions that could generate dust.[5]
-
Preparing Solutions: When dissolving the solid, slowly add it to the solvent to prevent splashing.[5]
-
Container Management: Keep the container of this compound tightly closed when not in use.[3][4]
Cleanup and Disposal:
-
Decontamination: After handling, decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Waste Disposal: Dispose of waste this compound and any contaminated materials in a designated, labeled hazardous waste container.[3] All waste disposal must be in accordance with local, state, and federal regulations.[6]
Emergency Procedures: A Step-by-Step Response Plan
In the event of an accidental exposure or spill, a swift and informed response is critical.
Workflow for Spill Response
Caption: Workflow for a this compound spill response.
Personal Exposure Protocols:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[3][7] Remove all contaminated clothing while rinsing.[8] If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration.[9] If respiratory symptoms persist, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[10] Seek immediate medical attention.[11]
Conclusion: Fostering a Culture of Safety
The responsible use of this compound is contingent upon a steadfast commitment to safety. By adhering to the PPE guidelines, operational protocols, and emergency procedures outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Your dedication to safety is not just about compliance; it is a cornerstone of scientific excellence and innovation.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. media.laballey.com [media.laballey.com]
- 5. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
